Tta-A2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYDMBNDOVPFJL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tta-A2: A Selective T-type Calcium Channel Antagonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
T-type calcium channels (CaV3) are low voltage-activated ion channels pivotal in a myriad of physiological processes, including neuronal excitability, cardiac pacemaking, and cell proliferation.[1] Their dysregulation is implicated in various pathological conditions such as epilepsy, neuropathic pain, and cancer.[2][3] Tta-A2 has emerged as a potent and selective antagonist of T-type calcium channels, demonstrating significant utility as a research tool and potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualization of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name (R)-2-(4-Cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide, is a small molecule antagonist that exhibits high selectivity for the three isoforms of the T-type calcium channel family: CaV3.1, CaV3.2, and CaV3.3.[4] Its state-dependent mechanism of action, preferentially targeting the inactivated state of the channel, contributes to its potent inhibitory effects.[4] This selectivity and potency make this compound a valuable tool for dissecting the physiological and pathophysiological roles of T-type calcium channels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound against T-type Calcium Channel Isoforms
| Isoform | IC50 (nM) | Assay Conditions | Reference |
| CaV3.1 (human) | 89 | Whole-cell patch clamp, -80 mV holding potential | [4] |
| CaV3.2 (human) | 92 | Whole-cell patch clamp, -80 mV holding potential | [4] |
| CaV3.3 (human) | ~100 | Whole-cell patch clamp | [4] |
Table 2: Selectivity Profile of this compound
| Channel Type | IC50 (µM) | Assay Conditions | Reference |
| L-type (CaV1.2) | >30 | Whole-cell patch clamp | [4] |
| N-type (CaV2.2) | >30 | Whole-cell patch clamp | [4] |
| P/Q-type (CaV2.1) | >30 | Whole-cell patch clamp | [4] |
| R-type (CaV2.3) | >30 | Whole-cell patch clamp | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 10 | 450 | 2 | 4.5 | ~20 | [5][6] |
| Mouse | Oral | 10 | 600 | 1 | 3.8 | ~25 | [5][6] |
Note: Pharmacokinetic parameters can vary depending on the formulation and experimental conditions. The data presented here are approximations based on available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for characterizing the inhibitory effect of this compound on T-type calcium channels.
Objective: To measure the dose-dependent inhibition of T-type calcium channel currents by this compound.
Materials:
-
HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3.
-
Patch pipettes (2-4 MΩ resistance).
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
External solution (in mM): 140 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH.
-
This compound stock solution (in DMSO).
Procedure:
-
Culture HEK293 cells expressing the target T-type channel isoform on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -100 mV to ensure channels are in a closed, non-inactivated state.
-
Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record the currents at each concentration.
-
Wash out the compound to assess the reversibility of the block.
-
Analyze the data by measuring the peak current amplitude at each concentration and normalize to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Calcium Imaging
Calcium imaging with fluorescent indicators like Fura-2 AM allows for the measurement of changes in intracellular calcium concentration in response to T-type channel activity and its inhibition by this compound.
Objective: To assess the effect of this compound on depolarization-induced calcium influx in cells expressing T-type calcium channels.
Materials:
-
Cells expressing T-type calcium channels (e.g., neuronal cell lines or primary neurons).
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
High potassium solution (e.g., HBSS with 50 mM KCl, with a corresponding reduction in NaCl).
-
This compound.
Procedure:
-
Plate cells on glass-bottom dishes.
-
Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Perfuse the cells with high potassium solution to induce depolarization and T-type channel opening, and record the change in the 340/380 nm fluorescence ratio.
-
After a washout period, pre-incubate the cells with this compound for 10-15 minutes.
-
Repeat the high potassium stimulation in the presence of this compound and record the fluorescence ratio.
-
Analyze the data by calculating the change in the fluorescence ratio upon depolarization in the absence and presence of this compound.
Cell Viability (MTT) Assay
This assay is used to evaluate the effect of this compound on the proliferation and viability of cancer cells that overexpress T-type calcium channels.
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
Cancer cell line known to express T-type calcium channels (e.g., glioblastoma or breast cancer cell lines).
-
96-well plates.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
These assays are used to assess the role of T-type calcium channels in cancer cell motility and invasion, and the inhibitory effect of this compound.
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size).
-
24-well plates.
-
Serum-free cell culture medium.
-
Complete cell culture medium (as a chemoattractant).
-
Matrigel (for invasion assay).
-
This compound.
-
Crystal violet staining solution.
Procedure:
Migration Assay:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add complete medium to the lower chamber.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Add 1 x 10^5 cells to the upper chamber of each insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Invasion Assay:
-
The procedure is similar to the migration assay, with the addition of a Matrigel coating on the upper surface of the Transwell membrane before seeding the cells. This simulates the extracellular matrix that cells must degrade to invade.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving T-type calcium channels and a typical experimental workflow for evaluating a T-type channel antagonist like this compound.
Caption: T-type calcium channel signaling in neurons.
Caption: T-type calcium channel signaling in cancer cells.
Caption: Preclinical evaluation workflow for a T-type antagonist.
Conclusion
This compound is a highly selective and potent antagonist of T-type calcium channels, making it an invaluable pharmacological tool for investigating the diverse roles of these channels in health and disease. Its favorable in vitro and in vivo properties, as detailed in this guide, underscore its potential for further preclinical and clinical development for a range of therapeutic indications, including neurological disorders and cancer. The experimental protocols and workflow diagrams provided herein offer a robust framework for researchers and drug development professionals to effectively characterize this compound and other novel T-type calcium channel modulators.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Tta-A2: A Technical Guide to its Selectivity for T-type Calcium Channels Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity of Tta-A2 for the three isoforms of the T-type voltage-gated calcium channel: Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3. This compound is a potent and selective antagonist of T-type calcium channels, which are implicated in a variety of neurological and cardiovascular disorders.[1][2] Understanding its interaction with each channel subtype is critical for its therapeutic development and application in research.
Core Selectivity Profile of this compound
This compound exhibits high potency against all three T-type calcium channel isoforms (Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3), with IC50 values in the nanomolar range.[1][3] A key characteristic of this compound's inhibitory action is its state-dependence, showing a significantly higher affinity for the inactivated state of the channels.[1][2][4] This results in a more potent block at more depolarized membrane potentials.[5][6]
Quantitative Data Summary
The inhibitory potency of this compound on Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3 has been quantified using patch-clamp electrophysiology on heterologous expression systems, such as HEK-293 cells. The following tables summarize the key findings from various studies, highlighting the voltage-dependent nature of the inhibition.
Table 1: Inhibitory Potency (IC50) of this compound on Human T-type Calcium Channel Isoforms at a Depolarized Holding Potential (Inactivated State).
| Isoform | Holding Potential (mV) | IC50 (nM) | Cell Line | Reference |
| Ca(v)3.1 | -80 | 89 | HEK-293 | [3][7][8] |
| Ca(v)3.1 | -75 | 100.6 | HEK-293 | [9] |
| Ca(v)3.2 | -80 | 92 | HEK-293 | [3][7] |
| Ca(v)3.2 | -75 | 8.99 | HEK-293 | [6] |
| Ca(v)3.3 | -80 | 98 | HEK-293 | [3] |
| Ca(v)3.3 | -75 | 30 | HEK-293 | [5] |
Table 2: Inhibitory Potency (IC50) of this compound on Human T-type Calcium Channel Isoforms at a Hyperpolarized Holding Potential (Closed/Resting State).
| Isoform | Holding Potential (mV) | IC50 (µM) | Cell Line | Reference |
| Ca(v)3.1 | -100 | 4.1 | HEK-293 | [8] |
| Ca(v)3.1 | -110 | 7.8 | HEK-293 | [9] |
| Ca(v)3.2 | -110 | 22.6 | HEK-293 | [6] |
| Ca(v)3.3 | -110 | 5.4 | HEK-293 | [5] |
This compound also demonstrates excellent selectivity for T-type channels over high-voltage activated (HVA) calcium channels, such as L-type (Ca(v)1.2), P/Q-type (Ca(v)2.1), N-type (Ca(v)2.2), and R-type (Ca(v)2.3), with IC50 values for these channels being greater than 30 µM.[3][7] This represents an approximately 300-fold selectivity for T-type channels.[1][2]
Experimental Protocols
The characterization of this compound's selectivity for T-type calcium channel isoforms is primarily achieved through whole-cell patch-clamp electrophysiology. The following is a detailed methodology based on cited literature.
Heterologous Expression of T-type Calcium Channels
-
Cell Culture : Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection : HEK-293 cells are transiently or stably transfected with plasmid constructs encoding the human α1 subunits of Ca(v)3.1, Ca(v)3.2, or Ca(v)3.3.[10][11] Co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), can be used to identify successfully transfected cells.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions :
-
External Solution (in mM) : 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[12]
-
Internal (Pipette) Solution (in mM) : Composition may vary, but a typical solution contains CsCl, MgCl₂, EGTA, HEPES, and ATP, with the pH adjusted to 7.2-7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Recording :
-
Transfected cells are identified (e.g., by fluorescence if co-transfected with GFP).
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a gigaohm seal with the cell membrane.[13]
-
The whole-cell configuration is established by rupturing the cell membrane.[12]
-
The cell is allowed to dialyze with the internal solution for several minutes before recording.[12]
-
-
Voltage-Clamp Protocol :
-
To measure T-type currents, the cell is held at a hyperpolarized potential (e.g., -100 mV or -110 mV) to ensure the channels are in a closed, non-inactivated state.[10][12]
-
Depolarizing voltage steps (e.g., to -30 mV or -40 mV) are applied to elicit T-type currents.[5][6][10]
-
To assess state-dependence, the holding potential is changed to a more depolarized level (e.g., -80 mV or -75 mV) where a significant fraction of the channels are in the inactivated state.[5][6]
-
-
Data Acquisition and Analysis :
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.[11][13]
-
A stable baseline recording is obtained before applying this compound.
-
This compound is perfused at increasing concentrations to determine the dose-response relationship.
-
The peak current amplitude at each concentration is measured and normalized to the control current.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[5][6]
-
Visualizations
Experimental Workflow for Determining this compound Selectivity
Caption: Workflow for assessing this compound selectivity and state-dependence.
T-type Calcium Channel Gating and this compound Inhibition
Caption: State-dependent inhibition of T-type channels by this compound.
Role of T-type Channels in Neuronal Excitability
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc [openmicrobiologyjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. T-Type Ca2+ Channel Blockers Increase Smooth Muscle Progenitor Cells and Endothelial Progenitor Cells in Bone Marrow Stromal Cells in Culture by Suppression of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Tta-A2: A Potent and Selective T-type Calcium Channel Antagonist for Neurological Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
T-type calcium channels (T-channels), particularly the Cav3 family (Cav3.1, Cav3.2, and Cav3.3), are pivotal regulators of neuronal excitability and have been implicated in the pathophysiology of a spectrum of neurological disorders.[1][2] These channels contribute to conditions such as epilepsy, sleep disturbances, neuropathic pain, and Parkinson's disease.[1][2] Tta-A2 has emerged as a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels, offering a valuable pharmacological tool for investigating the therapeutic potential of T-channel modulation in neurological diseases.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its application in neurological disease research.
Mechanism of Action
This compound functions as a state-dependent antagonist of T-type calcium channels, exhibiting a preferential interaction with and stabilization of the inactivated state of the channel.[1][2] This voltage-dependent inhibition results in a hyperpolarized shift of the channel availability curve and delayed recovery from inactivation.[1][2] this compound demonstrates high potency, blocking Cav3.1, Cav3.2, and Cav3.3 channels with IC50 values in the nanomolar range.[1][2][3] Notably, it displays significant selectivity for T-type channels over high-voltage activated (HVA) calcium channels, with a selectivity of approximately 300-fold.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Holding Potential | IC50 | Ki | Selectivity | Reference |
| Cav3.1 (a1G) | Voltage-Clamp Electrophysiology | -80 mV / -100 mV | 89 nM | [3] | ||
| Cav3.2 (a1H) | Voltage-Clamp Electrophysiology | -80 mV / -100 mV | 92 nM | [3] | ||
| Cav3.3 | Voltage-Clamp Electrophysiology | ~100 nM | [1][2] | |||
| α1I | Binding Assay | 1.2 nM | [3] | |||
| hERG Potassium Channel | >10 µM | ~300-fold vs HVA | [3] | |||
| L-type Calcium Channel | >10 µM | [3] | ||||
| Native T-type Currents (DRG Neurons) | Voltage-Clamp Electrophysiology | -75 mV | 22.8 nM | [4] | ||
| Native T-type Currents (DRG Neurons) | Voltage-Clamp Electrophysiology | -100 mV | 13.5 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | This compound Dose | Route of Administration | Key Findings | Reference |
| Sleep Architecture | Rat | 3 mg/kg | Oral gavage | Significant reduction in active wake, increase in delta sleep, and decrease in REM sleep. Effects persisted for up to 4 hours. | [3] |
| Sleep Architecture | Wild-type Mouse | 10 mg/kg (once daily for 5 days) | Oral gavage | Suppressed active wake and promoted slow-wave sleep. | [3] |
| Sleep Architecture | Cav3.1 and Cav3.3 knockout Mouse | 10 mg/kg (once daily for 5 days) | Oral gavage | No significant effect on sleep architecture. | [3] |
| Maximal Electroshock Seizure (MES) | Mouse | ≥ 0.3 mg/kg | Significantly protected against tonic seizures. | [5] | |
| Psychostimulant-induced Locomotor Activity | d-amphetamine-sensitized Mouse | 1 mg/kg | p.o. | Significant effect on locomotor activity. | [6] |
| Nociception | Mouse | Reduced nocifensive visceromotor responses to noxious bladder distension. | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments involving this compound.
In Vitro Patch-Clamp Electrophysiology
This protocol is used to assess the inhibitory effect of this compound on T-type calcium channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the desired human Cav3 subtype (Cav3.1, Cav3.2, or Cav3.3).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains CaCl2 or BaCl2 as the charge carrier. The internal pipette solution is formulated to isolate calcium currents.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV or -100 mV. T-type currents are elicited by a depolarizing test pulse.
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the external solution. The drug is applied to the cells via a perfusion system.
-
Data Analysis: The peak current amplitude is measured before and after the application of this compound. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
In Vivo Maximal Electroshock Seizure (MES) Model
This model is used to evaluate the anticonvulsant properties of this compound.
Methodology:
-
Animal Subjects: Adult male mice (e.g., C57BL/6J) are used.
-
Drug Administration: this compound is administered via the desired route (e.g., oral gavage) at various doses (e.g., 0.3 mg/kg and higher). A vehicle control group is also included.
-
Seizure Induction: At a predetermined time after drug administration, a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
Behavioral Observation: The presence or absence of a tonic hindlimb extension is recorded as the endpoint for seizure protection.
-
Electrophysiological Recording (Optional): For more detailed analysis, local field potentials (LFPs) can be recorded from brain regions like the hippocampus to assess changes in brain activity during and after the seizure.
-
Data Analysis: The percentage of animals protected from tonic seizures in each treatment group is calculated. LFP data can be analyzed for changes in power in different frequency bands (e.g., delta).
Role in Neurological Disease Research
This compound's specific antagonism of T-type calcium channels makes it an invaluable tool for dissecting the role of these channels in various neurological processes and diseases.
-
Epilepsy: Studies using the MES model have demonstrated the potent anticonvulsant properties of this compound, suggesting that T-type channel blockers could be a therapeutic strategy for tonic-clonic seizures.[5][8] The Cav3.1 isoform appears to play a prominent role in mediating this protection.[5]
-
Sleep Disorders: this compound has been shown to suppress active wakefulness and promote slow-wave sleep in rodents.[1][2][3] This effect is dependent on the presence of Cav3.1 and Cav3.3 channels, highlighting the role of the thalamocortical network in sleep regulation.[1][2][3]
-
Neuropathic Pain: T-type calcium channels, particularly Cav3.2, are expressed in nociceptive primary afferent neurons and contribute to hyperalgesia.[4] this compound's ability to inhibit these channels suggests its potential as an analgesic for pathological pain syndromes.[5]
-
Other Neurological Disorders: Altered T-type channel activity has been linked to a range of other neurological and psychiatric conditions, including Parkinson's disease, depression, and schizophrenia, making this compound a relevant compound for research in these areas.[1][2]
Conclusion
This compound is a well-characterized, potent, and selective T-type calcium channel antagonist that serves as a critical research tool for the neuroscience community. Its state-dependent mechanism of action and proven efficacy in preclinical models of neurological disorders underscore the therapeutic potential of targeting T-type calcium channels. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the complex roles of T-type channels in brain function and disease.
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The T-type calcium channel CaV3.2 regulates bladder afferent responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
Tta-A2 and Its Impact on Sleep Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Tta-A2, a potent and selective T-type calcium channel antagonist, on sleep architecture. The document synthesizes findings from preclinical studies, detailing the experimental methodologies, quantitative outcomes, and the underlying physiological mechanisms.
Executive Summary
This compound has emerged as a significant modulator of sleep patterns, primarily by suppressing active wakefulness and promoting slow-wave sleep (SWS).[1][2] Its mechanism of action is centered on the antagonism of T-type calcium channels, specifically the Ca(v)3.1 and Ca(v)3.3 subtypes, within the thalamocortical circuitry, which is pivotal in regulating sleep-wake cycles. This guide presents the consolidated data on this compound's effects, outlines the detailed experimental protocols used in its evaluation, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various sleep parameters as observed in preclinical studies.
Table 1: In Vitro Potency of this compound on T-type Calcium Channel Subtypes
| Channel Subtype | IC50 (nM) |
| Ca(v)3.1 | ~100 |
| Ca(v)3.2 | ~100 |
| Ca(v)3.3 | Not specified |
Data extracted from patch-clamp experiments.[2]
Table 2: Effects of this compound on Sleep Architecture in Rats (10 mg/kg, p.o.)
| Sleep Stage | Change in Cumulative Time (%) | Change in Bout Duration (%) |
| Active Wake | ~ -25% | ~ -20% |
| Light Sleep | ~ -10% | ~ -5% |
| Slow Wave Sleep (SWS) | ~ +40% | ~ +30% |
| REM Sleep | ~ -50% | ~ -40% |
Approximate values extracted from graphical representations in published studies.[1]
Experimental Protocols
This section details the methodologies employed in the key preclinical studies investigating the effects of this compound on sleep architecture.
Rodent Model and Study Design
A balanced crossover design was utilized in a study involving eight male rats.[1] Animals were administered either this compound (10 mg/kg, orally) or a vehicle control.[1] A similar study in mice involved the administration of this compound at 10 mg/kg via oral gavage for five consecutive days to both wild-type and knockout mice lacking Ca(v)3.1 and Ca(v)3.3 channels.
EEG/EMG Surgical Implantation and Recording
Surgical Procedure:
-
Animals are anesthetized using an appropriate anesthetic agent.
-
The skull is exposed, and small burr holes are drilled for the placement of electroencephalogram (EEG) electrodes.
-
EEG electrodes are typically placed over the frontal and parietal cortices.
-
Electromyogram (EMG) electrodes are inserted into the nuchal muscles to record muscle tone.
-
The entire assembly is secured to the skull using dental cement.
-
Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.
Data Acquisition:
-
Continuous EEG and EMG recordings are acquired using a telemetry system.
-
The signals are amplified, filtered (e.g., 0.5-30 Hz for EEG and 10-100 Hz for EMG), and digitized at a suitable sampling rate (e.g., 256 Hz).
Sleep Stage Analysis
-
The recorded EEG and EMG data are segmented into epochs, typically of 30-second duration.[1]
-
Each epoch is manually or automatically scored into one of four stages: Active Wake, Light Sleep, Slow-Wave Sleep (SWS), or REM sleep, based on standard criteria for rodent sleep scoring.[1]
-
Active Wake: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
Light Sleep: Shows a mix of theta and delta waves with reduced EMG activity compared to wakefulness.
-
Slow-Wave Sleep (SWS): Dominated by high-amplitude, low-frequency delta waves and low EMG activity.[1]
-
REM Sleep: Characterized by low-amplitude, high-frequency theta-dominant EEG and muscle atonia (very low EMG activity).[1]
Statistical Analysis
A linear mixed-effects model for repeated measures is typically employed to analyze the data, with treatment, time, and their interaction as fixed effects, and animal as a random effect.[1] Post-hoc tests are used to identify specific time points where significant differences between treatment and vehicle groups occur.[1] A p-value of less than 0.05 is generally considered statistically significant.[1]
Visualizations
Signaling Pathway of this compound in Sleep Regulation
Caption: this compound inhibits T-type calcium channels in the thalamus, modulating thalamocortical oscillations to promote SWS.
Experimental Workflow for this compound Sleep Study
Caption: Workflow of a preclinical study investigating the effects of this compound on rodent sleep architecture.
References
TTA-A2: A Novel T-type Calcium Channel Antagonist for the Therapeutic Intervention in Epilepsy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Epilepsy remains a significant neurological disorder, with a substantial portion of patients exhibiting resistance to current anti-seizure medications. The low-voltage-activated T-type calcium channels, particularly the CaV3 family (CaV3.1, CaV3.2, and CaV3.3), have emerged as a compelling therapeutic target due to their critical role in neuronal excitability and the generation of pathological thalamocortical oscillations that underlie certain seizure types. This technical guide provides a comprehensive overview of TTA-A2, a potent and selective T-type calcium channel antagonist, as a potential therapeutic agent for epilepsy. We present its mechanism of action, summarize key preclinical efficacy data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel, orally active small molecule that demonstrates potent and selective antagonism of T-type calcium channels.[1][2] Altered T-type channel activity has been implicated in the pathophysiology of various neurological disorders, including epilepsy.[3][4] this compound's ability to modulate these channels suggests its potential as a therapeutic agent for controlling seizures.
Mechanism of Action
This compound exerts its anticonvulsant effects by directly inhibiting T-type calcium channels. These channels are key regulators of neuronal firing patterns. In thalamocortical neurons, the influx of Ca²⁺ through T-type channels generates low-threshold calcium spikes, leading to bursts of action potentials. This burst firing is a hallmark of the synchronized thalamocortical oscillations observed in absence seizures. By blocking these channels, this compound is thought to suppress these pathological oscillations and reduce neuronal hyperexcitability. The compound exhibits state-dependent inhibition, preferentially interacting with and stabilizing the inactivated state of the channels.[3]
Quantitative Data
The following tables summarize the in vitro potency, selectivity, preclinical efficacy, and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound against T-type Calcium Channels
| Channel Subtype | IC₅₀ (nM) | Holding Potential | Reference(s) |
| CaV3.1 (α1G) | 89 | -80 mV / -100 mV | [2] |
| CaV3.2 (α1H) | 92 | -80 mV / -100 mV | [2] |
| CaV3.3 (α1I) | 98 | -80 mV | [2] |
| General T-type | ~100 | Not Specified | [3][4] |
| General T-type | 9.4 | Depolarized FLIPR assay | [3] |
Table 2: Selectivity of this compound for T-type vs. High-Voltage Activated (HVA) Calcium Channels
| Channel Type | IC₅₀ (µM) | Holding Potential | Reference(s) |
| CaV1.2 (L-type) | >30 | -90 mV | [5] |
| CaV2.1 (P/Q-type) | >30 | -90 mV | [5] |
| CaV2.2 (N-type) | >30 | -90 mV | [5] |
| CaV2.3 (R-type) | >30 | -90 mV | [5] |
| General HVA | ~300-fold less potent than vs. CaV3 | Not Specified | [3][4] |
Table 3: Preclinical Efficacy of this compound in Animal Models of Epilepsy
| Epilepsy Model | Species | Dose | Route of Administration | Efficacy | Reference(s) |
| Maximal Electroshock Seizure (MES) | Mouse | ≥ 0.3 mg/kg | Not Specified | Significant protection against tonic seizures | [6] |
| Genetic Absence Epilepsy Rats from Strasbourg (WAG/Rij) | Rat | Not Specified | Not Specified | ~40% reduction in absence seizures | [1] |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Route of Administration | Reference(s) |
| Active Wake | Rat | Reduction | 3 mg/kg (single dose) | Oral gavage |
| Delta Sleep | Rat | Increase | 3 mg/kg (single dose) | Oral gavage |
| REM Sleep | Rat | Decrease | 3 mg/kg (single dose) | Oral gavage |
| Active Wake Suppression & Slow-Wave Sleep Promotion | Mouse | Effective in wild-type, not in CaV3.1/CaV3.3 knockout | 10 mg/kg (once daily for 5 days) | Oral gavage |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination
This protocol is designed to measure the inhibitory effect of this compound on T-type calcium channels expressed in a heterologous system (e.g., HEK-293 cells) or in primary neurons.
Cell Preparation:
-
HEK-293 cells are stably transfected with the cDNA for the desired human CaV3 subtype (CaV3.1, CaV3.2, or CaV3.3).
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
24-48 hours prior to recording, cells are plated onto poly-L-lysine coated glass coverslips.
-
Immediately before the experiment, the culture medium is replaced with the external recording solution.
Solutions:
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (as the charge carrier), 10 HEPES, adjusted to pH 7.4 with TEA-OH.
Recording Procedure:
-
A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
A borosilicate glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution is used to form a gigaohm seal with the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is allowed to dialyze with the internal solution for 5-10 minutes before recording.
-
T-type calcium currents are elicited by a voltage-clamp protocol. A typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the channels are in a resting state, followed by depolarizing voltage steps (e.g., to -30 mV) to activate the channels.[7]
-
This compound is applied at various concentrations via the perfusion system to determine the dose-dependent inhibition of the T-type current.
-
The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Animals:
-
Male adult mice (e.g., C57BL/6 strain) are commonly used.
Procedure:
-
This compound or vehicle is administered to the animals at various doses.
-
At the time of peak drug effect (predetermined by pharmacokinetic studies), a maximal electrical stimulus is delivered.
-
The stimulus is typically a 60 Hz alternating current delivered for 0.2 seconds via corneal electrodes.
-
Prior to stimulus delivery, a topical anesthetic is applied to the corneas.
-
The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
-
The dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is determined.
WAG/Rij Rat Model of Absence Epilepsy
The WAG/Rij rat is a genetic model that spontaneously develops absence-like seizures characterized by spike-wave discharges (SWDs) on the electroencephalogram (EEG).
Animals:
-
Adult WAG/Rij rats are used.
EEG Electrode Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
Stainless steel screw electrodes are implanted epidurally over the frontal and parietal cortices.
-
A reference electrode is placed over the cerebellum.
-
The electrode assembly is secured to the skull with dental cement.
-
Animals are allowed to recover for at least one week before EEG recordings.
Recording and Analysis:
-
Following recovery, rats are connected to a recording system via a flexible cable, allowing free movement.
-
Baseline EEG is recorded for a defined period to determine the spontaneous rate of SWDs.
-
This compound or vehicle is administered, and EEG is continuously recorded.
-
The number, duration, and frequency of SWDs are quantified and compared between the treatment and vehicle groups to assess the efficacy of this compound.
Conclusion
This compound is a potent and selective T-type calcium channel antagonist with demonstrated preclinical efficacy in models of generalized tonic-clonic and absence seizures. Its mechanism of action, targeting the underlying pathophysiology of neuronal hyperexcitability and pathological oscillations, makes it a promising candidate for further development as an anti-seizure medication. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to evaluate the therapeutic potential of this compound and to design future preclinical and clinical investigations. Further studies are warranted to explore its efficacy in a broader range of epilepsy models, to fully characterize its pharmacokinetic and safety profiles, and to ultimately translate these promising preclinical findings into clinical benefits for patients with epilepsy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tta-A2 in Pain Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voltage-gated calcium channels, particularly the T-type subfamily (CaV3), are pivotal regulators of neuronal excitability and have emerged as critical targets in the pathophysiology of chronic pain. The CaV3.2 isoform is prominently expressed in nociceptive primary afferent neurons, where its activity is often upregulated in chronic pain states, contributing to hyperalgesia and allodynia. Tta-A2, a potent and selective state-dependent antagonist of T-type calcium channels, has demonstrated significant efficacy in preclinical pain models. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, its modulatory role in peripheral and central pain pathways, and the experimental methodologies used to characterize its effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Mechanism of Action of this compound
This compound is a small organic molecule, [2-(4-cyclopropylphenyl)-N-((1R)-1-{5-[(2,2,2-trifluoroethyl)oxo]-pyridin-2-yl}ethyl)acetamide], that functions as a potent blocker of all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3)[1]. Its inhibitory action is characterized by high potency and state-dependence, showing a preferential interaction with the inactivated state of the channel[1][2]. This property is crucial as it allows for a more targeted blockade of channels on depolarized, pathologically active neurons, such as those involved in chronic pain signaling.
The compound exhibits approximately 300-fold selectivity for T-type channels over high-voltage activated (HVA) calcium channels[1]. The state-dependent mechanism involves a hyperpolarized shift in the channel's steady-state inactivation curve and a significant delay in the recovery from inactivation[1][3]. By stabilizing the inactivated state, this compound effectively reduces the availability of functional channels, thereby dampening neuronal excitability.
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tta-A2: A Novel T-Type Calcium Channel Antagonist for Lung Adenocarcinoma Therapy
A Technical Guide on its Anti-Cancer Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-cancer properties of Tta-A2, a selective T-type calcium channel (TTCC) blocker, in the context of lung adenocarcinoma. This document synthesizes key findings from preclinical studies, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with lung adenocarcinoma being a prevalent subtype.[1] A significant challenge in its treatment is the development of chemoresistance.[2][3] Emerging research has identified the overexpression of T-type calcium channels (TTCCs) in various cancer cells, where they play a crucial role in cell proliferation and signaling.[4][5] this compound, a potent and highly selective TTCC antagonist, has demonstrated promising anti-cancer effects, both as a standalone agent and as an adjuvant to conventional chemotherapy in lung adenocarcinoma models.[4][5][6] This guide delves into the scientific evidence supporting the therapeutic potential of this compound.
Core Mechanism of Action
This compound functions as a selective inhibitor of T-type voltage-gated calcium (Ca_v) channels.[7][8][9] It exhibits high potency against all three isoforms of the T-type channel (Ca_v3.1, Ca_v3.2, and Ca_v3.3), with IC50 values in the nanomolar range.[7][8][9][10] This selectivity is approximately 300-fold higher for TTCCs compared to other high-voltage activated calcium channels, minimizing off-target effects.[4][8][9] By blocking these channels, this compound disrupts the calcium homeostasis within cancer cells, which is essential for their proliferation, signaling, and survival.[2]
Quantitative Efficacy Data
The anti-cancer effects of this compound have been quantified in various in vitro studies using the A549 lung adenocarcinoma cell line. The data highlights its potency and efficacy in inhibiting cancer cell growth and survival.
Table 1: this compound Potency against T-Type Calcium Channel Isoforms
| Isoform | IC50 (nM) |
| Ca_v3.1 | 89 |
| Ca_v3.2 | 92 |
| Ca_v3.3 | 98 |
| Data from patch-clamp assays.[7] |
Table 2: In Vitro Treatment Concentrations and Effects in A549 Cells
| Treatment | Concentration(s) | Observed Effects | Reference |
| This compound (alone) | 50 nM, 100 nM, 200 nM | Reduced viability, altered morphology, inhibited growth and metastasis in monolayer and 3D spheroid cultures. | [4][5][7] |
| Paclitaxel (B517696) (PTX) | 10 nM | Standard anti-cancer drug used as a control and in combination. | [2][4] |
| This compound + PTX | 100 nM this compound + 10 nM PTX | Enhanced anti-cancer effect, increased apoptosis, reduced chemoresistance. | [2][3][6] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to evaluate the anti-cancer properties of this compound.
Cell Culture and Spheroid Formation
-
Cell Line: A549 human lung adenocarcinoma cell line and HEK 293 (human embryonic kidney cells) as a control.[5]
-
Monolayer Culture: Cells were cultured in standard cell culture flasks with appropriate media until reaching desired confluency.
-
3D Spheroid Culture: To mimic the in vivo tumor microenvironment, 3D spheroids were formed by seeding cells on ultra-low attachment 96-well plates.[4]
Viability and Proliferation Assays
-
Methodology: Cell viability and proliferation were assessed after 48-96 hours of treatment with this compound and/or Paclitaxel.[5] Specific assays likely included MTT or similar colorimetric assays, though the exact method is not detailed in the provided abstracts.
Morphology, Migration, and Invasion Assays
-
Morphology Assay: Changes in cell morphology from epithelial to an elongated or circular shape were observed under a microscope after treatment.[6]
-
Migration and Invasion Assays: These assays were performed to evaluate the metastatic potential of the cancer cells following treatment. The specific techniques (e.g., wound healing/scratch assay, transwell migration/invasion assay) were not explicitly stated in the abstracts but are standard methods for these endpoints.
Apoptosis Assay
-
Methodology: Apoptosis was quantified to determine the extent of programmed cell death induced by the treatments.[2][3] The combination of this compound and Paclitaxel resulted in a significant increase in apoptosis in both monolayer and spheroid cultures.[3][11]
Calcium Imaging Assay
-
Purpose: To assess the effect of this compound on intracellular calcium levels.
-
Methodology: Calcium imaging was performed on spheroids to measure changes in intracellular calcium concentrations following treatment.[2][6]
Clonogenic Assay
-
Purpose: To determine the ability of single cancer cells to undergo unlimited division and form colonies.
-
Methodology: This assay was conducted on monolayer cultures to evaluate the long-term survival and proliferative capacity of cells after treatment.[2][6]
Real-Time Polymerase Chain Reaction (RT-PCR)
-
Purpose: To analyze the expression of specific genes, such as those for TTCC isoforms and the P-glycoprotein (Pgp) drug efflux pump.
-
Methodology: RNA was extracted from treated cells, reverse transcribed to cDNA, and then subjected to RT-PCR to quantify mRNA levels.[2][3] This was used to confirm the expression of TTCCs in A549 cells and to investigate the role of Pgp in chemoresistance.[2][6]
Adjuvant Role with Paclitaxel
A significant finding is the adjuvant role of this compound in enhancing the efficacy of Paclitaxel (PTX), a commonly used chemotherapeutic agent.[2][6] Cancer cells often develop resistance to PTX, partly through the action of the P-glycoprotein (Pgp) drug efflux pump.[2][11]
The combination of this compound and PTX has been shown to:
-
Increase apoptosis in cancer cells more than either agent alone.[3][11]
-
Overcome chemoresistance, suggesting a synergistic effect.[6]
-
Be effective without significantly altering the mRNA expression of Pgp.[2][3][6]
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for lung adenocarcinoma by selectively targeting T-type calcium channels. Its ability to inhibit cancer cell growth, viability, and metastasis, coupled with its capacity to enhance the efficacy of standard chemotherapy, underscores its potential in clinical applications.[5] Future research should focus on in vivo studies to validate these in vitro findings and to further elucidate the molecular pathways involved in this compound-mediated anti-cancer effects. Investigating its efficacy in other lung cancer subtypes and in combination with other therapeutic agents will also be crucial in defining its role in oncology.
References
- 1. JCI Insight - Tumor suppressors in Sox2-mediated lung cancers promote distinct cell-intrinsic and immunologic remodeling [insight.jci.org]
- 2. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Tta-A2: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of Tta-A2, a potent and selective T-type calcium channel antagonist. The information presented herein is based on preclinical research and aims to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.
Core Mechanism of Action
This compound exerts its pharmacological effects through the selective blockade of T-type calcium channels (T-channels). These channels, particularly the Cav3.1, Cav3.2, and Cav3.3 isoforms, are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, sleep regulation, and pain signaling.[1][2] this compound has demonstrated high potency against all three T-type calcium channel isoforms.[1][2]
The inhibitory action of this compound is both voltage- and use-dependent.[1][2] This suggests that the compound's binding affinity is influenced by the conformational state of the channel. Evidence indicates that this compound preferentially interacts with and stabilizes the inactivated state of the T-type calcium channel.[1][2] This is characterized by a hyperpolarized shift in the channel availability curve and a delayed recovery from inactivation.[1][2] This state-dependent inhibition may contribute to its selectivity and efficacy in conditions where T-type channel activity is pathologically enhanced.[3]
Furthermore, this compound exhibits significant selectivity for T-type calcium channels over high-voltage activated (HVA) calcium channels, with a reported selectivity of approximately 300-fold.[1][2] This high degree of selectivity minimizes off-target effects and enhances its potential as a specific pharmacological tool and therapeutic agent.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the in vitro potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound against T-type Calcium Channel Isoforms
| Channel Subtype | IC50 (nM) | Holding Potential (mV) | Reference |
| Cav3.1 (α1G) | 89 | -80 | [4][5] |
| Cav3.2 (α1H) | 92 | -80 | [4][5] |
| Cav3.3 (α1I) | ~100 | Not Specified | [1][2] |
| Cav3.3 (α1I) | 98 | -80 | [5] |
| Overall T-type | ~100 | Not Specified | [1][2] |
Table 2: Selectivity Profile of this compound
| Channel Type | IC50 (µM) | Holding Potential (mV) | Reference |
| High-Voltage Activated (HVA) Ca2+ Channels | >30 | Not Specified | [1][2] |
| Cav1.2 (L-type) | >10 | Not Specified | [4] |
| Cav2.1 | >30 | -90 | [5] |
| Cav2.2 | >30 | -90 | [5] |
| Cav2.3 | >30 | -90 | [5] |
| hERG Potassium Channel | >10 | Not Specified | [4] |
In Vivo Pharmacodynamics
Preclinical studies in animal models have demonstrated the in vivo effects of this compound, corroborating its mechanism of action.
-
Sleep and Arousal: In wild-type mice, this compound administration suppresses active wakefulness and promotes slow-wave sleep.[1][4] These effects were absent in mice lacking both Cav3.1 and Cav3.3 channels, indicating that the sleep-modulating effects are mediated through these specific T-type channel isoforms.[1][4] In rats, a single oral dose of 3 mg/kg resulted in a significant reduction in active wake and an increase in delta sleep.[4]
-
Pain and Analgesia: this compound has shown analgesic properties, particularly in models of pathological pain.[3] Its antinociceptive effects are critically dependent on the presence of Cav3.2 channels.[3] Oral administration of this compound produced a dose-dependent reduction of hypersensitivity in a rat model of irritable bowel syndrome (IBS).[3]
-
Locomotor Activity: this compound, at a dose of 3 mg/kg, has been shown to inhibit amphetamine- and MK-801-induced locomotor activity in rats, suggesting potential antipsychotic-like effects.[5]
-
Anti-Cancer Potential: In vitro studies using 3D spheroids of A549 lung adenocarcinoma cells have suggested that this compound possesses anti-cancer properties by inhibiting cell growth, viability, and metastasis.[6] It has also been investigated for its potential as an adjuvant to enhance the efficacy of standard chemotherapeutic agents like paclitaxel.[7]
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is fundamental for characterizing the inhibitory effects of this compound on T-type calcium channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells are stably or transiently transfected with the cDNAs encoding the desired human T-type calcium channel α1 subunit (Cav3.1, Cav3.2, or Cav3.3).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The external solution typically contains barium (Ba²⁺) as the charge carrier to isolate calcium channel currents. The internal pipette solution contains a cesium-based solution to block potassium currents.
-
Voltage Protocol: Cells are held at a holding potential of -100 mV. T-type channel currents are elicited by depolarizing voltage steps to various potentials (e.g., -30 mV).
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The peak inward Ba²⁺ current is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data are fitted with the Hill equation to determine the IC50 value.
In Vivo Sleep Studies in Rodents
This protocol is used to assess the effects of this compound on sleep architecture.
Methodology:
-
Animal Surgery: Adult male mice or rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings under anesthesia.
-
Recovery and Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and tethered recording system.
-
Baseline Recording: Baseline EEG/EMG data is collected for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally (gavage) or via intraperitoneal injection at the desired dose. A control group receives the vehicle only.
-
Data Acquisition and Analysis: EEG and EMG signals are continuously recorded and digitally stored. The data is then scored into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) using specialized software. The time spent in each state, the number of bouts, and the duration of bouts are quantified and compared between the this compound and vehicle-treated groups.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound involves the direct blockade of T-type calcium channels, thereby reducing the influx of calcium into the cell. This has downstream consequences on neuronal excitability and network activity.
This diagram illustrates that by blocking T-type calcium channels, this compound reduces calcium influx, which in turn dampens neuronal excitability. This modulation of neuronal activity is thought to underlie its observed effects on suppressing wakefulness, promoting slow-wave sleep, and inducing analgesia by reducing pain signaling.
Conclusion
This compound is a potent and selective T-type calcium channel antagonist with a well-characterized in vitro and in vivo pharmacodynamic profile. Its state-dependent mechanism of action and high selectivity make it a valuable tool for studying the physiological roles of T-type calcium channels and a promising lead compound for the development of novel therapeutics for a range of neurological disorders, including sleep disorders and chronic pain. Further preclinical and potentially clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
Tta-A2: A Technical Guide to its Modulation of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tta-A2 is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels (CaV3).[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on neuronal excitability. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's properties and its potential as a therapeutic agent for neurological disorders such as epilepsy and sleep disturbances.[1][2] This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows.
Introduction
T-type calcium channels, a class of low-voltage activated (LVA) calcium channels, are pivotal in regulating neuronal excitability, particularly in orchestrating rhythmic burst firing in neurons.[3] The CaV3 family comprises three subtypes: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I).[4][5] These channels are implicated in a variety of physiological processes and their dysregulation is linked to several neurological conditions, including epilepsy, sleep disorders, and neuropathic pain.[4][6] this compound has emerged as a valuable pharmacological tool and potential therapeutic lead due to its high potency and selectivity for T-type calcium channels.[2]
Mechanism of Action
This compound functions as a state-dependent and voltage-dependent antagonist of T-type calcium channels.[4][6][7] Its inhibitory action is more pronounced when the channel is in the inactivated state, which is favored by depolarized membrane potentials.[4][6][7] This state-dependent inhibition, coupled with a demonstrated use-dependence at higher stimulation frequencies, suggests that this compound preferentially targets and stabilizes the inactivated state of the channel.[4][6] This mechanism contributes to its efficacy in conditions characterized by neuronal hyperexcitability. Furthermore, this compound causes a hyperpolarized shift in the channel's availability curve and delays its recovery from inactivation.[4][6]
Quantitative Data Presentation
The following tables summarize the quantitative data on the potency and selectivity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound on T-type Calcium Channel Subtypes
| Channel Subtype | IC50 (nM) | Holding Potential (mV) | Cell Line | Reference |
| CaV3.1 (α1G) | 89 | -80 | HEK293 | [1][7] |
| CaV3.1 (α1G) | 4100 | -100 | HEK293 | [7] |
| CaV3.2 (α1H) | 92 | -80 / -100 | HEK293 | [1] |
| T-type (undifferentiated) | ~100 | Not Specified | Not Specified | [4][6] |
| CaV3.1 | 98 | -80 | Not Specified | [1] |
| CaV3.1 | 3700 | -100 | Not Specified | [1] |
| CaV3.2 (LVA current) | 22.8 | -75 | DRG Neurons | [8] |
| CaV3.2 (LVA current) | 13500 | -100 | DRG Neurons | [8] |
Table 2: Selectivity of this compound for T-type vs. High-Voltage Activated (HVA) Calcium Channels
| HVA Channel Subtype | IC50 (µM) | Holding Potential (mV) | Reference |
| CaV1.2 (L-type) | >10 | Not Specified | [1] |
| CaV2.1 (P/Q-type) | >30 | -80 | [1] |
| CaV2.2 (N-type) | >30 | -80 | [1] |
| CaV2.3 (R-type) | >30 | -80 | [1] |
| General HVA Channels | ~300-fold less potent than on CaV3 | Not Specified | [4][6] |
Table 3: In Vivo Effects of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mice | 0.3 mg/kg and higher | Not Specified | Significant protection against tonic seizures in MES model | [9][10] |
| Rats | 3 mg/kg (single dose) | Oral gavage | Increased delta sleep, decreased REM sleep and active wake | [1] |
| Mice | 10 mg/kg (daily for 5 days) | Oral gavage | Suppressed active wake and promoted slow-wave sleep | [1] |
| Mice | 1 mg/kg | p.o. | Attenuated d-amphetamine-induced locomotor activity | [5][11] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the methodology for assessing the effect of this compound on T-type calcium currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.
a) Cell Preparation:
-
Culture HEK293 cells stably expressing the desired human CaV3 subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Alternatively, prepare primary neuronal cultures (e.g., dorsal root ganglion neurons) known to express endogenous T-type channels.
b) Solutions:
-
External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal Pipette Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Serially dilute in the external solution to achieve the desired final concentrations.
c) Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.[12]
-
Rupture the membrane to achieve the whole-cell configuration.[12][13]
-
Clamp the cell at a holding potential of -100 mV to de-inactivate the T-type channels.
-
Elicit T-type currents using a voltage step protocol (e.g., a 100 ms (B15284909) step to -40 mV).
-
Perfuse the cell with the control external solution and record baseline currents.
-
Apply different concentrations of this compound via the perfusion system.
-
Record currents at each concentration until a steady-state block is achieved.
-
To assess voltage-dependence, repeat the protocol at a more depolarized holding potential (e.g., -80 mV or -75 mV).
-
To assess use-dependence, apply repetitive depolarizing pulses (e.g., at 3 Hz) in the presence of this compound.[4][6]
In Vivo Neuropharmacology: Maximal Electroshock Seizure (MES) Model
This protocol describes the evaluation of this compound's anticonvulsant properties in a mouse model of generalized tonic-clonic seizures.
a) Animals:
-
Use adult male mice (e.g., C57BL/6).
b) Drug Preparation and Administration:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
-
Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection at desired doses (e.g., 0.3 mg/kg and higher).[9][10]
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for drug absorption.
c) Seizure Induction and Observation:
-
Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or auricular electrodes.
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this model.
-
Record the incidence of tonic seizures in both the this compound-treated and vehicle-treated groups.
d) Data Analysis:
-
Compare the percentage of animals protected from tonic seizures in the drug-treated groups versus the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test).
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on neuronal excitability.
Experimental Workflow
Caption: Workflow for a whole-cell patch-clamp experiment.
Logical Relationships
Caption: Logical flow of this compound's effects from cellular to systemic levels.
Conclusion
This compound is a highly potent and selective T-type calcium channel antagonist with significant effects on neuronal excitability. Its state- and use-dependent mechanism of action makes it a particularly interesting compound for investigating the role of T-type channels in both physiological and pathological states. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound in a range of neurological disorders. The continued investigation of this compound and similar compounds will undoubtedly advance our understanding of T-type channel function and could lead to the development of novel and effective treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-type calcium channel Cav3.2 deficient mice show elevated anxiety, impaired memory and reduced sensitivity to psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound | T-type calcium channel inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. docs.axolbio.com [docs.axolbio.com]
Unveiling the Voltage-Dependent Blockade of Tta-A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the voltage-dependent blocking properties of Tta-A2, a potent antagonist of T-type calcium channels. The following sections detail the quantitative characteristics of this interaction, the experimental methodologies used for its characterization, and visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of this compound Blockade
The inhibitory potency of this compound on T-type calcium channels, particularly the CaV3.2 isoform, is profoundly influenced by the membrane potential. This voltage dependency is a key characteristic of its mechanism of action. The half-maximal inhibitory concentration (IC50) of this compound demonstrates a significant shift towards higher potency at more depolarized holding potentials.
| Target Channel | Holding Potential (mV) | IC50 | Hill Coefficient | Reference |
| CaV3.2 | -75 | 8.99 nM (95% CI: 7.87-10.25) | 1 | [1] |
| CaV3.2 | -75 | 22.8 nM (95% CI: 20.8-25.18) | 1 | [2] |
| CaV3.2 | -100 | 13.5 µM (95% CI: 11-16.76) | 1 | [2] |
| CaV3.2 | -110 | 22.6 µM (95% CI: 19.12-22.74) | 1 | [1] |
| CaV3.1 | -80 | 89 nM | Not Specified | [3][4] |
| CaV3.2 | -80 | 92 nM | Not Specified | [3][4] |
| CaV3.3 | -80 | 98 nM | Not Specified | [3][4] |
Table 1: Voltage-Dependent IC50 Values of this compound for T-type Calcium Channels. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound at different holding potentials for various T-type calcium channel isoforms. The data highlights the increased potency of this compound at more depolarized potentials. CI denotes the confidence interval.
The Hill coefficient, consistently reported as approximately 1, suggests a 1-to-1 stoichiometric interaction between the this compound molecule and the T-type calcium channel.[1][2] Furthermore, this compound exhibits high selectivity for T-type channels, with an approximately 300-fold greater potency for CaV3 channels compared to high-voltage-activated (HVA) calcium channels.[5][6]
Mechanism of Voltage-Dependent Block
The profound voltage-dependent inhibition by this compound is attributed to its preferential binding to the inactivated state of the T-type calcium channel. At more depolarized membrane potentials, a larger fraction of the channels populates the inactivated state, thus increasing the apparent affinity of the drug. This mechanism is supported by experimental observations of a hyperpolarizing shift in the steady-state inactivation curve and a delayed recovery from inactivation in the presence of this compound.[5][6]
Experimental Protocols
The characterization of the voltage-dependent block of this compound is primarily achieved through whole-cell patch-clamp electrophysiology. This technique allows for the precise control of the membrane potential and the recording of ionic currents through the channels.
Cell Preparation and Expression Systems
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.[1]
-
Channel Expression: These cells are stably or transiently transfected with the cDNA encoding the desired human T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3).
Electrophysiological Recording
-
Configuration: The whole-cell patch-clamp configuration is utilized.
-
Solutions:
-
External Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 2 CaCl2 or BaCl2), a buffer (e.g., 10 HEPES), and salts to maintain osmolarity and ionic balance (e.g., 140 CsCl, 1 MgCl2). The pH is adjusted to ~7.4.
-
Internal (Pipette) Solution (in mM): Usually contains a cesium-based solution to block potassium channels (e.g., 120 CsF or Cs-methanesulfonate), a calcium chelator (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and ATP and GTP to support cellular function. The pH is adjusted to ~7.2.
-
-
Voltage Protocols:
-
Dose-Response Curves: To determine the IC50, cells are held at different holding potentials (e.g., -100 mV and -75 mV).[2] A depolarizing test pulse (e.g., to -40 mV for 100 ms) is applied repeatedly at a low frequency (e.g., 0.1 Hz) to elicit T-type currents.[1][2] Increasing concentrations of this compound are perfused, and the resulting block of the peak current is measured.
-
Steady-State Inactivation: To assess the effect on channel availability, a series of 10-second conditioning pre-pulses ranging from -120 mV to -35 mV are applied, followed by a test pulse to elicit the remaining available current.[7]
-
Recovery from Inactivation: A paired-pulse protocol is used. Two depolarizing pulses are separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV or -110 mV).[7][8] The ratio of the peak current of the second pulse to the first is plotted against the recovery interval.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tta-A2: A Technical Guide to its Impact on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tta-A2 is a potent and selective antagonist of T-type voltage-gated calcium channels, demonstrating significant state-dependent and voltage-dependent inhibition. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on T-type calcium channel isoforms, and detailed protocols for its experimental evaluation. By blocking the influx of calcium through these low-voltage activated channels, this compound modulates intracellular calcium signaling, a key process in neuronal excitability and various physiological and pathophysiological states. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of T-type calcium channel modulation.
Introduction to this compound and T-type Calcium Channels
T-type calcium channels, a family of low-voltage activated (LVA) ion channels, are crucial regulators of intracellular calcium levels, particularly in excitable cells like neurons.[1][2] These channels are activated by small membrane depolarizations, contributing to action potential bursting, pacemaking activity, and postsynaptic integration. The Cav3 family of T-type channels comprises three distinct isoforms: Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).[3][4] Dysregulation of T-type channel activity has been implicated in a range of neurological disorders, including epilepsy, neuropathic pain, and sleep disturbances, making them a compelling target for therapeutic intervention.[1][2][5]
This compound is a novel small molecule that acts as a potent and selective antagonist of T-type calcium channels.[3][6][7] Its mechanism of action involves a state-dependent and voltage-dependent blockade, showing a higher affinity for the inactivated state of the channel.[1][2] This property allows for targeted inhibition of channels in depolarized or pathologically active cells.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been extensively characterized using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values demonstrate a clear dependence on both the T-type channel isoform and the membrane holding potential, highlighting the state-dependent nature of the block.
| Channel Isoform | Holding Potential (mV) | IC50 (nM) | Reference |
| Cav3.1 (α1G) | -80 | 89 | [3][7] |
| -100 | 4100 | [3] | |
| Cav3.2 (α1H) | -80 | 92 | [3][7] |
| Cav3.3 (α1I) | -80 | 98 | [3] |
| -100 | 3700 | [3] | |
| All (Cav3.1, 3.2, 3.3) | Not Specified | ~100 | [1][8] |
This compound exhibits excellent selectivity for T-type calcium channels over other voltage-gated calcium channels, a critical attribute for a therapeutic candidate.
| Channel Type | IC50 (µM) | Reference |
| L-type (Cav1.2) | >10 | [3] |
| P/Q-type (Cav2.1) | >30 | [3] |
| N-type (Cav2.2) | >30 | [3] |
| R-type (Cav2.3) | >30 | [3] |
Impact on Intracellular Calcium Signaling
This compound directly impacts intracellular calcium signaling by blocking the entry of Ca²⁺ ions through T-type calcium channels. This action has significant downstream consequences on cellular function, particularly in neurons where T-type channels are key regulators of excitability.
Mechanism of Action
The primary mechanism of this compound is the physical occlusion or allosteric modulation of the T-type calcium channel pore, preventing the influx of calcium ions in response to membrane depolarization. The state-dependent nature of this block means that this compound has a higher affinity for channels that are in the inactivated state, which is favored by more depolarized membrane potentials.[1][2] This leads to a more pronounced inhibition of channel activity in cells that are actively firing or have a depolarized resting membrane potential, a characteristic often seen in pathological conditions.
Downstream Cellular Effects
By attenuating the rise in intracellular calcium, this compound can modulate a variety of calcium-dependent processes, including:
-
Neuronal Firing Patterns: T-type channels are instrumental in generating burst firing in neurons. By inhibiting these channels, this compound can shift the firing pattern from bursting to a more tonic mode, thereby altering neuronal communication.
-
Gene Expression: Calcium is a critical second messenger that can influence gene transcription. By reducing calcium influx, this compound may alter the expression of genes involved in neuronal plasticity and other cellular functions.
-
Neurotransmitter Release: While high-voltage activated calcium channels are the primary drivers of neurotransmitter release, T-type channels can modulate this process, particularly in specific neuronal subtypes.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure T-type calcium currents in HEK-293 cells heterologously expressing a specific Cav3 isoform.
Materials:
-
HEK-293 cells stably or transiently expressing the T-type calcium channel of interest.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance of 2-5 MΩ).
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
This compound stock solution (in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed, non-inactivated state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type currents.
-
To assess state-dependent block, perform recordings at different holding potentials (e.g., -100 mV and -80 mV).
-
-
Drug Application:
-
Establish a stable baseline recording of T-type currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record currents until a steady-state block is achieved.
-
Wash out the drug with the control external solution to assess the reversibility of the block.
-
Intracellular Calcium Imaging
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium in response to T-type channel activation and inhibition by this compound.
Materials:
-
Cells expressing T-type calcium channels (e.g., neuronal cell lines or primary neurons).
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence microscope or plate reader equipped for live-cell imaging.
-
This compound stock solution.
-
Depolarizing agent (e.g., KCl).
Procedure:
-
Cell Plating: Seed cells in a format suitable for imaging (e.g., glass-bottom dishes or 96-well plates).
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Acquire a baseline fluorescence signal before stimulation.
-
Pre-incubate a subset of cells with this compound for a defined period.
-
Stimulate the cells with a depolarizing agent (e.g., a high concentration of KCl) to activate T-type calcium channels.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) to determine the intracellular calcium response (ΔF/F₀).
-
Compare the calcium response in control cells versus cells treated with this compound to determine the inhibitory effect.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of T-type calcium channel function and a promising lead compound for the development of novel therapeutics. Its potent, selective, and state-dependent inhibition of T-type channels allows for the precise modulation of intracellular calcium signaling. The experimental protocols detailed in this guide provide a framework for researchers to further explore the effects of this compound and other T-type channel modulators in various physiological and pathological contexts. A thorough understanding of this compound's impact on intracellular calcium dynamics is essential for advancing our knowledge of T-type channel biology and for the development of targeted therapies for a range of neurological and other disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Towards the discovery of novel T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research Applications of Tta-A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tta-A2 is a potent and selective antagonist of T-type calcium channels, demonstrating significant potential in a variety of preclinical research applications.[1][2][3] T-type calcium channels, particularly the isoforms CaV3.1, CaV3.2, and CaV3.3, are implicated in a range of physiological and pathophysiological processes, including neuronal excitability, sleep regulation, pain perception, and cell proliferation.[1][4][5] Consequently, the targeted blockade of these channels by this compound has opened avenues for investigating novel therapeutic strategies for neurological disorders, chronic pain, and certain types of cancer.[6][7][8] This technical guide provides an in-depth overview of the preclinical applications of this compound, focusing on its mechanism of action, experimental methodologies, and key findings.
Mechanism of Action
This compound functions as a state-dependent inhibitor of T-type calcium channels, showing a preferential interaction with the inactivated state of the channel.[1][2] This mechanism involves a hyperpolarized shift of the channel availability curve and delayed recovery from inactivation.[1][2] this compound exhibits high potency and selectivity for T-type calcium channels over high-voltage activated calcium channels.[1][2]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound against T-type Calcium Channel Isoforms
| Channel Isoform | IC50 (nM) | Holding Potential | Reference |
| CaV3.1 (α1G) | 89 | -80 mV | [9][10][11] |
| CaV3.2 (α1H) | 92 | -80 mV | [9][10][11] |
| CaV3.3 (α1I) | 98 | -80 mV | [9][10] |
| CaV3.1 | 4,100 | -100 mV | [5] |
| CaV3.1 | 9.4 | Depolarized State | [3][5] |
| CaV3.1 | 384 | Hyperpolarized State | [5] |
Table 2: Selectivity of this compound
| Channel Type | IC50 | Holding Potential | Reference |
| High-Voltage Activated Calcium Channels (CaV1.2, CaV2.1, CaV2.2, CaV2.3) | >30 µM | -90 mV | [10] |
| hERG Potassium Channel | >10 µM | Not Specified | [9] |
| L-type Calcium Channel | >10 µM | Not Specified | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Electrophysiology: Patch-Clamp Recordings
Objective: To characterize the inhibitory effects of this compound on T-type calcium channels in a controlled in vitro system.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected to express human CaV3.1, CaV3.2, or CaV3.3 channels.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed.
-
Voltage Protocol: To measure state-dependent inhibition, cells are held at different membrane potentials (e.g., -80 mV for the inactivated state and -100 mV for the closed state).[5][9] T-type currents are elicited by a depolarizing test pulse.
-
Drug Application: this compound is applied at various concentrations to the bath solution to determine the concentration-dependent block of the T-type calcium current and calculate the IC50 values.[1]
In Vivo Studies in Murine Models
Objective: To investigate the effects of this compound on physiological and behavioral parameters in living organisms.
Methodology:
-
Animal Models: Wild-type mice and knockout mice lacking specific T-type calcium channel isoforms (e.g., CaV3.1 and CaV3.3 double knockout) are often used.[1][2]
-
Drug Administration: this compound is administered, for example, by oral gavage at doses ranging from 3 mg/kg to 10 mg/kg.[9]
-
Behavioral Assays:
-
Sleep-Wake Analysis: Electroencephalography (EEG) and electromyography (EMG) are used to monitor sleep architecture, including active wake, slow-wave sleep, and REM sleep.[9]
-
Locomotor Activity: Open-field tests are used to assess spontaneous or drug-induced (e.g., amphetamine) locomotor activity.[4][10]
-
Pain Models: Nocifensive responses to stimuli are measured in models of neuropathic or visceral pain.[6][12]
-
Epilepsy Models: Seizure activity is induced by methods such as maximal electroshock seizure (MES) to evaluate the anticonvulsant properties of this compound.[8]
-
Cancer Cell Viability and Metastasis Assays
Objective: To evaluate the anti-cancer properties of this compound.
Methodology:
-
Cell Culture: Human lung adenocarcinoma cell line A549 is used in both monolayer and 3D spheroid cultures.[7]
-
Treatment: Cells are treated with this compound alone or in combination with other chemotherapeutic agents like paclitaxel (B517696).[7][13]
-
Assays:
-
Viability and Proliferation Assays: To determine the effect of this compound on cancer cell growth.[7]
-
Migration and Invasion Assays: To assess the impact of this compound on the metastatic potential of cancer cells.[7]
-
Apoptosis Assays: To investigate if this compound induces programmed cell death in cancer cells.[14]
-
Real-time PCR: To analyze the expression of genes related to T-type calcium channels and drug resistance.[14]
-
Preclinical Applications and Key Findings
-
Neurological Disorders:
-
Sleep: this compound has been shown to suppress active wakefulness and promote slow-wave sleep in wild-type mice, an effect that is absent in mice lacking both CaV3.1 and CaV3.3 channels.[1][2] This suggests a role for T-type channels in the thalamocortical network activity that governs arousal.
-
Epilepsy: this compound exhibits potent anticonvulsant properties in models of tonic-clonic seizures, with evidence suggesting a prominent role for the CaV3.1 isoform in this effect.[8]
-
Schizophrenia: this compound has shown potential antipsychotic effects.[6]
-
-
Pain:
-
Oncology:
Conclusion
This compound is a valuable pharmacological tool for the preclinical investigation of T-type calcium channel function. Its high potency and selectivity have enabled researchers to elucidate the role of these channels in a variety of physiological and pathological processes. The promising results from preclinical studies in the areas of sleep, epilepsy, pain, and oncology suggest that this compound and other selective T-type calcium channel antagonists warrant further investigation as potential therapeutic agents.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. The T-type calcium channel CaV3.2 regulates bladder afferent responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f.oaes.cc [f.oaes.cc]
- 14. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Gavage Administration of Tta-A2 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the oral gavage administration of Tta-A2 in mice, a potent and selective T-type calcium channel antagonist. This compound has demonstrated significant effects in rodent models of sleep, epilepsy, and other neurological disorders, making it a valuable tool for preclinical research.[1][2]
Mechanism of Action
This compound is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1][3] It exhibits high potency for all three subtypes of T-type channels: CaV3.1 (a1G), CaV3.2 (a1H), and CaV3.3 (a1I), with IC50 values in the nanomolar range.[1][3][4] The compound shows approximately 300-fold selectivity for T-type calcium channels over high-voltage activated calcium channels.[4][5] this compound is believed to preferentially interact with and stabilize the inactivated state of the channels.[4][5] By blocking these channels, this compound modulates neuronal excitability and has been shown to suppress active wakefulness and promote slow-wave sleep in mice.[1][4][5]
Signaling Pathway
The primary signaling pathway affected by this compound is the modulation of calcium influx through T-type calcium channels. These channels are low-voltage activated and play a crucial role in regulating neuronal firing patterns, particularly in the thalamocortical circuitry which is involved in sleep and arousal.
Data Presentation
In Vitro Potency of this compound
| Channel Subtype | IC50 (nM) | Holding Potential |
| CaV3.1 (a1G) | 89 | -80 mV / -100 mV |
| CaV3.2 (a1H) | 92 | -80 mV / -100 mV |
| CaV3.3 (a1I) | 98 | -80 mV |
Data sourced from multiple studies.[1][3]
In Vivo Efficacy of this compound in Mice (Oral Gavage)
| Dosage | Frequency | Duration | Key Findings |
| 1 mg/kg | Single Dose | - | Blocked the expression of d-amphetamine and cocaine locomotor sensitization in wild-type mice.[6] |
| 3 mg/kg | Single Dose | - | Produced significant changes in sleep architecture in rats, with a reduction in active wake and an increase in delta sleep.[1] |
| 10 mg/kg | Once Daily | 5 days | Suppressed active wake and promoted slow-wave sleep in wild-type mice.[1] |
| 10 mg/kg | - | - | Decreased body weight gain and fat mass, and increased lean muscle mass in mice on a high-fat diet.[3] |
Experimental Protocols
Preparation of this compound for Oral Gavage
For oral administration, this compound can be formulated as a suspension. A common vehicle is Carboxymethylcellulose sodium (CMC-Na).
Materials:
-
This compound powder
-
0.5% or 1% Carboxymethylcellulose sodium (CMC-Na) solution in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Levigate the this compound powder with a small volume of the CMC-Na solution to form a smooth paste.
-
Gradually add the remaining volume of the CMC-Na solution while continuously mixing to ensure a homogenous suspension.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The volume is typically in the range of 5-10 mL/kg body weight.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Attach the syringe containing the calculated dose of this compound suspension to the gavage needle.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions post-administration.
Logical Relationships in Experimental Design
When designing experiments with this compound, it is crucial to include appropriate control groups to validate the observed effects.
As demonstrated in studies, comparing the effects of this compound in wild-type mice to its effects in mice lacking specific T-type channel subunits (e.g., CaV3.1 and CaV3.3 knockout mice) can confirm the selectivity of the compound's action.[1][4][5] In such knockout models, the effects of this compound on sleep and wakefulness are absent, confirming that its mechanism of action is mediated through these specific channels.[1][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. T-type calcium channel Cav3.2 deficient mice show elevated anxiety, impaired memory and reduced sensitivity to psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Tta-A2 Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tta-A2 is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1][2][3][4] It demonstrates high affinity for all three T-type channel subtypes (CaV3.1, CaV3.2, and CaV3.3), making it a valuable tool for investigating the physiological and pathophysiological roles of these channels in various cellular processes.[3][4][5] T-type calcium channels are implicated in a range of conditions, including neurological disorders like epilepsy and sleep disturbances, as well as in cancer cell proliferation.[1][3][4][6] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with key quantitative data and pathway diagrams to facilitate experimental design and execution.
Mechanism of Action
This compound functions by blocking the flow of calcium ions through low-voltage-activated T-type calcium channels.[3][4] This inhibition is state-dependent, with the compound showing a higher affinity for the inactivated state of the channel.[3][4][7] This mechanism allows for the modulation of cellular excitability and calcium-dependent signaling pathways.
Data Presentation
This compound Potency and Selectivity
| Target | Cell Line | Assay Type | Holding Potential | IC50 | Reference |
| CaV3.1 (α1G) | HEK293 | Electrophysiology | -80 mV / -100 mV | 89 nM | [1] |
| CaV3.2 (α1H) | HEK293 | Electrophysiology | -80 mV / -100 mV | 92 nM | [1] |
| CaV3.3 (α1I) | HEK293 | Electrophysiology | -80 mV | 98 nM | [5] |
| CaV3.3 (α1I) | HEK293 | Electrophysiology | -100 mV | 3.7 µM | [1] |
| T-type Ca²⁺ channels | DRG neurons | Electrophysiology | -75 mV | 22.8 nM | [8] |
| T-type Ca²⁺ channels | DRG neurons | Electrophysiology | -100 mV | 13.5 µM | [8] |
| L-type Ca²⁺ channels | - | Binding/Functional | - | >10 µM | [1][9] |
| hERG potassium channel | - | Binding/Functional | - | >10 µM | [1] |
Solubility and Storage of this compound Stock Solutions
| Solvent | Maximum Solubility | Storage Temperature | Shelf Life (in solvent) |
| DMSO | 76 mg/mL (200.85 mM)[2] or 100 mg/mL (264.28 mM)[10] | -20°C | 1 month[1][2] |
| DMSO | 76 mg/mL (200.85 mM)[2] or 100 mg/mL (264.28 mM)[10] | -80°C | 6 months[1] or 1 year[2] |
| Ethanol | ≥10 mg/mL | -20°C | Data not available |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 378.39 g/mol )
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 378.39 g/mol = 3.7839 mg
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 3.7839 mg of this compound.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[10]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2]
Protocol 2: Cell Viability Assay using this compound in A549 Lung Cancer Cells
This protocol outlines a method to assess the effect of this compound on the viability of A549 lung adenocarcinoma cells.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/cm².[11] Allow the cells to attach and grow for 24 hours.[11]
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM).[5][11] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-96 hours).[6]
-
Cell Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability for each this compound concentration.
Mandatory Visualizations
Signaling Pathway of T-type Calcium Channel Blockade
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentrations of Tta-A2 for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tta-A2, a potent and selective T-type calcium channel antagonist, in various in vitro assays. The recommended concentrations and methodologies are based on published research and are intended to guide researchers in their experimental design.
Mechanism of Action
This compound is a potent and selective antagonist of T-type voltage-gated calcium channels (Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3).[1] In cancer cells, where T-type calcium channels are often overexpressed, their blockade by this compound can inhibit proliferation and induce apoptosis.[2] The influx of calcium through these channels activates downstream signaling pathways involving calmodulin, which can influence cell cycle progression and proliferation.[1][3]
Recommended Working Concentrations of this compound
The following table summarizes the recommended working concentrations of this compound for various in vitro assays based on published data. It is important to note that the optimal concentration may vary depending on the cell line, assay conditions, and experimental goals.
| Assay Type | Cell Line | Recommended Concentration Range | Key Findings | References |
| T-type Calcium Channel Inhibition | HEK293 expressing human Ca(v)3.1, Ca(v)3.2, Ca(v)3.3 | IC50: ~89-98 nM | Potent and selective inhibition of T-type calcium channels. | [1] |
| Cell Viability Assay (MTT) | A549 (human lung adenocarcinoma) | 100 nM - 200 nM | Reduction in the viability of A549 spheroids. | [1] |
| Cell Viability Assay (MTT) | A549 (human lung adenocarcinoma) | 50 nM - 100 nM | Used alone and in combination with Paclitaxel (B517696) to assess effects on cell viability. | [4] |
| Apoptosis Assay (Annexin V-FITC/PI) | A549 (human lung adenocarcinoma) | 50 nM - 100 nM | Induction of apoptosis in A549 cells, both in monolayer and spheroid cultures. | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on A549 human lung adenocarcinoma cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
A549 cells
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 50 nM to 200 nM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the this compound-treated wells).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis in A549 cells treated with this compound using flow cytometry.
Materials:
-
This compound (stock solution prepared in DMSO)
-
A549 cells
-
6-well plates
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium and incubate for 24 hours. Treat the cells with this compound at final concentrations of 50 nM and 100 nM for 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol describes the detection of Bcl-2 and Bax proteins in A549 cells following this compound treatment.
Materials:
-
This compound (stock solution prepared in DMSO)
-
A549 cells
-
6-well plates
-
Complete culture medium
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcl-2, anti-Bax, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Seed and treat A549 cells with this compound (e.g., 100 nM) for 48 hours. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (dilution 1:1000), Bax (dilution 1:1000), and β-actin (dilution 1:5000) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (dilution 1:2000-1:5000) for 1 hour at room temperature.
-
Detection: After washing, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative expression levels of Bcl-2 and Bax.
Visualizations
T-type Calcium Channel Signaling Pathway in Cancer
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium signaling and T-type calcium channels in cancer cell cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for TTA-A2 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TTA-A2, a potent and selective T-type calcium channel antagonist, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the successful application of this compound in your research.
Introduction to this compound
This compound is a small molecule inhibitor that potently and selectively blocks T-type (low-voltage-activated) calcium channels.[1][2][3] It exhibits high affinity for all three T-type channel isoforms (CaV3.1, CaV3.2, and CaV3.3) and demonstrates significant selectivity over high-voltage-activated (HVA) calcium channels, making it a valuable tool for dissecting the physiological and pathophysiological roles of T-type channels.[1][2] this compound's mechanism of action is state-dependent, showing a higher affinity for the inactivated state of the channel.[1][4] This property, along with its voltage and use-dependence, is a critical consideration for experimental design.[1]
Mechanism of Action
This compound exerts its inhibitory effect on T-type calcium channels in a voltage- and state-dependent manner.[1][4] The compound preferentially binds to and stabilizes the inactivated state of the channel, leading to a hyperpolarizing shift in the steady-state inactivation curve and a delay in the recovery from inactivation.[1] This means that the potency of this compound is significantly enhanced at more depolarized membrane potentials where a larger fraction of channels are in the inactivated state.[4][5] Additionally, the block of T-type channels by this compound can be enhanced with repetitive stimulation (use-dependence).[1]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's inhibitory action on T-type calcium channels.
Quantitative Data
The inhibitory potency of this compound is highly dependent on the holding potential of the cell membrane. The following tables summarize the key quantitative data for this compound's effects on T-type calcium channels.
Table 1: IC₅₀ Values of this compound for T-type Calcium Channel Isoforms
| Channel Subtype | Holding Potential (mV) | IC₅₀ (nM) | Reference |
| CaV3.1 (α₁G) | -80 | 89 | [2][6] |
| CaV3.1 (α₁G) | -100 | 4,100 | [7] |
| CaV3.2 (α₁H) | -80 | 92 | [2][6] |
| CaV3.2 (α₁H) | -75 | ~9 | [4] |
| CaV3.2 (α₁H) | -110 | ~23,000 | [4] |
| CaV3.3 (α₁I) | -80 | 98 | [2][6] |
| CaV3.3 (α₁I) | -100 | 3,700 | [6] |
Table 2: Selectivity of this compound for T-type vs. High-Voltage-Activated (HVA) Calcium Channels
| Channel Type | Channel Subtype | Holding Potential (mV) | IC₅₀ (µM) | Reference |
| L-type | CaV1.2 | -90 | >30 | [2] |
| P/Q-type | CaV2.1 | -90 | >30 | [2] |
| N-type | CaV2.2 | -90 | >30 | [2] |
| R-type | CaV2.3 | -90 | >30 | [2] |
| hERG Potassium Channel | - | - | >10 | [6] |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound solutions and its application in whole-cell patch-clamp recordings.
Solution Preparation
Stock Solution (10 mM):
-
This compound is soluble in DMSO and ethanol (B145695) at concentrations of ≥10 mg/mL.[2]
-
To prepare a 10 mM stock solution, dissolve 3.78 mg of this compound (Molecular Weight: 378.39 g/mol ) in 1 mL of high-purity DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6]
External/Internal Solutions: The composition of external and internal solutions will depend on the specific experimental goals and the cell type being studied. A general-purpose set of solutions for recording T-type calcium currents is provided below.
Example External Solution (in mM):
-
110 BaCl₂ (as the charge carrier to enhance current and block K⁺ channels)
-
10 HEPES
-
10 TEA-Cl
-
10 Glucose
-
1 MgCl₂
-
Adjust pH to 7.4 with CsOH.
-
Adjust osmolarity to ~310 mOsm.
Example Internal Solution (in mM):
-
120 Cs-methanesulfonate
-
10 EGTA
-
10 HEPES
-
5 Mg-ATP
-
0.3 Na-GTP
-
Adjust pH to 7.2 with CsOH.
-
Adjust osmolarity to ~290 mOsm.
Whole-Cell Patch-Clamp Protocol
This protocol outlines the steps for recording T-type calcium currents in whole-cell voltage-clamp mode and applying this compound.
Experimental Workflow Diagram:
Caption: Experimental workflow for a whole-cell patch-clamp experiment using this compound.
Step-by-Step Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording. Ensure cells are healthy and at an appropriate density.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Obtaining a Whole-Cell Recording:
-
Fill the patch pipette with the filtered internal solution, avoiding air bubbles.
-
Mount the pipette in the holder and apply light positive pressure.
-
Approach a target cell under visual control.
-
Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After seal formation, apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Switch to voltage-clamp mode.
-
Clamp the cell at a holding potential that allows for the study of T-type channels. A holding potential of -100 mV or more negative is often used to ensure channels are fully available for activation. To study the state-dependent block by this compound, recordings at more depolarized holding potentials (e.g., -80 mV or -75 mV) are necessary.[5][6]
-
Apply a voltage protocol to elicit T-type currents. A common protocol is to step from the holding potential to a test potential of around -30 mV to -20 mV.
-
Record stable baseline currents for several minutes before drug application.
-
-
Application of this compound:
-
Dilute the this compound stock solution to the desired final concentration in the external solution. Ensure thorough mixing.
-
Perfuse the cell with the this compound containing external solution. The time to reach steady-state block will depend on the concentration and the perfusion system.
-
-
Recording the Effect:
-
Continuously record the T-type currents during this compound application until a steady-state block is achieved.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the this compound.
-
The washout of this compound can be slow, and full recovery may not always be achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after this compound application.
-
Calculate the percentage of inhibition at different concentrations to generate a dose-response curve and determine the IC₅₀.
-
Analyze changes in channel kinetics, such as the voltage-dependence of activation and inactivation.
-
Logical Relationships of this compound's Inhibitory Effects
The inhibitory effects of this compound are governed by several interrelated factors. The following diagram illustrates these logical relationships.
Caption: Logical relationships of factors influencing this compound's inhibitory effects.
By understanding these principles and following the provided protocols, researchers can effectively utilize this compound as a powerful tool to investigate the roles of T-type calcium channels in cellular physiology and disease.
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: TTA-A2 in 3D Cancer Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cancer spheroid models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a superior platform for drug screening and mechanistic studies compared to traditional 2D cell culture. T-type calcium channels (TTCCs) are frequently overexpressed in various cancers and play a crucial role in tumor progression, making them a promising therapeutic target. TTA-A2 is a potent and selective blocker of TTCCs, particularly the Cav3.1 and Cav3.2 isoforms. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D cancer spheroid models, with a specific focus on the A549 lung adenocarcinoma cell line. This document will cover the anti-cancer and adjuvant properties of this compound, methods for evaluating its efficacy, and the underlying signaling pathways.
Mechanism of Action
T-type calcium channels are low voltage-activated channels that contribute to the regulation of intracellular calcium levels.[1][2] In cancer cells, the overexpression of TTCCs is associated with increased proliferation, survival, and metastasis.[3][4] this compound selectively inhibits these channels, leading to a disruption of calcium-dependent signaling pathways that are critical for cancer cell growth and survival.[3] Blockade of TTCCs by this compound has been shown to induce cell cycle arrest and apoptosis.[5] Furthermore, this compound can act as an adjuvant, enhancing the efficacy of conventional chemotherapeutic agents like paclitaxel (B517696), potentially by overcoming chemoresistance mechanisms.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound on A549 cancer spheroids, both as a single agent and in combination with paclitaxel. The data is compiled from studies by Kumari et al. (2020, 2021).
Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on A549 Spheroids
| Treatment Group | Concentration | Viability Inhibition (%) | Apoptosis Induction (fold change) |
| This compound | 50 nM | Data suggests significant inhibition | Increased apoptosis observed |
| This compound | 100 nM | Data suggests significant inhibition | Increased apoptosis observed |
| Paclitaxel (PTX) | 10 nM | Moderate inhibition | Moderate apoptosis induction |
| This compound + PTX | 100 nM + 10 nM | Synergistic inhibition | Significantly increased apoptosis |
Note: Specific numerical values for percentage inhibition and fold change in apoptosis are based on the findings reported in the cited literature and may require consulting the full-text articles for precise data points.
Table 2: Effects of this compound on A549 Spheroid Migration and Invasion
| Treatment Group | Concentration | Migration Inhibition (%) | Invasion Inhibition (%) |
| This compound | 100 nM | Significant inhibition | Significant inhibition |
| Paclitaxel (PTX) | 10 nM | Moderate inhibition | Moderate inhibition |
| This compound + PTX | 100 nM + 10 nM | Enhanced inhibition | Enhanced inhibition |
Note: The data indicates a significant reduction in the metastatic potential of A549 spheroids upon treatment with this compound.
Experimental Protocols
Protocol 1: A549 Spheroid Formation
This protocol describes the generation of uniform A549 spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
A549 lung adenocarcinoma cells
-
Complete growth medium (e.g., F-12K medium with 10% FBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture A549 cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroid formation can be monitored daily using an inverted microscope. Compact spheroids are typically formed within 48-72 hours.
Protocol 2: this compound and Paclitaxel Treatment of Spheroids
This protocol outlines the treatment of pre-formed A549 spheroids with this compound as a single agent or in combination with paclitaxel.
Materials:
-
Pre-formed A549 spheroids (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Paclitaxel stock solution (in DMSO)
-
Complete growth medium
Procedure:
-
Prepare working solutions of this compound and paclitaxel in complete growth medium at the desired concentrations (e.g., this compound: 50 nM, 100 nM; Paclitaxel: 10 nM). For combination treatment, prepare a medium containing both agents.
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Add 50 µL of the freshly prepared treatment medium to each well.
-
For control wells, add 50 µL of medium containing the same concentration of DMSO as the treatment wells.
-
Incubate the plate for the desired treatment duration (e.g., 48-96 hours).
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol measures the viability of spheroids by quantifying ATP levels.[7][8]
Materials:
-
Treated A549 spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on a shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL of the lysate from each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 4: Spheroid Invasion Assay (Boyden Chamber)
This protocol assesses the invasive potential of cancer cells from spheroids through a basement membrane matrix.[9][10]
Materials:
-
Treated A549 spheroids
-
Boyden chamber inserts (8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel®)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of basement membrane matrix and allow it to solidify at 37°C.
-
Harvest treated spheroids and resuspend them in serum-free medium.
-
Place one spheroid in the upper chamber of each insert.
-
Fill the lower chamber with complete growth medium to act as a chemoattractant.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet.
-
Count the number of invaded cells in several microscopic fields for each insert.
-
Quantify invasion as the average number of invaded cells per field.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This protocol detects apoptosis in spheroids by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[11][12][13][14]
Materials:
-
Treated A549 spheroids
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest treated spheroids from each well.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into a single-cell suspension using Trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualizations
Signaling Pathway
Caption: this compound inhibits T-type calcium channels, reducing intracellular calcium and downstream signaling, which in turn suppresses proliferation and survival, and induces apoptosis.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in 3D cancer spheroids, from formation to endpoint analysis.
Logical Relationship: this compound as an Anti-Cancer Agent and Adjuvant
Caption: this compound demonstrates both standalone anti-cancer activity and adjuvant effects when combined with chemotherapy.
References
- 1. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signaling and T-type calcium channels in cancer cell cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-type Calcium Channels in Cancer [mdpi.com]
- 5. T-type Ca2+ channel inhibition induces p53-dependent cell growth arrest and apoptosis through activation of p38-MAPK in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Monitoring ZEO apoptotic potential in 2D and 3D cell cultures and associated spectroscopic evidence on mode of interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Note: Protocol for Dissolving Tta-A2 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tta-A2 is a potent and selective antagonist of T-type voltage-gated calcium channels (Ca(v)3), playing a crucial role in the study of neurological disorders such as insomnia, epilepsy, and pain.[1][2] It demonstrates high potency for Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3 subtypes, with IC50 values typically in the nanomolar range.[3][4] Proper solubilization is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. This document provides a detailed protocol for dissolving this compound in DMSO and summarizes its solubility and stability.
This compound Properties and Solubility
This compound is a solid compound that is insoluble in water but soluble in organic solvents like DMSO and ethanol.[4][5] It is essential to use high-purity, anhydrous (fresh) DMSO for preparing stock solutions, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][5]
Table 1: Solubility of this compound in DMSO
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedChemExpress | 100 mg/mL | 264.28 mM | Requires sonication. Use of fresh DMSO is critical.[3][6] |
| Selleck Chemicals | 76 mg/mL | 200.85 mM | Use of fresh DMSO is recommended as moisture reduces solubility.[5] |
| TargetMol | 27.5 mg/mL | 72.68 mM | Sonication is recommended.[7] |
| Cayman Chemical | ≥10 mg/mL | ≥26.43 mM | N/A[4] |
Molecular Weight of this compound: 378.39 g/mol [5]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials (amber recommended for light-sensitive compounds)[8]
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator or bath heater (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3.3. Protocol Steps
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Add DMSO: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Cap the vial securely and vortex the solution for 1-2 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6][7]
-
Alternatively, gentle warming to 37°C for 10-15 minutes can aid dissolution.[8] Always ensure the vial is securely capped.
-
-
Aliquot and Store:
3.4. Preparing Working Solutions
-
When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium.
-
It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.3%, with 0.1% being preferable to avoid solvent-induced effects.[8]
Visualized Workflows and Pathways
4.1. Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing a this compound stock solution in DMSO.
4.2. Signaling Pathway of this compound
Caption: this compound blocks T-type calcium channels, preventing calcium influx.
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Calcium Channel | TargetMol [targetmol.com]
- 8. emulatebio.com [emulatebio.com]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Tta-A2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and experimental use of Tta-A2, a potent and selective T-type voltage-gated calcium channel antagonist. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor of T-type calcium channels, specifically targeting Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3 isoforms.[1] Its ability to modulate calcium influx in excitable cells makes it a valuable tool for research in neuroscience, cardiology, and oncology.[2][3] Understanding its stability and proper handling is paramount for its effective use in preclinical research and drug development.
Stability and Storage
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[4][5][6] | Store in a dry, dark place.[7] |
| 4°C | Up to 6 months[8] | For short-term storage. | |
| In Solvent (Stock Solution) | -80°C | 6 months to 1 year[4][5][6][9] | Recommended for long-term storage of solutions. Aliquot to avoid repeated freeze-thaw cycles.[9] |
| -20°C | 1 to 6 months[5][8][9] | Suitable for short to medium-term storage. |
Handling and Solution Preparation
3.1. General Handling
-
This compound is a solid powder and should be handled in a well-ventilated area.
-
To maintain the effectiveness of the drug, preparation and treatment procedures should be carried out with minimal light exposure.[10]
3.2. Solubility
| Solvent | Solubility |
| DMSO | ≥10 mg/mL[1]; 27.5 mg/mL (72.68 mM)[6]; 100 mg/mL (264.28 mM)[4] |
| Ethanol | ≥10 mg/mL[1] |
| Water | Insoluble[5] |
3.3. Preparation of Stock Solutions
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][4][5][6][7]
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder. The molecular weight of this compound is 378.39 g/mol .[4]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3784 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution to ensure complete dissolution.[4][6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[5][9]
-
3.4. Preparation of Working Solutions for In Vivo Experiments
For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and bioavailability.
-
Protocol for In Vivo Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add each solvent sequentially and mix well after each addition.[11]
-
Alternatively, for a corn oil-based formulation, a stock solution in DMSO can be diluted into corn oil. For example, a 10% DMSO in 90% corn oil formulation can be prepared.[4]
-
It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[11]
-
Experimental Protocols
4.1. General Protocol for Assessing this compound Stability (Forced Degradation Study)
While specific degradation pathways for this compound are not extensively published, a general forced degradation study can be performed to assess its stability under various stress conditions. This is crucial for developing stability-indicating analytical methods.
-
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
-
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the this compound solution. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose the solid this compound powder and the this compound solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid this compound powder and the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
-
Visualizations
5.1. This compound Mechanism of Action: T-type Calcium Channel Blockade
This compound exerts its effects by blocking the influx of calcium ions (Ca²⁺) through T-type calcium channels located on the cell membrane. This action modulates cellular excitability and downstream signaling pathways.
Caption: this compound blocks T-type calcium channels, inhibiting Ca²⁺ influx.
5.2. Experimental Workflow: Forced Degradation Study
The following diagram illustrates the general workflow for conducting a forced degradation study of this compound to assess its stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Calcium Channel | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | T-type calcium channel inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Dosing and Pharmacokinetics of Tta-A2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and pharmacokinetic properties of Tta-A2, a potent and selective T-type calcium channel antagonist. The following protocols and data are intended to guide researchers in designing and executing preclinical studies involving this compound.
Overview of this compound
This compound is a selective blocker of low-voltage-activated T-type calcium channels, specifically targeting the CaV3.1, CaV3.2, and CaV3.3 isoforms.[1][2][3][4][5] These channels are crucial in regulating neuronal excitability and have been implicated in various physiological processes and pathological conditions, including sleep, pain, and epilepsy.[1][2][3][4][5][6] In vivo studies have demonstrated that this compound can modulate sleep architecture, reduce pain in various models, and exhibit anticonvulsant properties.[7]
In Vivo Dosing and Administration
This compound is orally bioavailable and has been effectively administered in rodents via oral gavage.
Recommended Dosing Regimens
| Animal Model | Dosing Route | Dose Range | Observed Effects | Reference |
| Mice | Oral Gavage | 0.3 - 10 mg/kg | Anticonvulsant effects, promotion of slow-wave sleep, prevention of high-fat diet-induced weight gain.[8][9][10][11] | |
| Rats | Oral Gavage | 3 - 10 mg/kg | Alterations in sleep architecture.[7] |
Formulation Protocol for Oral Administration
A common method for preparing this compound for oral gavage is to create a suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Corn oil
Protocol (Suspension in PEG300/Tween 80/Saline):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final dosing solution of 2.5 mg/mL, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final suspension before each administration to ensure homogeneity.
Protocol (Suspension in Corn Oil):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final dosing solution of 2.5 mg/mL, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly to create a uniform suspension.
Pharmacokinetic Properties of this compound
Pharmacokinetic studies have been conducted in both mice and rats following oral administration.
Plasma, Brain, and Cerebrospinal Fluid (CSF) Concentrations
Following a single 10 mg/kg oral dose of this compound in lean mice, the following concentrations were observed at 1 hour post-administration:[8]
| Matrix | Concentration (µM) |
| Plasma | 20.3 ± 3.7 |
| Brain | 5.2 ± 0.9 |
| CSF | Data not fully available in snippet |
Plasma Concentration-Time Profile
A study by Uebele et al. (2009) provides a time course of this compound plasma concentrations in rats, lean mice, and obese mice after a 10 mg/kg oral gavage dose. The data indicates that this compound is readily absorbed, with detectable levels in the plasma over several hours.[8]
(Note: Specific Cmax, Tmax, AUC, and half-life values for this compound were not explicitly found in the provided search results. The data below is for a close analog, compound 31c, and should be used for reference only.)
| Animal Model | Dose (oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Wistar Rats | 100 mg/kg | 5440 | 21800 | [2] |
Experimental Protocols
Protocol for a Pharmacokinetic Study of Orally Administered this compound in Mice
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in mice.
Experimental workflow for a typical pharmacokinetic study of this compound.
Detailed Methodologies
4.2.1. Oral Gavage Administration in Mice
-
Animal Preparation: Use adult mice (e.g., C57BL/6, 8-12 weeks old). Acclimatize the animals for at least one week before the experiment. Fast the mice overnight (with access to water) before dosing to ensure consistent drug absorption.
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose (e.g., for a 10 mg/kg dose and a 2.5 mg/mL formulation, a 25 g mouse would receive 100 µL).
-
Administration: Gently restrain the mouse. Insert a ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Post-Administration Monitoring: Observe the animal for any signs of distress immediately after administration and at regular intervals.
4.2.2. Blood Sampling for Pharmacokinetic Analysis
-
Sampling Time Points: A typical sampling schedule for an oral dose would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood Collection: At each time point, collect a small volume of blood (e.g., 20-50 µL) from a suitable site, such as the saphenous vein or via tail-tip collection. Use anticoagulant-coated tubes (e.g., EDTA) to prevent clotting.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Carefully collect the plasma supernatant and store it at -80°C until bioanalysis.
4.2.3. Bioanalytical Method: LC-MS/MS for this compound Quantification (Proposed Protocol)
While a specific validated method for this compound was not found, the following protocol can be adapted and validated for its quantification in plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute this compound and the internal standard.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the internal standard by direct infusion.
-
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by blocking T-type calcium channels, which are key regulators of neuronal excitability, particularly in the thalamocortical circuit.
Signaling pathway of this compound's mechanism of action.
By blocking T-type calcium channels, this compound reduces the influx of calcium ions into neurons, particularly in response to small depolarizations.[6][12][13][14] This leads to a decrease in neuronal excitability. In the thalamocortical circuit, which is crucial for sleep regulation and sensory processing, this reduction in excitability inhibits the characteristic burst firing of thalamic neurons.[6][12][13][14] This, in turn, leads to decreased synchronization within the thalamocortical network, a state that is associated with the promotion of slow-wave sleep. The reduction in neuronal hyperexcitability also underlies the analgesic and anticonvulsant effects of this compound.
References
- 1. T-type calcium channels in thalamic neurons: bursting during sleep is not the end of the story (unset title) [risc.cnrs.fr]
- 2. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Antagonism of T-type calcium channels inhibits high-fat diet-induced weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of T-type calcium channels inhibits high-fat diet–induced weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Antagonism of T-type calcium channels inhibits high-fat diet–induced weight gain in mice [jci.org]
- 12. T-type calcium channels in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. How Sleep Shapes Thalamocortical Circuit Function in the Visual System - PMC [pmc.ncbi.nlm.nih.gov]
Tta-A2 for Investigating T-type Calcium Channels in Brain Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tta-A2, a potent and selective T-type voltage-gated calcium channel blocker, in brain slice recording experiments. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of T-type calcium channels in neuronal excitability, synaptic transmission, and various neurological disorders.
Introduction to this compound
This compound is a powerful pharmacological tool for studying the physiological and pathophysiological functions of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] These channels are known to be involved in a variety of neuronal processes, including burst firing, dendritic integration, and synaptic plasticity.[3] Dysregulation of T-type channel activity has been implicated in neurological conditions such as epilepsy, neuropathic pain, and sleep disorders.[2][4] this compound exhibits high potency and selectivity for T-type channels over high-voltage activated calcium channels, making it an excellent candidate for in vitro brain slice studies.[1][2]
Quantitative Data on this compound
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental design.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC₅₀ (CaV3.1) | 89 nM | Recombinant Human | Patch-clamp at -80 mV | [5] |
| IC₅₀ (CaV3.2) | 92 nM | Recombinant Human | Patch-clamp at -80 mV | [5] |
| IC₅₀ (CaV3.3) | 98 nM | Recombinant Human | Patch-clamp at -80 mV | [5] |
| IC₅₀ (Native T-type current) | 13.9 µM | Rat Spinal Cord (SG neurons) | Patch-clamp | [6] |
| Concentration for full block | 40 µM | Rat Spinal Cord (SG neurons) | Patch-clamp | [6] |
| Selectivity | ~300-fold selective for T-type over HVA calcium channels | Not Specified | Patch-clamp | [1][2] |
Signaling Pathway of T-type Calcium Channels
T-type calcium channels are low-voltage activated channels that play a crucial role in shaping neuronal firing patterns. Their activation leads to a transient influx of calcium, which can trigger downstream signaling cascades and modulate membrane potential.
Experimental Protocols
This section provides a detailed methodology for utilizing this compound in brain slice electrophysiology experiments.
I. Preparation of Acute Brain Slices
A standard protocol for preparing acute brain slices is crucial for obtaining healthy and viable neurons for recording. This protocol is a general guideline and may need to be optimized for specific brain regions or animal ages.
Materials:
-
Anesthetizing agent (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse and Dissect: Once anesthetized, perform transcardial perfusion with ice-cold cutting solution. Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Slicing: Mount the brain onto the vibratome stage. Cut slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated cutting solution.
-
Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before starting the recordings. After the initial recovery period at an elevated temperature, the slices can be maintained at room temperature.
II. Electrophysiological Recording
Whole-cell patch-clamp is a common technique to record neuronal activity from brain slices.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber
-
Perfusion system
-
Glass capillaries for patch pipettes
-
Intracellular solution
Procedure:
-
Transfer Slice: Carefully transfer a single brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize Neurons: Using an appropriate microscope with DIC or fluorescence optics, identify the neurons of interest.
-
Pull Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Establish Seal and Whole-Cell Configuration: Fill the pipette with the appropriate intracellular solution. Approach the target neuron and apply gentle positive pressure. Once in proximity to the cell, release the positive pressure and apply gentle negative pressure to form a gigaohm seal. After a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Record Baseline Activity: Record the baseline electrical activity of the neuron (e.g., resting membrane potential, action potential firing, postsynaptic currents) for a stable period (e.g., 5-10 minutes) before applying this compound.
III. Application of this compound
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10-40 mM) in a suitable solvent like DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Working Solution and Application:
-
Dilution: On the day of the experiment, dilute the this compound stock solution into the recording aCSF to the desired final concentration. It is recommended to test a range of concentrations based on the literature (e.g., 100 nM to 40 µM) to determine the optimal concentration for your specific experiment.[5][6]
-
Bath Application: Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Incubation and Recording: Allow sufficient time for the drug to equilibrate in the slice and exert its effect. This can range from a few minutes to over 10 minutes. Continuously monitor the neuronal activity during the application of this compound.
-
Washout: To test for the reversibility of the drug's effect, switch the perfusion back to the control aCSF and record for an extended period.
Experimental Workflow
The following diagram illustrates a typical workflow for a brain slice recording experiment using this compound.
Logical Relationship: Concentration and Effect
The relationship between the concentration of this compound and its inhibitory effect on T-type calcium channels is a critical aspect of experimental design. Higher concentrations are expected to produce a more complete block of the channels, but may also increase the risk of off-target effects.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of T-type calcium channels in neuronal function. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this compound in brain slice electrophysiology experiments to advance our understanding of the central nervous system in both health and disease. It is always recommended to perform appropriate control experiments and to optimize the protocols for the specific research question and experimental model.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
Application Notes and Protocols: Investigating T-Type Calcium Channel Dynamics with Tta-A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger involved in a vast array of physiological processes, including gene expression, cell proliferation, and neurotransmission. The precise regulation of intracellular Ca²⁺ concentration is paramount, and its dysregulation is implicated in numerous pathologies. T-type calcium channels (T-type Caᵥ channels) are low voltage-activated channels that play a key role in shaping cellular calcium signaling.
This document provides detailed application notes and protocols for the use of Tta-A2 , a potent and selective T-type calcium channel antagonist, in calcium imaging assays. It is crucial to note that this compound is not a fluorescent calcium indicator itself. Instead, it is a pharmacological tool used to investigate the function of T-type calcium channels by blocking their activity. The resulting changes in intracellular calcium dynamics are then visualized and quantified using fluorescent calcium indicators such as Fluo-4 AM or Fura-2 AM. These protocols are designed to guide researchers in utilizing this compound to explore the role of T-type calcium channels in various cellular contexts and for screening potential therapeutic compounds.
This compound: A Selective T-Type Calcium Channel Antagonist
This compound is a highly selective and potent blocker of all three T-type calcium channel subtypes (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[1][2] Its mechanism of action involves binding to the channel and stabilizing it in an inactivated state, thereby preventing the influx of Ca²⁺ ions upon membrane depolarization.[1][2] This makes this compound an invaluable tool for dissecting the specific contribution of T-type channels to cellular calcium signaling.
Quantitative Data: Pharmacological Properties of this compound
The following tables summarize the key pharmacological parameters of this compound, providing a basis for experimental design.
Table 1: Potency of this compound against T-Type Calcium Channel Subtypes
| Channel Subtype | IC₅₀ (nM) | Holding Potential | Reference |
| Caᵥ3.1 (α1G) | 89 | -80 mV / -100 mV | [3] |
| Caᵥ3.2 (α1H) | 92 | -80 mV / -100 mV | [3] |
| Caᵥ3.3 (α1I) | 98 | -80 mV | [3] |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to block 50% of the channel activity.
Table 2: Selectivity of this compound for T-Type vs. High Voltage-Activated (HVA) Calcium Channels
| Channel Type | IC₅₀ | Reference |
| T-Type (Caᵥ3.x) | ~100 nM | [1][2] |
| High Voltage-Activated (Caᵥ1.2, Caᵥ2.1, Caᵥ2.2, Caᵥ2.3) | >30 µM |
This demonstrates the high selectivity of this compound for T-type calcium channels, approximately 300-fold higher than for HVA channels.[1][2]
Signaling Pathway and Experimental Rationale
T-type calcium channels are activated by small depolarizations of the cell membrane, leading to an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ can then trigger a variety of downstream signaling cascades. By applying this compound, researchers can block this initial Ca²⁺ entry and observe the subsequent effects on cellular function.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging experiment to assess the effect of this compound on T-type calcium channel activity using the fluorescent indicator Fluo-4 AM. This protocol is optimized for adherent cell lines (e.g., HEK293 cells) known to express T-type calcium channels.
Materials
-
Cell Line: HEK293 cells (or other suitable cell line expressing T-type calcium channels)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES
-
This compound Stock Solution: 10 mM in DMSO
-
Fluo-4 AM: 1 mM in DMSO
-
Pluronic F-127: 20% solution in DMSO
-
Depolarization Agent: Potassium Chloride (KCl) stock solution (e.g., 3 M)
-
Glass-bottom imaging dishes or 96-well black-walled imaging plates
-
Fluorescence microscope equipped for live-cell imaging with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Experimental Workflow Diagram
Detailed Procedure
1. Cell Preparation (Day 1)
-
Seed cells onto glass-bottom imaging dishes or 96-well imaging plates.
-
Culture overnight to allow for attachment and reach 70-80% confluency on the day of the experiment.
2. Dye Loading (Day 2)
-
Prepare a Fluo-4 AM loading solution in imaging buffer (e.g., HBSS). A final concentration of 2-5 µM Fluo-4 AM is recommended.
-
To aid in solubilization, first dilute the Fluo-4 AM stock in a small volume of imaging buffer containing 0.02% Pluronic F-127, then bring to the final volume.
-
Aspirate the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
3. Washing
-
Gently wash the cells two to three times with pre-warmed imaging buffer to remove extracellular dye.
-
Add fresh, pre-warmed imaging buffer to the cells for the imaging experiment.
4. This compound Incubation
-
Prepare working solutions of this compound in imaging buffer at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO equivalent).
-
Add the this compound working solutions to the respective wells/dishes and incubate for 15-30 minutes at room temperature or 37°C.
5. Imaging and Data Acquisition
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Focus on the cells and acquire a baseline fluorescence reading for 1-2 minutes to ensure a stable signal.
-
To induce T-type channel activation, add a depolarization stimulus. A common method is to add a small volume of concentrated KCl to the imaging buffer to reach a final concentration that will sufficiently depolarize the membrane (e.g., 50-90 mM).
-
Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time. The imaging frequency should be adjusted based on the expected kinetics of the calcium response (e.g., 1 frame per second).
-
Continue recording until the fluorescence signal returns to baseline or a plateau is reached.
6. Data Analysis
-
Define regions of interest (ROIs) around individual cells to measure the average fluorescence intensity for each cell over time.
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region.
-
Normalize the fluorescence signal (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Compare the peak fluorescence change in this compound treated cells to the vehicle control to quantify the inhibitory effect of this compound on calcium influx.
Expected Results and Interpretation
In cells expressing functional T-type calcium channels, the addition of a depolarizing stimulus like KCl will cause a rapid and transient increase in intracellular calcium, reflected by a sharp increase in Fluo-4 fluorescence. Pre-incubation with this compound is expected to dose-dependently inhibit this calcium influx. At effective concentrations (e.g., in the range of its IC₅₀), this compound should significantly reduce or abolish the KCl-induced fluorescence transient. This would confirm that the observed calcium influx is mediated by T-type calcium channels.
Troubleshooting
-
Low Fluo-4 Signal: Increase dye concentration or incubation time. Ensure Pluronic F-127 is used to aid loading.
-
High Background Fluorescence: Ensure thorough washing after dye loading.
-
No Response to KCl: Confirm the expression of functional T-type calcium channels in your cell line. Verify the final concentration of KCl is sufficient to cause depolarization.
-
Cell Death: Reduce dye loading time or concentration. Ensure imaging buffer is pre-warmed and physiologically compatible.
Conclusion
This compound is a powerful pharmacological tool for the study of T-type calcium channels. When used in conjunction with fluorescent calcium indicators, it allows for the precise investigation of the role of these channels in cellular calcium signaling. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust calcium imaging assays to further our understanding of T-type channel physiology and pathophysiology, and to facilitate the discovery of novel therapeutics targeting these channels.
References
Application Notes and Protocols for Western Blot Analysis of T-Type Calcium Channels Following Tta-A2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-type calcium channels, a class of low voltage-activated calcium channels, are integral to a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. This family comprises three distinct subtypes: CaV3.1, CaV3.2, and CaV3.3. Dysregulation of these channels has been implicated in several pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer.[1][2][3]
Tta-A2 is a potent and selective antagonist of all three T-type calcium channel subtypes.[4][5][6] Its primary mechanism of action is the functional blockade of the channel pore, thereby inhibiting calcium influx. This compound exhibits state-dependent inhibition, showing higher potency for channels in the inactivated state.[4] It is crucial to note that the primary and well-documented effect of this compound is the acute and reversible inhibition of channel function, rather than the alteration of channel protein expression. To date, there is no direct evidence in the scientific literature to suggest that short-term treatment with this compound alters the total protein levels of CaV3.1, CaV3.2, or CaV3.3 channels.
However, researchers may be interested in investigating the potential long-term or indirect effects of sustained T-type calcium channel blockade on protein expression. This document provides detailed protocols for the Western blot analysis of CaV3.1, CaV3.2, and CaV3.3 channels to facilitate such investigations.
Data Presentation
The following table summarizes the inhibitory potency of this compound on the different T-type calcium channel subtypes. This data is derived from electrophysiological studies and represents the functional inhibition of the channels, not a change in protein expression.
| Channel Subtype | IC50 (nM) | Experimental Conditions | Reference |
| CaV3.1 | 89 | -80 mV holding potential | [5] |
| CaV3.2 | 92 | -80 mV holding potential | [5] |
| CaV3.3 | 98 | -80 mV holding potential | [6] |
Signaling Pathways and Experimental Workflow
T-Type Calcium Channel Signaling
T-type calcium channels, upon activation by membrane depolarization, allow the influx of Ca2+ into the cell. This influx can trigger a cascade of downstream signaling events, influencing various cellular processes such as gene expression, cell proliferation, and apoptosis.[7]
Western Blot Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to determine the protein expression levels of T-type calcium channels.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma cells, which express T-type calcium channels) at an appropriate density in culture dishes.[8]
-
Cell Growth: Allow cells to adhere and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration. Note that long-term incubation (e.g., 24-72 hours) may be necessary to observe any potential indirect effects on protein expression.
Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to the culture dish.[9]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Take an equal amount of protein (typically 20-40 µg) from each sample and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 7.5% or 10% SDS-polyacrylamide gel. The choice of gel percentage may depend on the specific molecular weight of the CaV3 isoform.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for the T-type calcium channel isoform of interest (CaV3.1, CaV3.2, or CaV3.3) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.[11]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
While this compound is a powerful tool for the functional inhibition of T-type calcium channels, its effect on the protein expression of these channels is not its primary mechanism of action and remains to be thoroughly investigated. The protocols provided herein offer a standardized methodology for researchers to explore potential long-term or indirect regulatory effects of this compound on the expression of CaV3.1, CaV3.2, and CaV3.3 channels using Western blot analysis. Careful experimental design and interpretation of results are essential to distinguish between the functional blockade and any potential changes in protein levels.
References
- 1. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Troubleshooting Tta-A2 solubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with TTA-A2 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is poorly soluble in aqueous solutions, including water and standard buffers like Phosphate-Buffered Saline (PBS).[1][2] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs because while this compound is soluble in 100% DMSO, the addition of this stock solution to an aqueous buffer drastically increases the polarity of the solvent, causing the poorly soluble compound to precipitate. To prevent this, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for most cellular assays to avoid solvent toxicity.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO.[2] For example, a 10 mM stock solution can be prepared. If the compound does not fully dissolve with vortexing, brief sonication or gentle warming (e.g., to 37°C) may be applied. Store stock solutions at -20°C or -80°C to minimize degradation.
Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vitro experiments?
A4: Yes, using co-solvents can help maintain this compound in solution. A common approach involves creating a stock solution in DMSO and then using a multi-step dilution into a vehicle containing other agents like PEG300 and Tween-80 before the final dilution into your aqueous experimental medium.[2][4] The use of cyclodextrins to form inclusion complexes is another potential strategy to enhance the aqueous solubility of poorly soluble drugs.[5][6][7][8]
Q5: How can I prepare this compound for in vivo animal studies?
A5: For oral or intraperitoneal administration, this compound is often prepared as a suspension or a clear solution using a combination of solvents. A typical formulation involves dissolving this compound in DMSO, then mixing with PEG300 and Tween-80, followed by the addition of saline to create a stable suspension.[4] Another method involves dissolving the DMSO stock in corn oil.[2][9]
Troubleshooting Guide
Issue 1: Precipitate Formation in Aqueous Buffer
Symptoms:
-
Visible particles or cloudiness after adding DMSO stock of this compound to your aqueous buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Detailed Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.1% and not exceeding 0.5%). High concentrations of DMSO can be toxic to cells and do not represent a truly aqueous environment.
-
Intermediate Dilutions: Instead of adding a very small volume of highly concentrated stock directly to your final volume, create intermediate dilutions of your this compound stock in pure DMSO first. This can help in achieving a more uniform dispersion upon final dilution.
-
Slow Addition and Rapid Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your medium.
-
Sonication: If a precipitate still forms, brief sonication in a water bath sonicator can help to break up the particles and facilitate dissolution.
-
Use of Co-solvents: For challenging situations, consider preparing a more complex vehicle. For example, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used for in vivo studies and can be adapted for in vitro use, keeping in mind the final concentration of each component.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| Water | Insoluble | - | [2] |
| DMSO | Soluble | ≥10 mg/mL to 100 mg/mL | [3][9][10][11] Requires sonication at higher concentrations.[9][10] |
| Ethanol | Soluble | ≥10 mg/mL to 76 mg/mL | [2][3] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Final this compound Concentration | Resulting Solution Type | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | [4][9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [9] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method to determine the thermodynamic solubility of a compound.[3][12][13][14]
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vials to ensure excess solid this compound is still present.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining microcrystals.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer.
Protocol 2: Preparing a this compound Working Solution for In Vitro Cellular Assays
This protocol provides a method for preparing a this compound working solution in an aqueous buffer, such as cell culture medium, while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Anhydrous, high-purity DMSO
-
Target aqueous buffer (e.g., cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the this compound DMSO stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution in pure DMSO to create an intermediate stock that is 100x to 1000x the final desired concentration.
-
Pre-warm the target aqueous buffer to 37°C.
-
While vortexing the aqueous buffer, add the required volume of the intermediate DMSO stock solution drop-by-drop. For a 1000x stock, this would be 1 µL per 1 mL of buffer.
-
Continue to vortex for 30-60 seconds to ensure rapid and complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
If slight precipitation occurs, brief sonication may be attempted. If the precipitate persists, a lower final concentration of this compound should be tested.
Signaling Pathway and Mechanism of Action
This compound is a potent and selective antagonist of T-type voltage-gated calcium channels (Cav3.1, Cav3.2, and Cav3.3).[15][16][17] Its mechanism of action involves directly blocking the channel's pore, thereby inhibiting the influx of calcium ions into the cell upon membrane depolarization.
Caption: Mechanism of action of this compound as a T-type calcium channel blocker.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. selleckchem.com [selleckchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. DOT Language | Graphviz [graphviz.org]
Optimizing Tta-A2 concentration for maximum efficacy.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Tta-A2, a potent and selective T-type voltage-gated calcium channel antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | Incorrect concentration: The concentration of this compound may be too low for the specific cell type or experimental model. | Consult the Data Summary Tables below for effective concentration ranges in various assays. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Compound degradation: Improper storage or handling of this compound can lead to its degradation. | This compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month.[1] Avoid repeated freeze-thaw cycles. | |
| Cell health: The health and passage number of your cells can influence their responsiveness to treatment. | Ensure cells are healthy, within a low passage number, and growing optimally before treatment. | |
| Voltage-dependence of this compound: this compound is a state-dependent inhibitor, showing higher potency at depolarized membrane potentials.[2][3][4] | For electrophysiology experiments, consider the holding potential. This compound is more potent at holding potentials where a larger fraction of T-type calcium channels are in the inactivated state (e.g., -80 mV vs. -100 mV).[1][2][3] | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent outcomes. | Standardize all experimental parameters. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may have effects on its own at higher concentrations. | Prepare a vehicle control using the same concentration of the solvent as in the this compound treated samples. Ensure the final solvent concentration is low and non-toxic to your cells. | |
| Precipitation of this compound in media | Low solubility: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[5] When diluting into aqueous media, ensure thorough mixing. If precipitation occurs, sonication may help.[1] For in vivo studies, specific solvent preparations may be required.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1][7][8] It exhibits state-dependent inhibition, meaning it binds with higher affinity to the inactivated state of the channel.[2][7][8] This leads to a hyperpolarized shift in the channel's availability curve and a delay in its recovery from inactivation.[7][8]
Q2: Which T-type calcium channel subtypes does this compound inhibit?
A2: this compound is a pan-T-type channel blocker, showing similar potency against CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I) subtypes.[1][7][8][9]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the specific assay and cell type. For cell-based assays, concentrations ranging from 50 nM to 100 nM have been used.[10] For electrophysiological recordings, the IC50 is around 100 nM.[7][8] We recommend performing a dose-response curve starting from the low nanomolar range up to the micromolar range to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for T-type calcium channels?
A4: Yes, this compound is highly selective for T-type calcium channels over high-voltage activated (HVA) calcium channels (CaV1.2, CaV2.1, CaV2.2, and CaV2.3), with a selectivity of approximately 300-fold.[7][8][9] It also shows excellent selectivity over the hERG potassium channel.[1]
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -80°C or -20°C.[1] For experiments, dilute the stock solution to the desired final concentration in your culture medium or buffer.
Data Summary Tables
In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Target | IC50 / Effective Concentration | Reference |
| Patch-clamp Electrophysiology | HEK 293 expressing human CaV3.1 | CaV3.1 | 89 nM (at -80 mV holding potential) | [1][2][3] |
| Patch-clamp Electrophysiology | HEK 293 expressing human CaV3.2 | CaV3.2 | 92 nM (at -80 mV holding potential) | [1] |
| Patch-clamp Electrophysiology | HEK 293 expressing human CaV3.3 | CaV3.3 | 98 nM (at -80 mV holding potential) | [9] |
| Cell Viability | A549 Lung Cancer Cells (Spheroids) | Cell Viability | 100 nM and 200 nM showed reduced viability | [9] |
| Apoptosis Assay | A549 Lung Cancer Cells | Apoptosis Induction | 50 nM and 100 nM (in combination with Paclitaxel) | [10] |
| Clonogenic Assay | A549 Lung Cancer Cells | Colony Formation | 50 nM and 100 nM | [10] |
In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Rat | Oral gavage | 3 mg/kg | Increased delta sleep and decreased REM sleep | [1] |
| Mouse | Oral gavage | 10 mg/kg | Suppressed active wake and promoted slow-wave sleep | [1][7] |
| Rat | - | 3 mg/kg | Inhibited amphetamine- or MK-801-induced locomotor activity | [9] |
| Mouse (high-fat diet) | - | 10 mg/kg | Decreased body weight gain and fat mass | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on T-type calcium channels heterologously expressed in a cell line (e.g., HEK 293).
Materials:
-
HEK 293 cells stably expressing the T-type calcium channel subtype of interest (e.g., CaV3.1, CaV3.2, or CaV3.3)
-
Cell culture reagents
-
External and internal patch-clamp solutions
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh external and internal solutions. The external solution should contain a charge carrier for the calcium current (e.g., BaCl2 or CaCl2).
-
This compound Dilution: Prepare a series of dilutions of this compound in the external solution from the 10 mM stock. Include a vehicle control (DMSO at the highest concentration used).
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Set the holding potential to -100 mV to measure the current from the closed state and then to -80 mV to measure the current from a more inactivated state.
-
Apply a voltage step to elicit a T-type calcium current (e.g., a step to -30 mV).
-
-
Data Acquisition:
-
Record baseline currents in the absence of this compound.
-
Perfuse the cells with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration before recording the current.
-
Wash out the compound to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of a cancer cell line (e.g., A549) using a standard MTT or similar colorimetric assay.
Materials:
-
A549 cells (or other cell line of interest)
-
96-well plates
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of the treated cells as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration.
-
Visualizations
Caption: this compound mechanism of action on T-type calcium channels.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for addressing low efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | T-type calcium channel inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Tta-A2 Technical Support Center: Minimizing Off-Target Effects
The search results from step 3 have provided a wealth of information. I now have detailed protocols for assessing PXR activation via luciferase reporter assays and for performing intracellular calcium imaging with Fura-2 AM. I also found protocols for the Cellular Thermal Shift Assay (CETSA), which is a general method for confirming target engagement.
Crucially, I have gathered more specific quantitative data on Tta-A2's on- and off-target activities, including IC50 values for various ion channels. This will be very useful for populating the data tables.
The search also yielded information on the downstream signaling effects of T-type calcium channel activation, mentioning their role in cellular excitability, cell cycle progression, and gene transcription. This gives me a basis for creating the signaling pathway diagram.
I also found some general troubleshooting guides for electrophysiology experiments and for issues like unexpected cytotoxicity with small molecules. While not specific to this compound, these provide a good starting point for the troubleshooting section.
What's still missing are more specific troubleshooting scenarios directly related to this compound. For example, what if a researcher sees a partial or no on-target effect even at the recommended concentration? Or if they observe an unexpected phenotype that is not easily explained by T-type calcium channel blockade. I also need to consolidate all the gathered information into the final technical support center format, including creating the tables and the Graphviz diagrams.
Given the amount of detailed information I have now, I believe I can proceed to generate the full response without further Google searches. I have enough material to create the FAQs, troubleshooting guides, protocols, tables, and diagrams as requested.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comprehensive data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1][2][3] It blocks the flow of calcium ions through these channels, which are involved in various physiological processes, including neuronal firing and pacemaker activity in the heart.[4][5] this compound shows high potency for all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1][6]
Q2: What are the known on-target effects of this compound in experimental systems?
A2: As a T-type calcium channel blocker, this compound is expected to reduce the excitability of cells where these channels are expressed.[7] For example, in neuronal cells, it can suppress burst firing. In in vivo studies, this compound has been shown to suppress active wake and promote slow-wave sleep in mice.[1][8]
Q3: What are the potential off-target effects of this compound?
A3: this compound is known for its high selectivity for T-type calcium channels over other ion channels like high-voltage activated calcium channels and hERG potassium channels.[1] However, one potential off-target interaction is with the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics. This compound is noted to have reduced PXR activation compared to other T-type calcium channel blockers, but this interaction should still be considered.[1] At high concentrations, as with any small molecule inhibitor, the risk of other off-target effects increases.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Performing a careful dose-response curve for your specific experimental system is highly recommended. Additionally, including appropriate controls, such as a structurally unrelated T-type calcium channel blocker, can help differentiate on-target from off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No observable on-target effect.
-
Question: I am not observing the expected inhibition of T-type calcium channel activity, even at the recommended concentration. What should I do?
-
Answer:
-
Verify Compound Integrity: Ensure your stock of this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
Confirm Target Expression: Verify that your experimental system (e.g., cell line) expresses T-type calcium channels at a sufficient level. This can be checked by RT-PCR, western blot, or electrophysiology.
-
Check Experimental Conditions: For electrophysiology experiments, the blocking efficacy of this compound is state-dependent, showing higher potency at more depolarized holding potentials.[1] Ensure your voltage protocols are appropriate.
-
Perform a Dose-Response Curve: The effective concentration can vary between cell types and experimental conditions. A full dose-response curve will help determine the optimal concentration for your system.
-
Issue 2: Unexpected cytotoxicity observed.
-
Question: I am seeing a high level of cell death in my cultures treated with this compound, which is not expected from T-type calcium channel blockade alone. What could be the cause?
-
Answer:
-
Reduce this compound Concentration: High concentrations of any small molecule can lead to off-target toxicity. Determine the IC50 for your on-target effect and use a concentration as close to this as possible. Also, determine the toxic concentration (TC50) in your cell line.
-
Evaluate Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control with the solvent alone.
-
Consider Off-Target Effects: The observed cytotoxicity could be due to an off-target effect. Consider performing a PXR activation assay (see protocol below) to rule out this possibility, especially if you are working with liver cells or other cell types with high PXR expression.
-
Assess Apoptosis: To understand the mechanism of cell death, you can perform assays for apoptosis (e.g., caspase activation, annexin (B1180172) V staining).[9]
-
Issue 3: Results are inconsistent with other T-type channel blockers.
-
Question: I am using another T-type calcium channel blocker and getting different results compared to this compound. Why might this be?
-
Answer:
-
Differences in Selectivity: Different T-type calcium channel blockers have varying selectivity profiles for the CaV3 subtypes and for other off-target proteins. The other compound may have off-target effects that this compound does not, or vice-versa.
-
State-Dependent Binding: The binding characteristics of T-type channel blockers can be dependent on the conformational state of the channel (resting, open, or inactivated). Different compounds may have different affinities for these states, leading to varied effects under different physiological conditions or stimulation protocols.
-
Pharmacokinetics and Cell Permeability: Differences in cell permeability and stability in culture medium can lead to variations in the effective intracellular concentration of the compounds.
-
Quantitative Data Summary
The following tables summarize the on-target and off-target activity of this compound.
Table 1: On-Target Activity of this compound
| Target | Assay Condition | IC50 (nM) | Reference |
| CaV3.1 (α1G) | -80 mV holding potential | 89 | [1][3] |
| CaV3.2 (α1H) | -100 mV holding potential | 92 | [1][3] |
| CaV3.3 (α1I) | -80 mV holding potential | 98 | [1][6] |
Table 2: Off-Target Selectivity of this compound
| Off-Target | Assay Condition | IC50 (µM) | Reference |
| CaV1.2 (L-type) | -80 mV holding potential | >30 | [1][6] |
| CaV2.1 (P/Q-type) | -80 mV holding potential | >30 | [1] |
| CaV2.2 (N-type) | -80 mV holding potential | >30 | [1][6] |
| CaV2.3 (R-type) | -80 mV holding potential | >30 | [1][6] |
| hERG Potassium Channel | - | >10 | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Intracellular Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[10]
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11]
-
-
De-esterification:
-
After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.
-
Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[12]
-
-
Imaging:
-
Mount the dish/coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.[10][13][14]
-
Record a baseline fluorescence ratio (F340/F380) before adding any stimulus.
-
Pre-incubate with this compound or vehicle control for the desired amount of time.
-
Add your stimulus of interest (e.g., a neurotransmitter, a depolarizing agent) and record the changes in the F340/F380 ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio reflect changes in intracellular calcium levels.
-
Protocol 2: Pregnane X Receptor (PXR) Transactivation Assay
Objective: To determine if this compound activates the pregnane X receptor.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line that is responsive to PXR activation, such as HepG2 or Huh7.
-
Co-transfect the cells with a PXR expression vector and a luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter). Stable cell lines are also commercially available.[15]
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound and a known PXR agonist (e.g., rifampicin) as a positive control. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the culture medium and add the medium containing the test compounds.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate cell viability assay).
-
Express the PXR activation as fold-change relative to the vehicle control.
-
Visualizations
T-type Calcium Channel Signaling Pathway
Caption: On-target effect of this compound on T-type calcium channel signaling.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for investigating potential off-target effects of this compound.
Troubleshooting Logic for 'No On-Target Effect'
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Calcium Channel | TargetMol [targetmol.com]
- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. hellobio.com [hellobio.com]
- 12. benchchem.com [benchchem.com]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Assay System Protocol [promega.jp]
- 17. takara.co.kr [takara.co.kr]
Tta-A2 stability in different cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tta-A2, with a special focus on its stability and handling in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1][2] Its mechanism of action involves blocking these channels in a voltage-dependent manner, which means its potency is influenced by the cell membrane potential.[2] It preferentially interacts with and stabilizes the inactivated state of the channels, thereby preventing the influx of calcium ions into the cell.[2] This selectivity makes it a valuable tool for studying the role of T-type calcium channels in various physiological and pathological processes.[2][3]
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The solid powder form is stable for at least four years when stored correctly.[4] For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO.[5][6] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol (B145695) but is insoluble in water.[5] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or 100 mM).[5] Ensure the powder is completely dissolved. For some concentrations, brief ultrasonication may be necessary.[7]
Q4: Is this compound stable once diluted into cell culture media?
A4: There is currently no direct quantitative data available on the half-life or degradation rate of this compound in various cell culture media (e.g., DMEM, RPMI-1640) at 37°C. However, it is known that for in vivo preparations in aqueous-based solutions, immediate use is recommended.[5] This suggests that this compound may have limited stability in aqueous environments like cell culture media. Therefore, it is advisable to prepare fresh working dilutions of this compound in your cell culture medium for each experiment to ensure consistent potency.
Data Summary
This compound Potency and Selectivity
| Target Channel | IC50 (nM) | Holding Potential (mV) | Cell Line |
| CaV3.1 | 89 | -80 | HEK293 |
| CaV3.2 | 92 | -80 / -100 | HEK293 |
| CaV3.3 | 98 | -80 | HEK293 |
| CaV1.2 (L-type) | >30,000 | -90 | - |
| CaV2.1 (P/Q-type) | >30,000 | -90 | - |
| CaV2.2 (N-type) | >30,000 | -90 | - |
| CaV2.3 (R-type) | >30,000 | -90 | - |
Data compiled from multiple sources.[1][4]
This compound Storage and Stability Summary
| Form | Storage Temperature | Shelf Life |
| Solid Powder | Room Temperature | ≥ 4 years[4] |
| Stock Solution in DMSO | -20°C | 1 month[1] |
| Stock Solution in DMSO | -80°C | 6 months[1] |
| Working Solution in Media | 37°C | Stability is not characterized; prepare fresh for each use. |
Experimental Protocols
General Protocol for this compound Treatment in Adherent Cell Cultures
This protocol provides a general guideline for using this compound in cell culture experiments. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere and grow, typically for 24 hours.
-
Prepare Fresh Working Solution:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%). Mix thoroughly by gentle inversion or pipetting.
-
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the freshly prepared medium containing this compound (or vehicle control) to the cells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48-96 hours).[3] For long-term experiments, consider replacing the medium with a freshly prepared this compound solution every 24-48 hours to mitigate potential compound degradation.
-
Assay: Proceed with your downstream analysis (e.g., viability assay, gene expression analysis, etc.).
Troubleshooting Guide
Problem: I am observing inconsistent or weaker-than-expected effects of this compound.
| Possible Cause | Suggested Solution |
| Degraded this compound Stock Solution | Ensure your DMSO stock solution has not exceeded its recommended storage time (1 month at -20°C, 6 months at -80°C) and has not been subjected to multiple freeze-thaw cycles.[1] When in doubt, use a fresh vial of this compound powder to prepare a new stock solution. |
| Degradation in Culture Medium | This compound may have limited stability in aqueous media at 37°C. Always prepare the this compound working solution fresh immediately before adding it to your cells. For experiments lasting longer than 48 hours, consider replenishing the medium with a freshly prepared this compound solution every 24-48 hours. |
| Incorrect Concentration | Verify your calculations for stock solution and working solution dilutions. Ensure accurate pipetting. |
Problem: A precipitate forms in the cell culture medium after adding the this compound working solution.
| Possible Cause | Suggested Solution |
| Poor Solubility | This compound is insoluble in water.[5] Ensure the final concentration of DMSO in your medium is sufficient to maintain solubility but remains non-toxic to your cells. Thoroughly mix the working solution before adding it to the cells. |
| Interaction with Media Components | Some media components, particularly high concentrations of certain proteins in serum, can sometimes cause compounds to precipitate. Try preparing the this compound dilution in a serum-free medium first, adding it to the cells, and then adding the required amount of serum. |
| Concentration Exceeds Solubility Limit | Re-check the solubility information for this compound and ensure your final concentration does not exceed its solubility limit in the final volume of media. |
Visual Guides
Caption: Mechanism of this compound action on T-type calcium channels.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for weak this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Tta-A2 Patch-Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tta-A2 in patch-clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in patch-clamp experiments?
A1: this compound is a potent and selective antagonist of T-type voltage-gated calcium channels (CaV3).[1] In patch-clamp experiments, its primary mechanism of action is the blockade of CaV3.1, CaV3.2, and CaV3.3 channels.[1] This blockade is voltage-dependent, meaning the inhibitory potency of this compound is influenced by the membrane potential of the cell.[1][2]
Q2: What are the reported IC50 values for this compound on different T-type calcium channel isoforms?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific T-type channel isoform and the holding potential used in the experiment. This compound exhibits higher potency at more depolarized holding potentials where a larger fraction of channels are in the inactivated state.[2][3]
Q3: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For patch-clamp experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the external recording solution. It is crucial to keep the final DMSO concentration in the recording solution low (typically <0.1%) to avoid off-target effects.[4]
Q4: How does the voltage-dependence of this compound affect experimental design?
A4: The voltage-dependent nature of this compound's block is a critical consideration for experimental design. The holding potential of the patched cell will significantly impact the observed efficacy of the compound. For instance, this compound is more potent at a holding potential of -80 mV compared to -100 mV or -110 mV.[2][3][5] Therefore, it is essential to maintain a consistent and appropriate holding potential throughout the experiment and to consider this when comparing results across different studies.
Troubleshooting Guide
This guide addresses common problems encountered during patch-clamp recordings with this compound.
Problem 1: Unstable Gigaseal Formation or Loss of Seal
-
Possible Cause: Poor cell health, debris at the pipette tip, or incorrect pipette resistance.
-
Troubleshooting Steps:
-
Ensure Healthy Cells: Use cells that have been properly cultured and are in a healthy state. For acutely dissociated neurons, ensure the dissociation protocol is optimized to minimize damage.
-
Clean Pipette Tip: Fire-polish the pipette tip to ensure a smooth surface for sealing. Apply positive pressure to the pipette as it approaches the cell to clear away debris.[6]
-
Optimize Pipette Resistance: For whole-cell recordings of T-type currents, a pipette resistance of 3-6 MΩ is often suitable.[7] Pipettes with resistance that is too low may make it difficult to obtain a stable seal, while excessively high resistance can increase noise and access resistance.[8]
-
Check Solutions: Ensure the osmolarity of the internal and external solutions are appropriately balanced.[8]
-
Problem 2: No or Weak this compound Effect
-
Possible Cause: Incorrect holding potential, low drug concentration, or rundown of T-type currents.
-
Troubleshooting Steps:
-
Verify Holding Potential: Confirm that the holding potential is set to a level where T-type channels are available for blocking by this compound (e.g., -80 mV for higher potency).[2][3]
-
Check Drug Concentration and Application: Ensure the final concentration of this compound in the perfusion solution is accurate. Verify that the perfusion system is delivering the solution effectively to the cell.
-
Monitor for Rundown: T-type calcium currents can exhibit "rundown," a gradual decrease in current amplitude over the course of a whole-cell recording.[9][10] If rundown is significant, the effect of this compound may be masked. To mitigate rundown, consider using a perforated patch-clamp configuration or including ATP and GTP in the internal solution to support channel activity.[9]
-
Problem 3: Excessive Electrical Noise
-
Possible Cause: Improper grounding, external electrical interference, or a poor seal.
-
Troubleshooting Steps:
-
Optimize Grounding: Ensure all components of the patch-clamp rig are properly grounded to a common ground point. Avoid ground loops.
-
Use a Faraday Cage: Conduct experiments within a Faraday cage to shield the setup from external electromagnetic interference.[11]
-
Improve Seal Resistance: A high-resistance gigaseal (>1 GΩ) is crucial for minimizing noise.[12] If the seal resistance is low, try re-patching with a new pipette.
-
Check Solutions and Pipette Holder: Ensure the bath solution level is appropriate and that the pipette holder is clean and dry.
-
Problem 4: High and Unstable Access Resistance
-
Possible Cause: Incomplete rupture of the cell membrane, clogging of the pipette tip, or membrane resealing.
-
Troubleshooting Steps:
-
Ensure Complete Break-in: After forming a gigaseal, apply brief, gentle suction to rupture the membrane and establish the whole-cell configuration. A successful break-in is indicated by a sudden increase in the capacitive transient.
-
Monitor Access Resistance: Continuously monitor the access resistance throughout the experiment. A stable and low access resistance (typically < 25 MΩ) is essential for good voltage-clamp control.[8]
-
Use "Zap" Function: If gentle suction is insufficient, a brief voltage pulse (the "zap" function on some amplifiers) can be used to facilitate membrane rupture.[8]
-
Re-patch if Necessary: If the access resistance remains high and unstable, it is best to discard the cell and start a new recording.
-
Quantitative Data
The following table summarizes key quantitative data for patch-clamp recordings involving this compound and T-type calcium channels.
| Parameter | Typical Value/Range | Notes |
| This compound IC50 (CaV3.1) | 89 nM | At a holding potential of -80 mV. |
| This compound IC50 (CaV3.2) | 92 nM | At a holding potential of -80 mV. |
| This compound IC50 (CaV3.3) | 98 nM | At a holding potential of -80 mV. |
| Pipette Resistance | 3 - 6 MΩ | For whole-cell recordings of T-type currents.[7] |
| Seal Resistance | > 1 GΩ | Essential for low-noise recordings.[12] |
| Access Resistance | < 25 MΩ | Should be monitored and compensated.[8] |
| Cell Capacitance | 5 - 20 pF | Varies depending on cell type and size. |
| T-type Current Density | 0.5 - 3 pA/pF | Can vary significantly between cell types.[13] |
Experimental Protocols
Detailed Methodology: Whole-Cell Voltage-Clamp Recording of T-type Calcium Currents and Block by this compound
This protocol outlines the steps for recording T-type calcium currents from cultured cells or dissociated neurons and assessing their block by this compound.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing a CaV3 isoform) on glass coverslips.
-
For dissociated neurons, follow a standard enzymatic and mechanical dissociation protocol.[14]
-
Plate cells at an appropriate density to allow for easy patching of individual cells.
2. Solution Preparation:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (as the charge carrier), 10 HEPES. Adjust pH to 7.4 with TEA-OH.[15]
-
Internal Solution (in mM): 130 K-Gluconate, 5 KCl, 0.5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Li-GTP. Adjust pH to 7.3 with KOH.[7]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentration (e.g., 100 nM). Ensure the final DMSO concentration is below 0.1%.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.[7]
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying light positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Hold the cell at a hyperpolarized potential of -100 mV to remove steady-state inactivation of T-type channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) to elicit T-type currents.
-
Record the baseline T-type currents in the external solution.
-
Perfuse the cell with the external solution containing this compound and record the currents after the drug effect has reached a steady state.
-
Wash out the drug with the external solution to observe any recovery of the current.
Visualizations
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Voltage Clamp Protocol (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. researchgate.net [researchgate.net]
- 6. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 11. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Whole-cell patch-clamp recording of T-type Ca2+ channel current on dissociated DRG neurons [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Avoiding Tta-A2 precipitation in stock solutions.
Welcome to the Technical Support Center for Tta-A2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in DMSO. What could be the issue?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO from a freshly opened bottle or stored under inert gas.
-
Suboptimal Temperature: The dissolution of this compound can be aided by gentle warming. Try warming the solution to 37°C and vortexing or sonicating. However, avoid excessive heat, as it may degrade the compound.
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a stock solution at a concentration that exceeds this compound's solubility limit in DMSO. While solubility can be high (up to 100 mg/mL with sonication), it is best to start with concentrations reported in established protocols (e.g., 10-25 mg/mL) to ensure complete dissolution.[1]
Q2: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. Here’s how to address it:
-
Re-dissolving the Precipitate: Gentle warming to 37°C and sonication can often bring the precipitated this compound back into solution. Always visually inspect the vial to ensure complete dissolution before use.
-
Storage Conditions: For long-term storage, -80°C is recommended, which can maintain stability for up to 6 months.[1][2] For shorter periods (up to 1 month), -20°C is acceptable.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is crucial to aliquot the stock solution into single-use vials before storage.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Here are several strategies to prevent it:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions. First, create an intermediate dilution of the this compound in your aqueous medium at a higher concentration than your final working concentration. Then, add this intermediate dilution to the rest of your medium.
-
Rapid Mixing: When adding the this compound stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting vigorously. This helps to disperse the compound quickly and prevent the formation of localized high concentrations that can lead to precipitation.
-
Co-solvents: For in vivo preparations, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] This creates a more hospitable environment for the hydrophobic this compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. Hygroscopic DMSO: DMSO has absorbed water from the atmosphere. | Use fresh, anhydrous, high-purity DMSO. Store DMSO under inert gas. |
| 2. Low Temperature: Dissolution is slow at room temperature. | Gently warm the solution to 37°C and vortex or sonicate. | |
| 3. Concentration too high: Exceeding the solubility limit of this compound. | Prepare a less concentrated stock solution. Consult solubility data tables. | |
| Precipitation observed in DMSO stock solution after storage. | 1. Freeze-thaw cycles: Repeated temperature changes promote precipitation. | Aliquot the stock solution into single-use vials before freezing. |
| 2. Unstable at storage temperature: Compound may be less stable at -20°C over time. | For long-term storage, use -80°C. Re-dissolve precipitate by warming and sonicating before use. | |
| Precipitation upon dilution into aqueous buffer/medium. | 1. Poor aqueous solubility: The hydrophobic nature of this compound causes it to crash out of solution. | Perform stepwise dilutions. Ensure rapid and vigorous mixing upon dilution. |
| 2. Incompatible buffer: The pH or composition of the aqueous solution is not optimal. | If experimentally permissible, test slight adjustments to the buffer's pH. Consider using a co-solvent system for complex media. | |
| 3. High final concentration: The final concentration in the aqueous solution is too high. | Lower the final working concentration of this compound. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility and storage.
| Parameter | Value | Solvent/Condition | Source |
| Solubility | ≥10 mg/mL | DMSO | [3] |
| 100 mg/mL (with ultrasonic) | DMSO | [1] | |
| ≥10 mg/mL | Ethanol | [3] | |
| Insoluble | Water | [4] | |
| 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1][2] | |
| ≥ 2.5 mg/mL | 10% DMSO, 90% corn oil | [1] | |
| Storage (Powder) | 3 years | -20°C | [1] |
| Storage (in Solvent) | 6 months | -80°C | [1][2] |
| 1 month | -20°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 378.39 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 3.784 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes and vortex again. If needed, use a water bath sonicator for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), store at -20°C.
Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a 1 mg/mL final concentration):
-
Initial Dilution: In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add Co-solvent: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly. This will result in a 1 mg/mL suspension of this compound.
-
Use Immediately: It is recommended to prepare this working solution fresh before each experiment. If sonication is needed to achieve a uniform suspension, do so briefly before administration.
Visualizations
This compound and T-type Calcium Channel Signaling in Neurons
Caption: this compound inhibits T-type calcium channels, reducing neuronal hyperexcitability.
This compound and T-type Calcium Channel Signaling in Cancer Cells
Caption: this compound blocks T-type calcium channels, inhibiting pro-survival signaling and promoting apoptosis in cancer cells.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation issues.
References
- 1. abeomics.com [abeomics.com]
- 2. T-type calcium channel blockade induces apoptosis in C2C12 myotubes and skeletal muscle via endoplasmic reticulum stress activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channel blockers inhibit autophagy and promote apoptosis of malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-type calcium channel trigger p21ras signaling pathway to ERK in Cav3.1-expressed HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to ensure complete dissolution of Tta-A2 powder.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Tta-A2 powder. Below you will find troubleshooting guides and frequently asked questions to ensure the complete dissolution and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of T-type calcium channels.[1] It is widely used in research to study the role of these channels in various physiological and pathological processes, including neurological diseases like epilepsy and sleep disorders.[2][3] this compound exhibits high selectivity for T-type calcium channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3) over high-voltage activated calcium channels. Its mechanism of action involves blocking the flow of calcium ions through these channels, thereby modulating neuronal excitability.[4]
Q2: What are the recommended solvents for dissolving this compound powder?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][5] It is considered insoluble in water.[1] For in vivo studies, co-solvents are typically required to create a stable formulation.
Q3: What is the recommended storage condition for this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6]
Q4: Can I use sonication or heating to aid in the dissolution of this compound?
A4: Yes, for preparations in DMSO, ultrasonication is often recommended to ensure complete dissolution, especially at higher concentrations.[2][6] If precipitation occurs during the preparation of aqueous-based formulations, gentle heating and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | 1. The concentration is too high for the selected solvent.2. The solvent quality is poor (e.g., hygroscopic DMSO).3. Insufficient mixing or agitation. | 1. Refer to the solubility data table below and ensure you are not exceeding the solubility limit. Consider preparing a more dilute stock solution.2. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]3. Vortex the solution thoroughly. For higher concentrations in DMSO, use an ultrasonic bath.[2][6] |
| Precipitation is observed after adding the this compound stock solution to an aqueous medium (e.g., cell culture media). | This compound is insoluble in water.[1] Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to precipitate out. | 1. Minimize the final concentration of DMSO in the aqueous medium (typically <0.5%).2. Prepare intermediate dilutions of the stock solution in a solvent compatible with your final medium before the final dilution step.3. For in vivo preparations, use a formulation with co-solvents like PEG300 and Tween-80 to maintain solubility.[2][6] |
| The prepared in vivo formulation is cloudy or shows phase separation. | 1. Improper mixing of the components.2. The formulation is not suitable for the desired concentration. | 1. Ensure each solvent is added sequentially and mixed thoroughly before adding the next.[2][6]2. Use ultrasonication to create a uniform suspension if the formulation is intended as such.[2] For a clear solution, you may need to adjust the solvent ratios or the final concentration of this compound. |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [5] |
| DMSO | 76 mg/mL (200.85 mM) | [1] |
| DMSO | 100 mg/mL (264.28 mM) (requires ultrasound) | [2][6] |
| Ethanol | ≥10 mg/mL | [5] |
| Ethanol | 76 mg/mL | [1] |
| Water | Insoluble | [1] |
T-type Calcium Channel Inhibition (IC_50_ Values)
| Channel | IC_50_ (at -80 mV holding potential) | Reference |
| Ca_v_3.1 (α1G) | 89 nM | [2] |
| Ca_v_3.2 (α1H) | 92 nM | [2] |
| Ca_v_3.3 (α1I) | 98 nM | [5] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (Molecular Weight: 378.39 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic bath.
-
Procedure:
-
Weigh out 3.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any particulate matter is still visible, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
2. Preparation of an In Vivo Formulation (Suspended Solution)
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for a 2.5 mg/mL suspended solution): [2][6]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, sequentially add the following, ensuring to mix thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the 25 mg/mL this compound in DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Use ultrasonication to ensure a uniform suspension. This formulation can be used for oral and intraperitoneal injections.[2]
-
3. Preparation of an In Vivo Formulation (Clear Solution)
-
Materials: this compound, DMSO, Corn Oil.
-
Procedure (for a ≥ 2.5 mg/mL clear solution): [2][6]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound in DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Tta-A2 Technical Support Center: Addressing Variability in Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when working with Tta-A2, a potent and selective T-type voltage-gated calcium channel antagonist.
I. Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues encountered during experiments with this compound.
Inconsistent IC50 Values in Electrophysiology Experiments
Problem: Significant variability in the half-maximal inhibitory concentration (IC50) of this compound is observed across different patch-clamp experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Voltage-Dependence of Inhibition | This compound exhibits state-dependent inhibition. Its potency is significantly higher when the cell membrane is depolarized. Ensure a consistent holding potential is used across all experiments. For example, the IC50 for Cav3.1 is ~89 nM at a holding potential of -80 mV, but shifts to ~4100 nM at -100 mV.[1][2] |
| Use-Dependence of Inhibition | The inhibitory effect of this compound can be enhanced with repetitive stimulation. Standardize the stimulation frequency and duration in your protocol. A stimulation frequency of 3 Hz has been shown to reveal use-dependent inhibition.[3] |
| Inconsistent Pipette Resistance | Variations in pipette resistance can affect the quality of the seal and the accuracy of voltage clamp. Aim for a consistent pipette resistance, typically within the range of 4-8 MΩ, for whole-cell recordings.[4] |
| Unhealthy Cells | Compromised cell health can lead to leaky membranes and unstable recordings. Ensure cells are healthy and properly oxygenated. Check the pH and osmolarity of both the external and internal solutions.[4] |
| Solution Instability | Improperly prepared or stored this compound solutions can lead to inaccurate concentrations. Prepare fresh working solutions daily from a frozen stock.[5] |
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent this compound IC50 values.
Discrepancies Between Monolayer and 3D Spheroid Culture Results
Problem: this compound shows different efficacy or potency when tested in 2D monolayer cultures compared to 3D spheroid models.
Possible Causes and Solutions:
| Cause | Solution |
| Drug Penetration | This compound may have limited penetration into the core of larger spheroids, leading to an underestimation of its efficacy. Optimize incubation time and this compound concentration for spheroid models. Consider using smaller spheroids for initial experiments. |
| Altered Cellular State | Cells in 3D cultures often exhibit different physiological states, including proliferation rates and gene expression profiles, compared to monolayers. This can alter their sensitivity to this compound.[6] Characterize the expression of T-type calcium channels in both models. |
| Microenvironment Differences | The 3D microenvironment, including cell-cell interactions and nutrient gradients, can influence drug response. Acknowledge that results from 2D and 3D models may inherently differ and interpret them in the context of the specific model system.[6] |
II. Frequently Asked Questions (FAQs)
Preparation and Handling
-
How should I prepare and store this compound stock solutions?
-
This compound is soluble in DMSO and ethanol.[7] For in vitro experiments, a stock solution in DMSO can be prepared. For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used.[5][7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
What is the stability of this compound in powder form?
-
When stored at -20°C, solid this compound is stable for at least 3 years.
-
Experimental Design
-
What is the recommended concentration range for this compound in cell-based assays?
-
The effective concentration will vary depending on the cell type and the specific endpoint being measured. The IC50 for T-type calcium channels is in the nanomolar range under depolarized conditions.[3] For cell viability assays in cancer cell lines like A549, concentrations between 100 nM and 200 nM have been shown to reduce viability.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Are there known off-target effects of this compound?
-
This compound is highly selective for T-type calcium channels over other voltage-gated calcium channels, such as L-, N-, P/Q-, and R-types, with a selectivity of approximately 300-fold.[3] However, as with any pharmacological inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
-
Data Interpretation
-
My in vivo results with this compound are variable. What could be the cause?
-
Variability in in vivo experiments can arise from factors such as the route of administration, formulation, and animal-to-animal differences in metabolism and drug distribution. For oral gavage, ensure consistent dosing technique. The formulation of this compound can also impact its bioavailability.[5]
-
III. Quantitative Data Summary
Table 1: IC50 Values of this compound for T-type Calcium Channel Subtypes
| Channel Subtype | Holding Potential | IC50 | Reference |
| Cav3.1 | -80 mV | 89 nM | [5] |
| Cav3.2 | -80 mV | 92 nM | [5] |
| Cav3.3 | -80 mV | ~100 nM | [3] |
| Cav3.1 | -100 mV | 4100 nM | [1] |
IV. Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol for this compound Inhibition
-
Cell Preparation: Culture cells expressing T-type calcium channels on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.[4]
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a consistent potential (e.g., -80 mV) to standardize for the voltage-dependent inhibition of this compound.[3][5]
-
Record baseline T-type calcium currents elicited by a voltage step protocol (e.g., step to -30 mV from the holding potential).
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Record currents after the drug effect has reached a steady state.
-
To assess use-dependence, apply a train of depolarizing pulses (e.g., at 3 Hz).[3]
-
-
Data Analysis: Measure the peak inward current before and after this compound application to determine the percentage of inhibition.
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
V. Signaling Pathways and Workflows
This compound Mechanism of Action and Downstream Effects
Inhibition of T-type calcium channels by this compound blocks the influx of Ca2+ into the cell. This disruption of calcium homeostasis can impact various downstream signaling pathways. In some cancer cells, this has been shown to inhibit the mTORC2/Akt signaling pathway, leading to reduced phosphorylation of pro-survival proteins and ultimately promoting apoptosis.[9]
Caption: this compound signaling pathway and downstream effects.
General Experimental Workflow with this compound
This diagram outlines a typical workflow for investigating the effects of this compound in a cell-based experiment.
Caption: General experimental workflow using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of T-type calcium channels disrupts Akt signaling and promotes apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tta-A2 Toxicity and Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the toxicity and cytotoxicity of Tta-A2, a potent T-type calcium channel blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?
A1: this compound is a selective inhibitor of T-type voltage-gated calcium (Caᵥ) channels, with potent activity against Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 isoforms.[1] By blocking these channels, this compound disrupts intracellular calcium homeostasis, which can trigger downstream signaling pathways leading to apoptosis (programmed cell death).[2][3][4]
Q2: In which cell lines has this compound demonstrated cytotoxic effects?
A2: this compound has been shown to reduce the viability of A549 lung adenocarcinoma cells, particularly in 3D spheroid cultures.[1][5] As a T-type calcium channel blocker, its cytotoxic effects are likely to be observed in other cancer cell lines where these channels are overexpressed.
Q3: What are the typical concentrations of this compound used to induce cytotoxicity in vitro?
A3: Studies have shown that this compound can reduce the viability of A549 spheroids at concentrations of 100 nM and 200 nM.[1] In combination with other chemotherapeutic agents like paclitaxel (B517696), concentrations of 50 nM and 100 nM have been used to enhance apoptosis in A549 cells.[3][4] The optimal concentration will vary depending on the cell line and experimental conditions.
Q4: Is this compound selective for T-type calcium channels?
A4: Yes, this compound exhibits high selectivity for T-type calcium channels over other voltage-gated calcium channels, such as L-type channels.[1][6] This selectivity is crucial for minimizing off-target effects in experimental models.
Q5: Can this compound be used in combination with other anti-cancer drugs?
A5: Yes, research suggests that this compound can act as an adjuvant to enhance the efficacy of standard chemotherapeutic drugs like paclitaxel.[2][4][7] This combination can lead to increased apoptosis in cancer cells.[3]
Troubleshooting Guides
Low or No Cytotoxicity Observed
-
Issue: this compound treatment does not result in a significant decrease in cell viability.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for the specific cell line being tested.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal cytotoxic concentration for your cell line.
-
-
Possible Cause 2: Low Expression of T-type Calcium Channels. The target cell line may not express sufficient levels of T-type calcium channels for this compound to exert a cytotoxic effect.
-
Solution: Verify the expression of Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3 channels in your cell line using techniques like qPCR or western blotting.
-
-
Possible Cause 3: Solubility Issues. this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Solution: Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Prepare fresh dilutions for each experiment.
-
-
High Variability in Experimental Replicates
-
Issue: Significant variation in cytotoxicity measurements between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to variability in the final readout.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Possible Cause 2: Edge Effects in Microplates. Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Inconsistent Incubation Times. Variations in the duration of this compound exposure can lead to different levels of cytotoxicity.
-
Solution: Standardize the incubation time for all experimental plates and ensure consistent timing for the addition of reagents.
-
-
Data Presentation
Table 1: this compound Potency against T-type Calcium Channels
| Target Channel | IC₅₀ (nM) |
| Caᵥ3.1 | 89[8] |
| Caᵥ3.2 | 92[8] |
| Caᵥ3.3 | 98[8] |
| General T-type | ~100[6] |
Table 2: In Vitro Cytotoxicity of this compound on A549 Lung Adenocarcinoma Cells
| Treatment | Concentration | Effect | Reference |
| This compound | 100 nM | Reduces viability of spheroids | [1] |
| This compound | 200 nM | Reduces viability of spheroids | [1] |
| This compound + Paclitaxel | 50 nM this compound + 10 nM Paclitaxel | Increased late-stage apoptosis | [3] |
| This compound + Paclitaxel | 100 nM this compound + 10 nM Paclitaxel | Increased late-stage apoptosis | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Target cells
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cells
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution (if provided in the kit).
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of >600 nm.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
This compound
-
Target cells
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound and controls for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways
// Nodes TtaA2 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T_type_Ca_Channel [label="T-type Ca²⁺ Channel\n(Caᵥ3.1, 3.2, 3.3)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx\n(Reduced)", fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Stress [label="Endoplasmic Reticulum\nStress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt_mTOR [label="PI3K/Akt/mTOR Pathway\n(Inhibited)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TtaA2 -> T_type_Ca_Channel [label="Inhibits", color="#5F6368"]; T_type_Ca_Channel -> Ca_Influx [label="Regulates", color="#5F6368"]; Ca_Influx -> ER_Stress [color="#5F6368"]; Ca_Influx -> PI3K_Akt_mTOR [color="#5F6368"]; ER_Stress -> Caspase_Activation [color="#5F6368"]; PI3K_Akt_mTOR -> Apoptosis [label="Suppresses", style=dashed, color="#5F6368"]; Caspase_Activation -> Apoptosis [label="Induces", color="#5F6368"];
}
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with this compound\n(Dose-Response & Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity_Assay [label="Cytotoxicity Assay\n(e.g., LDH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC₅₀, % Cytotoxicity, % Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Viability_Assay [color="#5F6368"]; Treatment -> Cytotoxicity_Assay [color="#5F6368"]; Treatment -> Apoptosis_Assay [color="#5F6368"]; Viability_Assay -> Data_Analysis [color="#5F6368"]; Cytotoxicity_Assay -> Data_Analysis [color="#5F6368"]; Apoptosis_Assay -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Conclusion [color="#5F6368"]; }
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Tta-A2 Technical Support Center: Long-Term Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tta-A2. Adherence to these guidelines is critical for maintaining the compound's stability and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in its solid form?
For long-term stability, this compound powder should be stored at -20°C.[1][2][3] When stored under these conditions, the compound is expected to be stable for at least three to four years.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be prepared, aliquoted, and stored at ultra-low temperatures to prevent degradation from repeated freeze-thaw cycles.[2][4] The recommended storage temperature for stock solutions is -80°C for up to one year or -20°C for up to one month.[2][4]
Q3: What is the recommended solvent for creating this compound stock solutions?
While specific experimental needs may vary, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[2] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of this compound.[2]
Q4: Can I store my this compound stock solution at 4°C for a short period?
Short-term storage of this compound solutions at 4°C is generally not recommended. For optimal stability, any unused portion of a freshly prepared solution should be used on the same day or aliquoted and stored at -20°C or -80°C for longer-term storage.
Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?
To ensure the integrity of the compound, it is strongly advised to avoid repeated freeze-thaw cycles.[2][4] The best practice is to divide the stock solution into single-use aliquots.
Troubleshooting Guide
Issue: I am observing reduced efficacy of this compound in my experiments.
-
Possible Cause 1: Improper Storage. Verify that the this compound powder and stock solutions have been stored at the recommended temperatures. Long-term storage at temperatures warmer than recommended can lead to degradation.
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. If the stock solution was not aliquoted, repeated freezing and thawing could have compromised the compound's stability. It is recommended to use a fresh vial of this compound to prepare a new stock solution.
-
Possible Cause 3: Age of Stock Solution. If the stock solution has been stored for longer than the recommended duration (e.g., more than one month at -20°C or more than one year at -80°C), it may have degraded.[2][4] Prepare a fresh stock solution from powder.
Issue: I am seeing precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Solvent Quality. The use of DMSO that has absorbed moisture can lead to decreased solubility of this compound.[2] Ensure you are using fresh, anhydrous DMSO.
-
Possible Cause 2: Concentration Exceeds Solubility. The concentration of your stock solution may be too high. Gently warm the solution and vortex to try and redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | ≥ 3 years | [1][2][3] |
| Stock Solution | -20°C | Up to 1 month | [2][4] |
| Stock Solution | -80°C | 6 months to 1 year | [2][4] |
Experimental Protocols
Protocol: Preparation and Aliquoting of this compound Stock Solution
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Solvent Preparation: Use fresh, anhydrous DMSO to prepare the stock solution.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired concentration. Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting: Immediately after preparation, dispense the stock solution into single-use, tightly sealed vials. The volume of each aliquot should be appropriate for a single experiment to avoid partial use and refreezing.
-
Storage: Promptly place the aliquots in a -80°C freezer for long-term storage or a -20°C freezer for short-term storage.
Mandatory Visualizations
Caption: Workflow for the optimal long-term storage of this compound.
References
Interpreting unexpected results in Tta-A2 experiments.
Welcome to the technical support center for Tta-A2, a potent and selective T-type voltage-gated calcium channel antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during this compound experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
FAQ 1: My observed IC50 value for this compound is significantly different from the literature values.
Answer:
Discrepancies in IC50 values for this compound are a common issue and can often be attributed to the voltage-dependent nature of its inhibitory activity. This compound preferentially binds to the inactivated state of T-type calcium channels, meaning its potency is highly sensitive to the membrane potential of the cells.[1][2][3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Quantitative Data Summary:
The following table summarizes the reported IC50 values for this compound against different T-type calcium channel subtypes at various holding potentials. Note the significant decrease in potency (higher IC50) at more hyperpolarized potentials.
| Cell Line | T-type Channel Subtype | Holding Potential (mV) | This compound IC50 (nM) | Reference |
| HEK-293 | Cav3.1 (human) | -80 | 89 | [6][7] |
| HEK-293 | Cav3.1 (human) | -100 | 4100 | [7] |
| HEK-293 | Cav3.2 (human) | -80 | 92 | [6] |
| HEK-293 | Cav3.2 (human) | -75 | 8.99 | [5] |
| HEK-293 | Cav3.2 (human) | -110 | 22600 | [5] |
| HEK-293 | Cav3.3 (human) | -80 | 98 | [1] |
| DRG Neurons | Native T-type | -75 | 22.8 | [2] |
| DRG Neurons | Native T-type | -100 | 13500 | [2] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture cells expressing the T-type calcium channel subtype of interest to 70-80% confluency. Dissociate cells using a gentle enzyme (e.g., TrypLE) and plate them onto glass coverslips at a low density for recording.
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Obtain whole-cell patch-clamp configuration.
-
Hold the cell at the desired potential (e.g., -100 mV or -80 mV).
-
Apply a series of depolarizing voltage steps to elicit T-type calcium currents.
-
Perfuse with the external solution containing varying concentrations of this compound.
-
Measure the peak inward current at each concentration after steady-state inhibition is reached.
-
-
Data Analysis: Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.
FAQ 2: I am not observing the expected level of inhibition, even at high concentrations of this compound.
Answer:
Several factors could contribute to a lack of this compound efficacy. These include issues with the compound itself, the experimental conditions, or the biological system being used.
Troubleshooting Steps:
-
This compound Preparation and Storage: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[8][9] Ensure your stock solution is properly prepared and stored. It is recommended to use fresh DMSO, as moisture can reduce solubility.[8] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[6]
-
Use-Dependence: The inhibitory effect of this compound can be enhanced with repetitive stimulation (use-dependence).[1][4] If your protocol involves infrequent stimulation, the apparent potency of this compound may be lower.
-
Cell Type and Channel Expression: Confirm the expression of T-type calcium channels in your cell line or tissue preparation. The level of expression can vary significantly between cell types and even with passage number.
Logical Relationship Diagram:
Caption: A logical approach to troubleshooting low this compound efficacy.
FAQ 3: I am observing unexpected off-target effects or cytotoxicity.
Answer:
While this compound is highly selective for T-type calcium channels over other voltage-gated calcium channels and the hERG potassium channel,[6] unexpected cellular effects can still occur, particularly at high concentrations or in specific cell types.
Troubleshooting and Investigation:
-
Concentration Range: Ensure you are using this compound within the recommended concentration range for your specific application. High micromolar concentrations may lead to off-target effects.
-
Control Experiments:
-
Include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Use a positive control for T-type channel block (if available) to confirm that the observed effect is due to T-type channel inhibition.
-
If possible, use a cell line that does not express T-type calcium channels to test for off-target effects.
-
-
Cell Viability Assays: If cytotoxicity is suspected, perform a cell viability assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
FAQ 4: My results from 2D cell culture do not translate to my 3D spheroid model.
Answer:
It is not uncommon to observe discrepancies in drug efficacy between 2D monolayer cultures and 3D spheroid models.[10][11][12] This can be due to several factors, including altered drug penetration, differences in the cellular microenvironment, and changes in gene expression in 3D cultures.
Key Considerations:
-
Drug Penetration: this compound may have limited penetration into the core of larger spheroids. Consider longer incubation times or using smaller spheroids.
-
Cellular Heterogeneity: Spheroids often develop a necrotic core and a quiescent zone, which may respond differently to this compound compared to the actively proliferating cells on the periphery.
-
Adjuvant Effects: In some cancer models, this compound has shown an adjuvant effect when used in combination with other chemotherapeutic agents like paclitaxel (B517696).[13][14] The three-dimensional structure of spheroids may influence these synergistic or antagonistic interactions.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway showing this compound's mechanism of action.
Experimental Protocol: Calcium Imaging in Spheroids
-
Spheroid Formation: Generate spheroids of your cell line of interest using a suitable method (e.g., hanging drop or ultra-low attachment plates).
-
Dye Loading: Incubate the spheroids with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging Setup: Place the spheroids in an imaging chamber on a confocal or fluorescence microscope.
-
Baseline Measurement: Record the baseline fluorescence intensity.
-
This compound Application: Perfuse the chamber with a solution containing this compound.
-
Post-treatment Measurement: Record the fluorescence intensity after the application of this compound to measure changes in intracellular calcium levels.
-
Data Analysis: Analyze the change in fluorescence intensity over time to assess the effect of this compound on calcium signaling within the spheroid.
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Tta-A2 Delivery Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Tta-A2 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its mechanism of action involves blocking these channels in a voltage-dependent manner, preferentially interacting with and stabilizing the inactivated state of the channel.[1][2] This selectivity makes it a valuable tool for studying the role of T-type calcium channels in various physiological and pathological processes.[1][2]
Q2: What are the common research applications for this compound in animal models?
A2: this compound is frequently used in neuroscience research to investigate conditions such as sleep disorders, epilepsy, and pain.[1][2][3] Studies have shown its ability to suppress active wakefulness and promote slow-wave sleep in mice.[1][3] It has also been explored for its potential in treating neuropathic pain and visceral pain.[4]
Q3: What is the recommended solvent and vehicle for in vivo administration of this compound?
A3: this compound is soluble in DMSO. For in vivo administration, a common vehicle is a suspension prepared with DMSO, PEG300, Tween-80, and saline.[3] Another option for oral administration is a suspension in corn oil.[5] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[5]
Q4: What are the typical dosage ranges for this compound in mice and rats?
A4: Dosages in published studies vary depending on the animal model and research question. For sleep studies in mice, a common oral gavage dose is 10 mg/kg.[3][6] In rats, a single oral gavage dose of 3 mg/kg has been shown to produce significant changes in sleep architecture.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Vehicle | - Incorrect solvent or vehicle ratio. - Low quality or hydrated DMSO.[5] - Temperature of the solution. | - Ensure the correct preparation protocol is followed (see Experimental Protocols section). - Use fresh, high-quality, anhydrous DMSO. - Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Inconsistent or Lack of Efficacy | - Improper drug administration (e.g., incorrect gavage technique). - Incorrect dosage calculation. - Degradation of this compound. | - Ensure proper training in animal handling and administration techniques. - Double-check all calculations for dosage based on animal weight. - Store this compound stock solutions appropriately: -80°C for up to 6 months, -20°C for up to 1 month.[3] Prepare fresh working solutions for each experiment.[5] |
| Adverse Effects or Toxicity in Animals | - Vehicle toxicity. - High dosage of this compound. | - Run a vehicle-only control group to assess for any adverse effects of the delivery vehicle. - If vehicle toxicity is suspected, consider alternative formulations. - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. |
| High Variability in Experimental Results | - Inconsistent formulation preparation. - Differences in animal strain, age, or sex. - Circadian rhythm variations. | - Prepare a fresh batch of the formulation for each experimental cohort using a standardized protocol. - Clearly report the strain, age, and sex of the animals used. - Standardize the time of day for drug administration and behavioral testing to minimize circadian effects. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage or Intraperitoneal Injection
This protocol is adapted from a method described for in vivo studies.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL), take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
This will result in a suspended solution suitable for oral or intraperitoneal administration.
In Vivo Efficacy Study: Sleep-Wake Analysis in Mice
This protocol is a generalized procedure based on published studies.[1][3]
Animals:
-
Wild-type mice (e.g., C57BL/6J)
-
Appropriate knockout or control strains if required for the study.
Procedure:
-
Acclimate mice to individual recording cages with free access to food and water.
-
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period of at least one week.
-
Habituate the mice to the recording cables for several days before the experiment.
-
On the day of the experiment, administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage at a specific time point (e.g., at the beginning of the light or dark cycle).
-
Record EEG/EMG data continuously for a defined period (e.g., 24 hours).
-
Analyze the sleep-wake states (wakefulness, non-rapid eye movement sleep, rapid eye movement sleep) using appropriate software.
-
Compare the effects of this compound treatment to the vehicle control group.
Visualizations
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The T-type calcium channel CaV3.2 regulates bladder afferent responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to T-Type Calcium Channel Blockers: TTA-A2 vs. The Field
For researchers, scientists, and drug development professionals, the selective targeting of T-type calcium channels presents a promising therapeutic avenue for a range of neurological and cardiovascular disorders.[1] This guide provides an objective comparison of TTA-A2, a potent and selective T-type calcium channel blocker, with other notable antagonists, supported by experimental data and detailed methodologies.
T-type (CaV3) calcium channels are low-voltage activated channels crucial for regulating neuronal excitability, cardiac pacemaking, and other physiological processes.[2][3] Their involvement in conditions like epilepsy, neuropathic pain, and sleep disorders has made them a key target for drug discovery.[1][4][5] this compound has emerged as a significant tool in this field, demonstrating high potency and selectivity for the three CaV3 subtypes: CaV3.1, CaV3.2, and CaV3.3.[4][6][7]
Performance Comparison of T-Type Calcium Channel Blockers
The efficacy and selectivity of T-type calcium channel blockers are critical determinants of their research and therapeutic potential. The following tables summarize the quantitative data for this compound and other commonly used blockers.
Table 1: Potency (IC50) of T-Type Calcium Channel Blockers
| Compound | CaV3.1 (α1G) | CaV3.2 (α1H) | CaV3.3 (α1I) | Holding Potential | Reference |
| This compound | 89 nM | 92 nM | 98 nM | -80 mV | [6][7] |
| 4,100 nM | - | - | -100 mV | [8] | |
| NNC 55-0396 | 6.8 µM | - | - | -70 mV | [9][10] |
| Mibefradil (B1662139) | - | 1.0 µM | - | -80 mV | [11] |
| - | 0.17 µM | - | -60 mV | [11] | |
| Efonidipine | - | - | - | - | [12] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as holding potential, which can significantly impact the potency of state-dependent blockers like this compound and mibefradil.[9][11]
Table 2: Selectivity Profile
| Compound | Selectivity for T-type vs. High-Voltage Activated (HVA) Ca2+ Channels | Other Notable Selectivity Information | Reference |
| This compound | ~300-fold selective for CaV3 channels | Excellent selectivity over hERG potassium channels and L-type calcium channels (IC50 >10 µM)[6]. | [4][5] |
| NNC 55-0396 | More selective than mibefradil with lower non-specific effects on L-type Ca2+ channels. | [13] | |
| Mibefradil | Blocks both L-type and T-type channels. | Potent inhibitor of cytochrome P450 enzymes, leading to significant drug-drug interactions. | [11][14] |
| Efonidipine | Dual blocker of L- and T-type Ca2+ channels. | [12] |
Mechanism of Action and State-Dependence
This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the T-type calcium channel.[4][5] This is evidenced by the hyperpolarized shift in the channel availability curve and the delayed recovery from inactivation observed in the presence of the compound.[4] This state-dependence contributes to its higher potency at more depolarized membrane potentials, a characteristic that may enhance its efficacy in pathological conditions where cells are depolarized.[15]
Caption: State-dependent binding of this compound to the T-type calcium channel.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize T-type calcium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for assessing the potency and mechanism of action of ion channel modulators.
Objective: To measure the inhibitory effect of a compound on T-type calcium currents in a controlled in vitro system.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired human CaV3 subunit (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 115 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Cells are held at a holding potential of -100 mV or -80 mV.
-
T-type currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 30 ms) at a specific frequency (e.g., 0.1 Hz).[8]
-
-
Drug Application: The test compound (e.g., this compound) is applied at increasing concentrations via a perfusion system.
-
Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a sigmoidal function.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Signaling Pathways
T-type calcium channels are modulated by various intracellular signaling pathways, including G-protein coupled receptors (GPCRs) and protein kinases.[2][16] Understanding these pathways is crucial for elucidating the full spectrum of effects of T-type channel blockers.
Caption: Signaling pathways modulating T-type calcium channel activity.
In Vivo Studies
The in vivo effects of this compound have been investigated in various animal models. For instance, in mice, this compound has been shown to suppress active wakefulness and promote slow-wave sleep, an effect that is absent in mice lacking both CaV3.1 and CaV3.3 channels, highlighting its on-target effects.[4][5] Furthermore, this compound has demonstrated analgesic properties in models of pathological pain.[15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. T-type calcium channel enhancer SAK3 promotes dopamine and serotonin releases in the hippocampus in naive and amyloid precursor protein knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ahajournals.org [ahajournals.org]
- 15. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of T-type Calcium Channel Blockers: TTA-A2 vs. Mibefradil
For Immediate Publication
A Comprehensive Efficacy and Selectivity Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two prominent T-type calcium channel blockers, TTA-A2 and mibefradil (B1662139). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a side-by-side analysis of their efficacy, selectivity, and mechanisms of action based on available preclinical data.
Introduction
T-type calcium channels (T-channels), particularly the Cav3 family (Cav3.1, Cav3.2, and Cav3.3), are low-voltage activated channels that play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and cardiovascular diseases has made them attractive targets for therapeutic intervention. This guide focuses on two compounds that have been pivotal in the study of T-channel pharmacology: this compound, a highly selective experimental compound, and mibefradil, a formerly marketed antihypertensive agent.
Mechanism of Action
Both this compound and mibefradil exert their effects by blocking the flow of calcium ions through T-type calcium channels. However, their specific interactions with the channels and their selectivity profiles differ significantly.
This compound is a potent and highly selective T-type calcium channel antagonist.[1][2] It exhibits a state-dependent and voltage-dependent block, showing higher potency for channels in the inactivated state.[1][3] This suggests that this compound preferentially binds to and stabilizes the inactivated conformation of the channel, a mechanism that can contribute to its efficacy in conditions with aberrant neuronal firing.
Mibefradil is a calcium channel blocker that inhibits both T-type and L-type calcium channels, with a greater selectivity for the T-type channels.[4][5][6] Its mechanism is also voltage- and use-dependent.[7] Mibefradil was initially developed for the treatment of hypertension and angina.[8] However, it was voluntarily withdrawn from the market due to significant drug-drug interactions stemming from its potent inhibition of cytochrome P450 enzymes.[9]
Quantitative Comparison of Efficacy and Selectivity
The following tables summarize the key quantitative data for this compound and mibefradil, primarily focusing on their inhibitory potency (IC50) against different calcium channel subtypes.
| Compound | Target | IC50 | Cell Line | Holding Potential | Charge Carrier | Reference |
| This compound | Cav3.1 (α1G) | 89 nM | HEK293 | -80 mV / -100 mV | [2] | |
| Cav3.2 (α1H) | 92 nM | HEK293 | -80 mV / -100 mV | [2] | ||
| Cav3.3 (α1I) | ~100 nM | HEK293 | [1] | |||
| Mibefradil | Cav3.1 (α1G) | 270 nM | HEK293 | 2 mM Ca2+ | [10] | |
| Cav3.2 (α1H) | 140 nM | HEK293 | 2 mM Ca2+ | [10] | ||
| T-type (native) | 0.1 µM | Rat atrial cells | -100 mV to -80 mV | [7] | ||
| T-type (general) | 2.7 µM | [4][5][6][11] |
Table 1: Inhibitory Potency (IC50) against T-type Calcium Channels
| Compound | Target | IC50 | Selectivity (T-type vs. L-type) | Reference |
| This compound | High-Voltage Activated (L-type) | >30 µM | ~300-fold | [1][2] |
| Mibefradil | L-type | 18.6 µM | ~7-fold | [4][5][6] |
| L-type | ~3 µM | ~30-fold | [7] |
Table 2: Selectivity Profile
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to determine the efficacy of this compound and mibefradil.
Whole-Cell Voltage-Clamp Electrophysiology for this compound
This protocol is based on the methodology described by Kraus et al. (2010) for the characterization of this compound.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in standard growth medium.
-
Cells are transiently or stably transfected with plasmids containing the cDNA for the desired human T-type calcium channel α1 subunit (Cav3.1, Cav3.2, or Cav3.3).
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 Glucose, and 2 CaCl2, with the pH adjusted to 7.4 with CsOH.
-
The internal pipette solution typically contains (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2 with CsOH.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
3. Voltage Protocol and Data Acquisition:
-
Cells are held at a holding potential of -100 mV or -80 mV to assess state-dependence.
-
T-type currents are elicited by a depolarizing voltage step (e.g., to -30 mV for 200 ms).
-
To assess use-dependence, currents are elicited by a train of depolarizing pulses at a specific frequency (e.g., 3 Hz).
-
This compound is applied to the external solution at varying concentrations to determine the dose-response relationship and calculate the IC50 value.
-
Data are acquired and analyzed using appropriate software (e.g., pCLAMP).
Whole-Cell Voltage-Clamp Electrophysiology for Mibefradil
This protocol is a generalized representation based on methodologies from studies investigating mibefradil's effects on cloned T-type channels.
1. Cell Culture and Expression:
-
HEK293 cells are used to express the cloned T-type calcium channel isoforms (α1G, α1H, α1I).
2. Electrophysiological Solutions:
-
The external solution is varied to test the effect of the charge carrier, for example, containing either 10 mM Ba2+ or 2 mM Ca2+ as the permeant ion, along with other salts to maintain osmolarity and pH.
-
The internal pipette solution is designed to isolate calcium currents, typically containing a cesium-based solution to block potassium channels.
3. Voltage-Clamp Protocol:
-
Whole-cell currents are recorded using the patch-clamp technique.
-
The holding potential is set to a hyperpolarized level (e.g., -90 mV) to ensure channels are in a resting state before activation.
-
Currents are elicited by depolarizing voltage steps.
-
To investigate voltage-dependence of the block, the holding potential can be varied.
-
Mibefradil is perfused at different concentrations to establish a dose-response curve and determine the IC50.
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of T-type calcium channel blockade by this compound and mibefradil.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The T-type calcium channel CaV3.2 regulates bladder afferent responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Phenotyping of hiPSC-Derived Atrial Cardiomyocytes Using Automated Patch-Clamp: A Platform for Studying Atrial Inherited Arrhythmias [mdpi.com]
- 8. Mibefradil (Ro 40-5967) inhibits several Ca2+ and K+ currents in human fusion-competent myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-Type Ca2+ Channel Blockers Increase Smooth Muscle Progenitor Cells and Endothelial Progenitor Cells in Bone Marrow Stromal Cells in Culture by Suppression of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to T-Type Calcium Channel Inhibitors: TTA-A2 versus NNC 55-0396
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent T-type calcium channel inhibitors: TTA-A2 and NNC 55-0396. T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are crucial in various physiological processes and have been implicated in a range of neurological and cardiovascular disorders.[1][2] The development of potent and selective inhibitors for these channels is a significant area of research. This document aims to provide an objective comparison of this compound and NNC 55-0396, summarizing their performance based on available experimental data.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and NNC 55-0396 against the three T-type calcium channel subtypes. This data provides a clear comparison of their potency and selectivity. It is important to note that experimental conditions, such as the holding potential, can influence the measured IC50 values.
| Inhibitor | Target | IC50 | Cell Line | Holding Potential | Reference |
| This compound | CaV3.1 | 89 nM | HEK-293 | -80 mV | [3] |
| CaV3.2 | 92 nM | HEK-293 | -80 mV | [3] | |
| CaV3.3 | 98 nM | HEK-293 | -80 mV | [3] | |
| L-type (CaV1.2) | >10 µM | Not Specified | Not Specified | [3] | |
| hERG | >10 µM | Not Specified | Not Specified | [3] | |
| NNC 55-0396 | CaV3.1 | 6.8 µM | HEK-293 | Not Specified | [4] |
| High-Voltage-Activated (HVA) Ca2+ Channels | >100 µM | INS-1 | Not Specified | [4] |
Key Insights from the Data:
-
Potency: this compound demonstrates significantly higher potency against all three T-type calcium channel subtypes, with IC50 values in the nanomolar range, compared to NNC 55-0396, which has an IC50 in the micromolar range for CaV3.1.[3][4]
-
Selectivity: this compound exhibits high selectivity for T-type channels over L-type calcium channels and the hERG potassium channel, with IC50 values for these off-targets being over 100-fold higher.[3] NNC 55-0396 also shows good selectivity for T-type channels over high-voltage-activated (HVA) calcium channels.[4]
-
Mechanism of Action: Both this compound and NNC 55-0396 are believed to exert their inhibitory effects by preferentially binding to and stabilizing the inactivated state of the T-type calcium channel.[5] This state-dependent inhibition is a key feature of their mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize T-type calcium channel inhibitors like this compound and NNC 55-0396.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the effect of inhibitors on ion channel currents.
Objective: To measure the inhibitory effect of this compound and NNC 55-0396 on T-type calcium channel currents in a controlled in vitro system.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired human T-type calcium channel subunit (CaV3.1, CaV3.2, or CaV3.3) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent (e.g., calcium phosphate (B84403) or lipofectamine-based).[6]
-
Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, with pH adjusted to 7.2 with CsOH.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-cell configuration is established on single, fluorescently identified transfected cells.
-
Membrane currents are recorded using a patch-clamp amplifier.
-
To isolate T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) to remove channel inactivation, and then depolarizing voltage steps (e.g., to -30 mV) are applied to elicit channel opening.
-
After establishing a stable baseline recording, the test compound (this compound or NNC 55-0396) is applied to the cell via a perfusion system at various concentrations.
-
The inhibition of the peak inward current is measured at each concentration to determine the IC50 value.
Ratiometric Calcium Imaging
This method allows for the measurement of changes in intracellular calcium concentration in response to channel activity and inhibition.
Objective: To assess the functional inhibition of T-type calcium channels by this compound and NNC 55-0396 by measuring their effect on calcium influx.
Cell Preparation and Dye Loading:
-
HEK-293 cells stably or transiently expressing a T-type calcium channel subtype are plated on glass-bottom dishes.
-
Cells are loaded with the ratiometric calcium indicator dye Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C in the dark.[7][8]
-
After loading, cells are washed with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
Imaging and Data Acquisition:
-
The dish is mounted on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is captured at ~510 nm.
-
A baseline fluorescence ratio (F340/F380) is recorded.
-
To evoke T-type channel activity, cells are depolarized, for example, by applying a solution with an elevated potassium concentration (e.g., 30 mM KCl).
-
The change in the F340/F380 ratio, which is proportional to the intracellular calcium concentration, is recorded.
-
The experiment is repeated after pre-incubating the cells with different concentrations of this compound or NNC 55-0396 to determine the extent of inhibition of the depolarization-induced calcium influx.
Mandatory Visualizations
Signaling Pathway of T-Type Calcium Channels
Caption: Signaling pathway of T-type calcium channels and points of inhibition by this compound and NNC 55-0396.
Experimental Workflow for Inhibitor Comparison
Caption: Experimental workflow for comparing T-type calcium channel inhibitors using electrophysiology and calcium imaging.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 5. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture and transfection of HEK293 cells [bio-protocol.org]
- 7. brainvta.tech [brainvta.tech]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Tta-A2: A Comparative Analysis of its Selectivity Profile Against Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Tta-A2, a potent T-type calcium channel antagonist, against other voltage-gated calcium channels. The information is supported by experimental data and methodologies to offer a comprehensive resource for researchers in pharmacology and drug discovery.
This compound is recognized for its high potency and selectivity in blocking T-type (Cav3) calcium channels, which are implicated in a variety of neurological disorders such as epilepsy, sleep disturbances, and neuropathic pain.[1] Its state-dependent inhibition mechanism allows it to preferentially target channels in the inactivated state, a characteristic that enhances its therapeutic potential.[1][2]
Quantitative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various voltage-gated calcium channel subtypes. The data, presented as IC50 and Ki values, are derived from patch-clamp electrophysiology and binding assays.
| Target Channel | Channel Subtype | IC50 | Holding Potential | Assay Type |
| T-type | Cav3.1 (α1G) | 89 nM | -80 mV | Patch-clamp |
| 4100 nM | -100 mV | Patch-clamp | ||
| Cav3.2 (α1H) | 92 nM | -80 mV | Patch-clamp | |
| Cav3.3 (α1I) | 98 nM | -80 mV | Patch-clamp | |
| 3.7 µM | -100 mV | Patch-clamp | ||
| L-type | Cav1.2 | >10 µM | - | Binding Assay |
| >30 µM | -90 mV | Patch-clamp | ||
| P/Q-type | Cav2.1 | >30 µM | -90 mV | Patch-clamp |
| N-type | Cav2.2 | >30 µM | -90 mV | Patch-clamp |
| R-type | Cav2.3 | >30 µM | -90 mV | Patch-clamp |
| Potassium Channel | hERG | >10 µM | - | Binding Assay |
Data sourced from multiple studies.[3][4][5]
Summary of Selectivity:
The data clearly demonstrates that this compound is a highly potent inhibitor of all three T-type calcium channel isoforms (Cav3.1, Cav3.2, and Cav3.3) with IC50 values in the low nanomolar range at a holding potential of -80 mV.[3][5] The compound exhibits a remarkable selectivity of approximately 300-fold for T-type channels over high-voltage activated calcium channels, including L-type (Cav1.2), P/Q-type (Cav2.1), N-type (Cav2.2), and R-type (Cav2.3) channels, where the IC50 values are all above 30 µM.[1][5] Furthermore, this compound shows excellent selectivity over the hERG potassium channel, with an IC50 greater than 10 µM.[3] This high degree of selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic candidate.
The inhibitory action of this compound is state-dependent, showing significantly higher potency at depolarized membrane potentials (e.g., -80 mV) where the channels are more likely to be in an inactivated state, as compared to hyperpolarized potentials (e.g., -100 mV).[3][4] This suggests that this compound preferentially binds to and stabilizes the inactivated state of the T-type channel.[1]
Experimental Methodologies
The selectivity profile of this compound has been primarily characterized using whole-cell patch-clamp electrophysiology and fluorescence-based assays.
1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in living cells, providing a precise quantification of a compound's inhibitory effect.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the specific human calcium channel subtype of interest (e.g., Cav3.1, Cav3.2, Cav1.2).
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell.
-
A tight seal (giga-seal) is formed between the pipette and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
-
Voltage-Clamp Protocol:
-
Compound Application: this compound is applied at various concentrations to the extracellular solution bathing the cell.
-
Data Acquisition and Analysis:
-
The peak calcium current is measured before and after the application of this compound.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
-
2. Fluorescence-Based Calcium Flux Assays
These assays are often used for high-throughput screening and utilize calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentrations upon channel activation.
Protocol:
-
Cell Preparation: Cells expressing the target calcium channel are plated in a multi-well plate.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which enters the cells and is cleaved to its active, calcium-sensitive form.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound.
-
Channel Activation: A depolarizing stimulus (e.g., addition of a high concentration of potassium chloride) is applied to activate the voltage-gated calcium channels, leading to calcium influx.
-
Fluorescence Measurement: A fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) is used to measure the increase in fluorescence intensity, which is proportional to the rise in intracellular calcium.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the fluorescence signal compared to control wells. IC50 values are calculated from the concentration-response data.
Visualizations
Diagram 1: Experimental Workflow for Determining IC50
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | T-type calcium channel inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
Tta-A2 vs. RNAi for T-type Calcium Channel Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of T-type calcium channels, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. This guide provides a comprehensive comparison of Tta-A2, a potent and selective T-type channel blocker, and RNA interference (RNAi) as tools for studying these channels, supported by experimental data and detailed protocols.
At a Glance: this compound vs. RNAi
| Feature | This compound (Pharmacological Inhibition) | RNAi (Genetic Knockdown) |
| Mechanism of Action | Reversible blockade of T-type calcium channel pore | Post-transcriptional silencing of mRNA encoding T-type channel subunits |
| Target | T-type calcium channel protein (Cav3.1, Cav3.2, Cav3.3) | mRNA of specific T-type channel isoforms (e.g., CACNA1G, CACNA1H, CACNA1I) |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours to observe protein level reduction) |
| Duration of Effect | Transient, dependent on compound washout | Can be transient (siRNA) or stable (shRNA) |
| Specificity | High selectivity for T-type channels over other ion channels | Can be highly specific, but potential for off-target effects exists |
| Reversibility | Reversible upon removal of the compound | Generally not reversible in the short term |
| Application | In vitro and in vivo studies | Primarily in vitro cell culture; in vivo delivery can be challenging |
Performance Comparison: Quantitative Data
The following tables summarize the performance of this compound and RNAi in inhibiting T-type calcium channel function based on published experimental data.
This compound: Potency and Selectivity
This compound is a potent blocker of all three T-type calcium channel isoforms (Cav3.1, Cav3.2, and Cav3.3). Its potency is state-dependent, showing higher affinity for the inactivated state of the channel.
| T-type Channel Isoform | IC50 (nM) at -80 mV | IC50 (nM) at -100 mV | Reference |
| Cav3.1 (α1G) | 89 | 4100 | [1] |
| Cav3.2 (α1H) | 92 | - | [2] |
| Cav3.3 (α1I) | 98 | 3700 | [2] |
This compound exhibits high selectivity for T-type channels over other voltage-gated calcium channels.
| Channel Type | IC50 (µM) | Reference |
| L-type (Cav1.2) | >30 | [2] |
| P/Q-type (Cav2.1) | >30 | [2] |
| N-type (Cav2.2) | >30 | [2] |
| R-type (Cav2.3) | >30 | [2] |
RNAi: Knockdown Efficiency
| Target Gene | Method | Knockdown Efficiency | Cell Type | Reference |
| Cav3.2 mRNA | Antisense Oligonucleotide | ~50% reduction | Rat DRG neurons | |
| Cav3.2 Protein (Current) | Antisense Oligonucleotide | 75-92% reduction | Rat DRG neurons | |
| Cav3.1 mRNA | siRNA | Not specified | Rat AVP neurons | |
| Cav3.1 Protein (Current) | siRNA | Significant suppression | Rat AVP neurons | |
| Cav3.3 mRNA | shRNA | ~86% reduction | Rat DRG cells | |
| Cav3.3 Protein | shRNA | Significant reduction | Rat DRG cells |
Experimental Protocols
This compound Application in Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the application of this compound to measure its effect on T-type calcium currents in cultured cells.
Materials:
-
Cells expressing T-type calcium channels
-
External solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose
-
Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
Procedure:
-
Prepare external and internal solutions and adjust pH and osmolarity.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Plate cells on coverslips suitable for recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Fill a micropipette with internal solution and mount it on the pipette holder.
-
Approach a target cell with the micropipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV to ensure channels are in a closed state.
-
Apply voltage steps (e.g., to -40 mV) to elicit T-type currents and record baseline activity.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Perfuse the cells with the this compound containing external solution.
-
After a stable effect is reached, apply the same voltage steps to record T-type currents in the presence of the inhibitor.
-
To determine the IC50, apply a range of this compound concentrations and measure the corresponding current inhibition.
siRNA-Mediated Knockdown of T-type Channels
This protocol provides a general guideline for transfecting cells with siRNA to knockdown T-type channel expression.
Materials:
-
Cells of interest
-
siRNA targeting the desired T-type channel isoform (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Culture plates (e.g., 24-well plate)
-
Standard cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the siRNA stock (e.g., 20 µM) in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After the incubation period, assess the knockdown efficiency at the mRNA level (e.g., using qRT-PCR) and at the protein/functional level (e.g., using Western blot or patch-clamp electrophysiology).
Visualizing the Mechanisms
Signaling Pathway of T-type Channels in Cell Proliferation
T-type calcium channels contribute to cell proliferation by modulating intracellular calcium levels, which in turn can activate various downstream signaling pathways.
Caption: T-type channel activation leads to calcium influx and downstream signaling, promoting cell proliferation.
Experimental Workflow: Comparing this compound and RNAi
A logical workflow to compare the effects of this compound and RNAi on a cellular function mediated by T-type channels.
Caption: Workflow for comparing this compound and RNAi in T-type channel functional studies.
Logical Relationship: On-Target vs. Off-Target Effects
Understanding the potential for off-target effects is crucial for interpreting experimental results.
Caption: On-target and potential off-target effects of this compound and RNAi.
Discussion and Recommendations
Both this compound and RNAi are powerful tools for elucidating the function of T-type calcium channels. The choice between them depends on the specific experimental question.
-
This compound is ideal for:
-
Acute studies requiring rapid and reversible inhibition.
-
Investigating the role of overall T-type channel activity without isoform specificity.
-
In vivo studies due to its pharmacological properties.
-
Experiments where high target specificity is paramount.[3]
-
-
RNAi is advantageous for:
-
Studying the function of specific T-type channel isoforms (e.g., Cav3.1 vs. Cav3.2).
-
Long-term studies where sustained loss of function is required.
-
Validating the target of pharmacological agents.
-
Crucial Considerations for RNAi Studies:
-
Off-target effects: It is essential to use appropriate controls, such as a non-targeting siRNA and multiple different siRNAs for the same target, to rule out off-target effects.[4] The "seed region" of the siRNA can cause unintended silencing of other mRNAs.[5]
-
Knockdown validation: Always confirm the knockdown efficiency at both the mRNA and protein levels.
References
- 1. This compound | T-type calcium channel inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Pharmacological Antagonism of T-Type Calcium Channels Constrains Rebound Burst Firing in Two Distinct Subpopulations of GABA Neurons in the Rat Ventral Tegmental Area: Implications for α-Lipoic Acid [frontiersin.org]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tta-A2 in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tta-A2, a potent and selective T-type calcium channel antagonist, with other relevant alternatives in promoting neuronal health. The information is supported by experimental data and detailed protocols to assist in the design and execution of further research.
Introduction to this compound
This compound is a state-dependent antagonist of T-type calcium channels, demonstrating high potency for CaV3.1, CaV3.2, and CaV3.3 subtypes.[1] Its mechanism of action involves the preferential interaction with and stabilization of the inactivated state of these channels, leading to a reduction in calcium influx.[1] This modulation of intracellular calcium levels is critical in various neurological processes, and its dysregulation is implicated in several disorders. T-type calcium channel blockers, including this compound, are being investigated for their neuroprotective potential in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.
Comparative Efficacy of T-type Calcium Channel Blockers
While direct comparative studies of this compound across multiple neuronal cell lines are limited, we can project its efficacy based on its known high potency and selectivity compared to other well-known T-type calcium channel blockers like mibefradil (B1662139) and ethosuximide. The following table summarizes the inhibitory concentrations (IC50) of this compound on different T-type calcium channel subtypes and provides a comparative overview of other blockers.
Table 1: Comparison of T-type Calcium Channel Blocker Potency
| Compound | Target | IC50 | Cell Line (for IC50 determination) | Key Characteristics |
| This compound | CaV3.1, CaV3.2, CaV3.3 | ~100 nM | HEK293 | Potent, selective, and state-dependent inhibitor.[1] |
| CaV3.3 (from -75 mV) | 30 nM | HEK293 | High potency on inactivated channels.[2] | |
| CaV3.3 (from -110 mV) | 5.4 µM | HEK293 | Lower potency on resting channels.[2] | |
| Mibefradil | T-type & L-type Ca2+ channels | - | Aortic endothelial cells | Also exhibits antioxidant and cytoprotective activities.[3] |
| Ethosuximide | T-type Ca2+ channels | - | Mouse Neuro2A (N2A) cells | Used in the treatment of absence seizures; also activates the PI3K/Akt pathway.[4] |
Projected Efficacy in Different Neuronal Cell Lines
Based on the known functions of T-type calcium channels in neuronal cells and the high potency of this compound, we can project its effects on key neuroprotective parameters in commonly used neuronal cell line models.
Table 2: Projected Neuroprotective Efficacy of this compound in Neuronal Cell Lines
| Cell Line | Predicted Effect of this compound on Cell Viability (e.g., vs. Oxidative Stress) | Predicted Effect of this compound on Neurite Outgrowth | Rationale |
| SH-SY5Y | High neuroprotection | Potential enhancement | SH-SY5Y cells are a well-established model for studying neurotoxicity and neuroprotection. T-type calcium channel modulation is known to influence cell survival pathways. |
| PC12 | Moderate to high neuroprotection | Potential enhancement | PC12 cells are frequently used to study neuronal differentiation and neurite outgrowth, processes influenced by intracellular calcium dynamics. |
| Neuro-2a | Moderate to high neuroprotection | Potential enhancement | Neuro-2a cells are a common model for studying neuronal development and response to neurotoxic insults. |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the blockade of T-type calcium channels, which in turn modulates downstream signaling pathways crucial for cell survival and function.
This compound Signaling Pathway
The primary mechanism of this compound is the reduction of Ca2+ influx through T-type calcium channels. This can prevent the activation of calcium-dependent apoptotic pathways and may promote pro-survival signaling cascades. One potential pathway involves the modulation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein), which are key regulators of neuronal survival and plasticity.
Experimental Workflow for Assessing Neuroprotection
A typical workflow to assess the neuroprotective efficacy of this compound involves inducing neuronal damage in a cell culture model and then measuring cell viability and neurite outgrowth in the presence and absence of the compound.
Experimental Protocols
Cell Culture and Differentiation
-
Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or Neuro-2a (mouse neuroblastoma) cells.
-
Culture Medium: For SH-SY5Y, use DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.[5] For PC12 and Neuro-2a, use appropriate media as recommended by the supplier.
-
Differentiation: To induce a more mature neuronal phenotype, differentiate cells with retinoic acid (e.g., 10 µM for SH-SY5Y) for several days prior to experiments.[6][7]
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[8][9][10]
-
Cell Plating: Seed differentiated neuronal cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound or other T-type calcium channel blockers for 1-2 hours.
-
Induce Toxicity: Add a neurotoxic agent (e.g., 200 µM H2O2 for oxidative stress) to the wells and incubate for 24 hours.[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Neurite Outgrowth Assay
This protocol is based on common immunocytochemistry techniques for analyzing neuronal morphology.[11][12]
-
Cell Plating: Plate differentiated cells on coverslips in a 24-well plate.
-
Treatment and Toxicity: Treat the cells as described in the MTT assay protocol.
-
Fixation: After the incubation period, fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS and then block with 5% goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify neurite length and branching using image analysis software (e.g., ImageJ).
Conclusion
This compound presents as a highly potent and selective tool for investigating the role of T-type calcium channels in neuronal function and pathology. Its superior potency compared to other blockers suggests it may offer enhanced neuroprotective effects. The provided protocols and workflows offer a framework for researchers to further elucidate the therapeutic potential of this compound in various neuronal cell line models. Further direct comparative studies are warranted to fully characterize its efficacy profile against other neuroprotective agents.
References
- 1. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and cytoprotective activities of the calcium channel blocker mibefradil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. preprints.org [preprints.org]
- 6. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. innoprot.com [innoprot.com]
- 12. criver.com [criver.com]
A Head-to-Head Comparison of Tta-A2 and Other Novel T-type Calcium Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Tta-A2, a potent and selective T-type calcium channel antagonist, with other notable T-type antagonists. The information is curated to assist researchers in selecting the appropriate tool compound for their studies and to provide drug development professionals with a comparative overview of the current landscape.
Introduction to T-type Calcium Channels and their Antagonists
Low-voltage-activated (LVA) T-type calcium channels (T-channels), comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are crucial regulators of neuronal excitability and have been implicated in a variety of neurological and cardiovascular disorders.[1] Their role in conditions such as epilepsy, neuropathic pain, and sleep disorders has made them a significant target for therapeutic intervention.[1][2] This has led to the development of a new generation of potent and selective T-type antagonists, including this compound and Z944, which offer significant improvements over older, less selective drugs like mibefradil (B1662139) and ethosuximide (B1671622).
In Vitro Potency and Selectivity: A Comparative Analysis
The following tables summarize the in vitro potency and selectivity of this compound against other key T-type calcium channel antagonists. Data has been compiled from various sources and presented for comparative purposes. It is important to note that variations in experimental conditions (e.g., cell type, holding potential) can influence IC50 values.
Table 1: Potency against T-type Calcium Channel Subtypes
| Antagonist | CaV3.1 IC50 (nM) | CaV3.2 IC50 (nM) | CaV3.3 IC50 (nM) | Reference(s) |
| This compound | 89 | 92 | ~100 | [2][3] |
| Z944 | 50 | 50-160 | 50-160 | [1] |
| Mibefradil | - | - | - | [4] |
| Ethosuximide | Micromolar to Millimolar range (less potent) | [1] |
Note: Mibefradil is a less selective antagonist, also potently blocking L-type calcium channels.
Table 2: Selectivity Profile
| Antagonist | Selectivity over L-type Ca2+ Channels | Selectivity over hERG K+ Channels | Reference(s) |
| This compound | >300-fold (IC50 >10 µM) | IC50 >10 µM | [2][3][5] |
| Z944 | High | - | |
| Mibefradil | ~10-20-fold | - | [5] |
In Vivo Efficacy: Preclinical Models
The therapeutic potential of these antagonists is further elucidated by their performance in preclinical animal models of disease.
Table 3: In Vivo Efficacy in Preclinical Models
| Antagonist | Animal Model | Disease Indication | Key Findings | Reference(s) |
| This compound | Mouse | Sleep/Arousal | Suppresses active wake and promotes slow-wave sleep.[2][3] | |
| Rat | Irritable Bowel Syndrome | Dose-dependent reduction of hypersensitivity.[1] | ||
| Z944 | Rat (Amygdala Kindling) | Epilepsy | Delays the progression of seizures.[6][7] | |
| Rat (GAERS) | Absence Epilepsy | More potent than ethosuximide in suppressing seizures.[1] | ||
| Ethosuximide | Rat (GAERS) | Absence Epilepsy | Reduces seizure frequency and duration.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of T-type calcium channel antagonists.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to measure the inhibitory effect of a compound on T-type calcium currents in a heterologous expression system or isolated neurons.
1. Cell Preparation:
-
HEK-293 cells stably transfected with the human CaV3.1, CaV3.2, or CaV3.3 subunit are cultured under standard conditions.
-
Alternatively, primary neurons (e.g., dorsal root ganglion neurons) can be acutely dissociated.
2. Electrophysiological Recording:
-
Cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 135 TEA-Cl, 10 BaCl₂ (as the charge carrier), and 10 HEPES, with pH adjusted to 7.4 with TEA-OH.
-
Patch pipettes (2-5 MΩ) are filled with an internal solution containing (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.6 GTP, with pH adjusted to 7.2 with CsOH.
-
Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -100 mV to remove channel inactivation.
-
T-type currents are elicited by a depolarizing voltage step to -30 mV.
3. Compound Application and Data Analysis:
-
After establishing a stable baseline current, the test compound is perfused at increasing concentrations.
-
The peak inward current at each concentration is measured and normalized to the baseline current.
-
Concentration-response curves are generated and fitted with a Hill equation to determine the IC50 value.
Amygdala Kindling Model of Epilepsy
This in vivo model is used to assess the anti-epileptogenic potential of a compound.
1. Animal Subjects and Surgery:
-
Adult male Sprague-Dawley rats are used.
-
A bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala.
2. Kindling Procedure:
-
After a recovery period, a stable afterdischarge threshold (ADT) is determined for each animal.
-
Animals receive a once-daily electrical stimulation at their ADT.
-
Seizure severity is scored according to a standardized scale (e.g., Racine's scale).
3. Drug Administration and Evaluation:
-
Animals are administered the test compound (e.g., Z944 at a specific dose) or vehicle 30 minutes prior to each kindling stimulation.
-
The number of stimulations required to reach the first class V (generalized) seizure is recorded.
-
A significant increase in the number of stimulations to reach a fully kindled state in the drug-treated group compared to the vehicle group indicates an anti-epileptogenic effect.[6][7]
Visualizing Mechanisms and Workflows
dot
Caption: Mechanism of T-type calcium channel antagonism.
dot
Caption: Workflow for patch-clamp electrophysiology.
Conclusion
The development of novel T-type calcium channel antagonists like this compound and Z944 represents a significant advancement in the field. Their high potency and selectivity offer considerable advantages over older compounds. This compound has demonstrated robust efficacy in models of sleep and visceral pain, while Z944 shows promise as an anti-epileptogenic agent. The choice of antagonist for a particular research application will depend on the specific T-channel subtype of interest, the desired in vivo effects, and the translational relevance of the preclinical model. This guide provides a foundational dataset to aid in this selection process.
References
- 1. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z944, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]
Justification for using Tta-A2 over older T-type channel blockers.
For researchers and drug development professionals, the pursuit of highly selective and potent molecular tools is paramount. In the landscape of T-type calcium channel modulation, Tta-A2 has emerged as a superior alternative to older blockers, offering enhanced precision and a cleaner pharmacological profile. This guide provides a comprehensive comparison of this compound with its predecessors, supported by experimental data, detailed protocols, and pathway visualizations to justify its use in modern research.
T-type calcium channels (Cav3) are crucial players in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysfunction has been implicated in a range of disorders such as epilepsy, neuropathic pain, and sleep disturbances.[1][2] Consequently, the development of specific T-type channel blockers has been a long-standing goal in pharmacology. While older compounds like mibefradil, ethosuximide (B1671622), and zonisamide (B549257) have been instrumental in foundational research, their utility is often hampered by a lack of potency, poor selectivity, and significant off-target effects. This compound, a potent and selective T-type channel antagonist, overcomes many of these limitations, providing a more reliable and incisive tool for investigating T-type channel function.[3][4]
Superior Potency and Selectivity of this compound
The primary advantage of this compound lies in its exceptional potency and selectivity for T-type calcium channels over other ion channels. This is in stark contrast to older blockers which often require high micromolar concentrations to achieve efficacy and exhibit significant cross-reactivity.
Table 1: In Vitro Potency of T-type Calcium Channel Blockers
| Compound | Target | IC50 | Assay Type |
| This compound | Cav3.1, Cav3.2, Cav3.3 | ~100 nM | Whole-cell Patch Clamp [3] |
| Mibefradil | Cav3.x (T-type) | ~0.1 - 2.7 µM | Whole-cell Patch Clamp[5][6][7] |
| Ethosuximide | Cav3.x (T-type) | ~0.6 mM (persistent current) | Whole-cell Patch Clamp[8] |
| Zonisamide | Cav3.2 (T-type) | 15.4-30.8% reduction at 50-200 µM | Whole-cell Patch Clamp[9] |
As illustrated in Table 1, this compound exhibits potent, nanomolar-range inhibition of all three T-type channel isoforms (Cav3.1, Cav3.2, and Cav3.3).[3] This is a significant improvement over mibefradil, which has micromolar potency, and ethosuximide and zonisamide, which are even less potent.[5][6][7][8][9]
Furthermore, this compound demonstrates remarkable selectivity. It has a ~300-fold greater affinity for T-type channels compared to high-voltage-activated (HVA) calcium channels (Cav1.2, Cav2.1, Cav2.2, and Cav2.3), with IC50 values for HVA channels being greater than 30 µM.[3] It also shows excellent selectivity over the hERG potassium channel, a critical consideration for cardiovascular safety, with an IC50 greater than 10 µM.[10]
In contrast, older T-type blockers have a history of problematic off-target effects. Mibefradil, for instance, was withdrawn from the market due to significant inhibition of cytochrome P450 enzymes, leading to dangerous drug-drug interactions.[9] It also blocks L-type calcium channels and other ion channels at concentrations close to its T-type channel IC50. Ethosuximide and zonisamide also exhibit off-target activities that can confound experimental results.[11]
Table 2: Selectivity Profile of T-type Calcium Channel Blockers
| Compound | Primary Target | Key Off-Targets |
| This compound | Cav3.x (T-type) | Minimal off-target activity at therapeutic concentrations [3][10] |
| Mibefradil | Cav3.x (T-type) | L-type Ca2+ channels, various K+ channels, Cytochrome P450 enzymes[9][12] |
| Ethosuximide | Cav3.x (T-type) | Na+ channels, K+ channels |
| Zonisamide | Cav3.x (T-type) | Na+ channels, Carbonic anhydrase[13][14] |
Mechanism of Action: State-Dependent Blockade
This compound exhibits a state-dependent blockade of T-type channels, preferentially binding to and stabilizing the inactivated state of the channel.[3] This is a sophisticated mechanism that enhances its efficacy in conditions characterized by neuronal hyperexcitability, where T-type channels are more likely to be in the inactivated state. This mode of action contributes to its potent and selective effects.[3]
Caption: State-dependent binding of this compound to T-type calcium channels.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for T-type Current Measurement
This protocol is the gold standard for characterizing the potency and selectivity of ion channel blockers.
1. Cell Preparation:
-
Use a cell line stably expressing the human Cav3.1, Cav3.2, or Cav3.3 subunit (e.g., HEK-293 cells).
-
Culture cells to 70-90% confluency before passaging for experiments.
-
On the day of recording, gently dissociate cells using a non-enzymatic solution and plate them onto glass coverslips.
2. Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; adjust pH to 7.4 with CsOH.
-
Internal Pipette Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP; adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure channels are in a resting state.
-
Elicit T-type currents by applying a voltage step to -30 mV.
-
Perfuse the recording chamber with increasing concentrations of the test compound (e.g., this compound) to determine the concentration-dependent block of the T-type current.
-
To assess selectivity, apply the compound to cells expressing other ion channels (e.g., L-type calcium channels, hERG channels) using appropriate voltage protocols for those channels.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Off-Target Effect Assays
1. hERG Channel Inhibition Assay (Whole-Cell Patch Clamp):
-
Use a cell line stably expressing the human hERG channel.
-
The voltage protocol typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Apply the test compound and measure the reduction in the hERG tail current to determine the IC50.
2. Cytochrome P450 (CYP) Inhibition Assay (Fluorometric or LC-MS/MS-based):
-
Principle: This assay measures the ability of a compound to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6).
-
Procedure:
-
Incubate human liver microsomes or recombinant CYP enzymes with a specific fluorogenic or probe substrate for each isoform.
-
Add the test compound at various concentrations.
-
Measure the formation of the fluorescent or mass-spectrometry-detectable metabolite.
-
A decrease in metabolite formation indicates CYP inhibition.
-
Calculate the IC50 for each isoform.
-
Signaling Pathways and Functional Consequences
T-type calcium channels are integral to neuronal signaling, contributing to low-threshold calcium spikes that can trigger burst firing of action potentials. This is particularly important in thalamocortical neurons, where rhythmic bursting is associated with both normal sleep spindles and the pathological spike-wave discharges of absence seizures. By potently and selectively blocking these channels, this compound can effectively modulate neuronal excitability and has shown efficacy in preclinical models of epilepsy and sleep disorders.[3][15]
Caption: T-type calcium channel signaling pathway and the inhibitory action of this compound.
Conclusion
The justification for using this compound over older T-type channel blockers is clear and compelling. Its superior potency, exceptional selectivity, and well-defined mechanism of action provide researchers with a powerful tool to dissect the physiological and pathophysiological roles of T-type calcium channels with unprecedented precision. By minimizing the confounding variables associated with the off-target effects of older compounds, this compound enables more reliable and interpretable experimental outcomes, accelerating progress in neuroscience and drug discovery. For any researcher investigating T-type channel function, this compound represents the current state-of-the-art and is the recommended choice for achieving robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. In vitro characterization of T-type calcium channel antagonist this compound and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. tandfonline.com [tandfonline.com]
- 8. lnhlifesciences.org [lnhlifesciences.org]
- 9. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Correlating In Vitro IC50 of Tta-A2 with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of Tta-A2, a potent T-type calcium channel antagonist. The data presented herein is intended to offer an objective analysis to aid in research and drug development endeavors.
Correlating Potent In Vitro Inhibition to In Vivo Therapeutic Effects
This compound has demonstrated significant potency in blocking T-type calcium channels in vitro, with IC50 values in the nanomolar range. This high in vitro affinity translates to demonstrable efficacy in various in vivo models at low milligram per kilogram doses, suggesting a strong correlation between its molecular-level activity and its therapeutic potential in neurological and oncological applications.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo data for this compound, providing a clear comparison of its activity across different experimental settings.
Table 1: In Vitro IC50 of this compound Against T-type Calcium Channel Subtypes
| Channel Subtype | IC50 (nM) | Experimental System |
| Cav3.1 (α1G) | 89 | Whole-cell patch-clamp on HEK293 cells |
| Cav3.2 (α1H) | 92 | Whole-cell patch-clamp on HEK293 cells |
| Cav3.3 (α1I) | ~100 | Whole-cell patch-clamp on HEK293 cells |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Disease Model | Species | Dose | Route of Administration | Key Findings |
| Tonic-Clonic Seizures | Mouse | 0.3 mg/kg and higher | Intraperitoneal | Significant protection against tonic seizures[1][2]. |
| Sleep Regulation | Rat | 3 mg/kg | Oral gavage | Reduction in active wake, increase in delta sleep[3]. |
| Sleep Regulation | Mouse | 10 mg/kg | Oral gavage | Suppression of active wake and promotion of slow-wave sleep[3]. |
| Pain (Irritable Bowel Syndrome) | Rat | Not specified | Oral | Dose-dependent reduction of hypersensitivity[1]. |
| Lung Adenocarcinoma (in vitro 3D model) | Human A549 cells | 100 nM (in combination with 10 nM Paclitaxel) | In vitro | Enhanced anti-proliferative and pro-apoptotic effect[4][5]. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Figure 1. T-type calcium channel signaling in pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adjuvant role of a T-type calcium channel blocker, this compound, in lung cancer treatment with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channel antagonist, this compound exhibits anti-cancer properties in 3D spheroids of A549, a lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tta-A2: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the research chemical Tta-A2 are outlined below to ensure the safety of laboratory personnel and compliance with environmental regulations. This procedural guide is intended for researchers, scientists, and drug development professionals.
This compound, a potent and selective T-type voltage-gated calcium channel antagonist, requires careful management throughout its lifecycle in the laboratory, from initial handling to final disposal. While specific detailed disposal protocols are not extensively published, the Safety Data Sheets (SDS) from suppliers like Cayman Chemical and MedChemExpress provide foundational guidance, emphasizing adherence to local, state, and federal regulations.[1][2][3]
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of this compound are crucial to minimize risks. Unused this compound should be stored in a cool, well-ventilated area, away from incompatible materials. All containers holding this compound waste must be clearly labeled with the chemical name and any associated hazards.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, should be approached systematically, prioritizing safety and regulatory compliance.
-
Consult Institutional and Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review all applicable country, federal, state, and local regulations.[2][3] This is the most critical step, as disposal requirements can vary significantly.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated and properly labeled waste container.
-
Containerization: Use a chemically resistant and sealable container for the collection of this compound waste. Ensure the container is in good condition and properly sealed to prevent leaks or spills.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste. These certified handlers are equipped to manage and dispose of chemical waste in an environmentally sound manner.
Note: For smaller quantities, the Cayman Chemical Safety Data Sheet suggests that they can be disposed of with household waste.[1] However, it is imperative to confirm this with your local waste disposal regulations and institutional policies before proceeding, as this guidance may not be universally applicable.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for risk assessment and safe handling.
| Property | Value |
| Molecular Formula | C₂₀H₂₁F₃N₂O₂ |
| Molecular Weight | 378.39 g/mol |
| Storage Temperature (Powder) | -20°C for up to 3 years |
| Storage Temperature (In solvent) | -80°C for up to 6 months |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not provided by manufacturers, the recommended procedure is to follow established guidelines for chemical waste disposal. This involves the professional handling and disposal by licensed waste management services in accordance with regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tta-A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of Tta-A2. Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Given that this compound is often dissolved in DMSO, which can facilitate skin absorption of other chemicals, selecting gloves resistant to both the compound and the solvent is crucial.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes or significant powder handling, additional protective clothing may be necessary.
Operational Plan: Step-by-Step Handling Procedures
This compound is a solid powder that is soluble in DMSO and ethanol.[1] It is shipped as a non-hazardous chemical under ambient temperature.
-
Preparation and Area Designation:
-
Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
-
Handling the Solid Compound:
-
Before use, allow the container to reach room temperature to prevent moisture condensation.
-
Carefully open the container to avoid creating airborne dust.
-
Use appropriate tools (e.g., spatulas) to handle the powder.
-
-
Solution Preparation:
-
This compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
If heating or sonication is required to dissolve the compound, do so with caution in a controlled manner.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO and Ethanol (≥10 mg/ml) | [1] |
| Storage (Solid) | -20°C for long-term (years) | [1][2] |
| Storage (In Solvent) | -80°C for up to 6 months | [2] |
| Shipping Condition | Shipped at ambient temperature | |
| Stability | ≥ 4 years when stored properly | [1] |
Disposal Plan
Proper disposal of this compound and its solutions is essential to prevent environmental contamination and ensure compliance with regulations.
-
Solid this compound Waste:
-
Collect any waste solid this compound and contaminated disposable items (e.g., weigh boats, gloves) in a sealed, labeled container.
-
Dispose of the container as hazardous chemical waste according to your institution's guidelines.
-
-
This compound in DMSO Solutions:
-
Solutions of this compound in DMSO should be treated as hazardous waste.
-
Collect the waste solution in a clearly labeled, sealed container.
-
It is crucial not to dispose of DMSO solutions down the drain.
-
Follow your institution's specific procedures for the disposal of organic solvent waste.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound based on its molecular weight (378.39 g/mol ) and the desired volume of the stock solution.
-
In a chemical fume hood, accurately weigh the calculated mass of this compound powder into a suitable vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Gently agitate the vial until the solid is completely dissolved. Sonication may be used to aid dissolution.
-
Store the stock solution at -80°C for up to 6 months.[2]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling, solution preparation, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
